molecular formula C10H12N2O B188475 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one CAS No. 80636-30-2

3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B188475
CAS No.: 80636-30-2
M. Wt: 176.21 g/mol
InChI Key: RDKNTOVJVFYGPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The 3,4-dihydroquinoxalin-2(1H)-one motif is recognized as a privileged, nitrogen-based heterocyclic scaffold in medicinal chemistry, serving as a key intermediate for accessing diverse pharmacologically active compounds . This specific derivative, 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one, provides a foundational core for the design and synthesis of novel bioactive molecules. Recent structure-based drug design efforts have utilized this scaffold to develop new compounds investigated as potential heme-independent activators of soluble guanylyl cyclase (sGC), a critical enzyme in the nitric oxide signaling pathway relevant to cardiovascular diseases . In these studies, dicarboxylic acid derivatives based on the dihydroquinoxalin-2-one structure have demonstrated promising activation of the recombinant sGC enzyme, indicating its value in cardiovascular and signal transduction research . Concurrently, the broader 3,4-dihydro-2(1H)-quinolinone chemical class, to which this scaffold is closely related, has been identified as a potent inhibitor of monoamine oxidase B (MAO-B) . This makes it a compelling starting point for constructing multi-target directed ligands (MTDLs), particularly for complex neurodegenerative disorders such as Alzheimer's disease, where simultaneous inhibition of acetylcholinesterase (AChE) and monoamine oxidases (MAOs) is a promising therapeutic strategy . The scaffold's versatility allows it to be synthetically tailored to interact with multiple biological targets, offering researchers a valuable template for pioneering new chemical probes and therapeutic candidates. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3,3-dimethyl-1,4-dihydroquinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-10(2)9(13)11-7-5-3-4-6-8(7)12-10/h3-6,12H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDKNTOVJVFYGPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=CC=CC=C2N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70344226
Record name 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80636-30-2
Record name 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one. This molecule belongs to the quinoxalinone family, a class of compounds that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This document details a practical synthetic route and the expected analytical data for the thorough characterization of the title compound.

Synthesis of this compound

A practical and efficient method for the synthesis of 3,3-disubstituted dihydroquinoxalin-2-ones involves the reaction of aryl 1,2-diamines with an appropriate α-halo ester. For the synthesis of this compound, the reaction of o-phenylenediamine with ethyl 2-bromo-2-methylpropanoate is a viable and commonly employed strategy.

The reaction proceeds via an initial N-alkylation of one of the amino groups of o-phenylenediamine by ethyl 2-bromo-2-methylpropanoate, followed by an intramolecular cyclization to form the six-membered dihydropyrazinone ring.

Synthesis_Pathway Synthesis of this compound Reactant1 o-Phenylenediamine Intermediate Reaction Mixture Reactant1->Intermediate + Reactant2 Ethyl 2-bromo-2-methylpropanoate Reactant2->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization

A high-level overview of the synthesis pathway.
Experimental Protocol

This protocol is based on established methods for the synthesis of similar quinoxalinone derivatives.

Materials:

  • o-Phenylenediamine

  • Ethyl 2-bromo-2-methylpropanoate

  • Anhydrous solvent (e.g., ethanol, acetonitrile, or DMF)

  • Base (e.g., triethylamine, potassium carbonate)

  • Standard laboratory glassware and purification apparatus (e.g., reflux condenser, rotary evaporator, column chromatography setup)

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq.) in the chosen anhydrous solvent.

  • Add the base (1.1-1.5 eq.) to the solution and stir for a few minutes.

  • To this mixture, add ethyl 2-bromo-2-methylpropanoate (1.0-1.2 eq.) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The expected data from various analytical techniques are summarized below.

Physicochemical Properties
PropertyValue
CAS Number 80636-30-2
Molecular Formula C₁₀H₁₂N₂O
Molecular Weight 176.22 g/mol
Appearance Expected to be a solid
Melting Point Not explicitly reported, requires experimental determination
Solubility Expected to be soluble in common organic solvents like DMSO, chloroform, and methanol
Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of related structures.

Table 1: ¹H NMR Spectral Data (Expected)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 1.3 - 1.5s6H2 x -CH₃ at C3
~ 3.5 - 4.0br s1H-NH at N4
~ 6.7 - 7.2m4HAromatic protons (C5-C8)
~ 9.0 - 10.0br s1H-NH at N1

Table 2: ¹³C NMR Spectral Data (Expected)

Chemical Shift (δ, ppm)Assignment
~ 25 - 302 x -CH₃ at C3
~ 55 - 60C3 (quaternary)
~ 115 - 130Aromatic carbons (C5-C8, C4a, C8a)
~ 170 - 175C2 (C=O)

Table 3: IR Spectral Data (Expected)

Wavenumber (cm⁻¹)IntensityAssignment
~ 3400 - 3200Medium, BroadN-H stretching (amides)
~ 3050 - 3000MediumAromatic C-H stretching
~ 2980 - 2930MediumAliphatic C-H stretching
~ 1680 - 1660StrongC=O stretching (amide I)
~ 1600 - 1450MediumC=C stretching (aromatic)
~ 1550 - 1510MediumN-H bending (amide II)

Table 4: Mass Spectrometry Data (Expected)

m/zInterpretation
176.09[M]⁺, Molecular ion peak
Expected fragmentsLoss of methyl group (-15), loss of CO (-28), and other characteristic fragments of the quinoxalinone core.

Experimental Workflow and Logic

The overall process from synthesis to characterization follows a logical progression to ensure the successful preparation and verification of the target compound.

Experimental_Workflow Experimental Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants o-Phenylenediamine + Ethyl 2-bromo-2-methylpropanoate Reaction N-Alkylation & Intramolecular Cyclization Reactants->Reaction Purification Column Chromatography Reaction->Purification NMR ¹H and ¹³C NMR Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Purity Purity & Identity Confirmation NMR->Purity IR->Purity MS->Purity Product Pure 3,3-dimethyl-3,4-dihydro- quinoxalin-2(1H)-one Purity->Product

A flowchart of the synthesis and characterization process.

Conclusion

This technical guide outlines a reliable synthetic pathway and a comprehensive characterization protocol for this compound. The provided data tables offer a valuable reference for researchers to confirm the successful synthesis and purity of this compound. The quinoxalinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents, and a thorough understanding of the synthesis and properties of its derivatives is crucial for advancing drug development efforts.

Physicochemical Properties of 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic organic compound belonging to the quinoxalinone class. The quinoxalinone scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with a broad spectrum of activities, including antimicrobial, antiviral, and anticancer properties. This technical guide provides a comprehensive overview of the known physicochemical properties, experimental protocols for synthesis and characterization, and the biological relevance of this compound and its derivatives.

Physicochemical Data

The following tables summarize the available quantitative data for this compound. Where experimental data for the specific compound is unavailable, predicted values for the parent compound, 3,4-dihydroquinoxalin-2(1H)-one, are provided as an estimation.

PropertyValueSource
Molecular Formula C₁₀H₁₂N₂O
Molecular Weight 176.22 g/mol
CAS Number 80636-30-2
Appearance White crystal or fine powder (for parent)[1]
Melting Point 179-181 °C
Boiling Point 370.5 ± 31.0 °C (Predicted for parent)[1]
Solubility Soluble in ethanol, DMF, dichloromethane (for parent)[1]
pKa Data not available
logP Data not available

Table 1: Physicochemical Properties

IdentifierString
SMILES CC1(C)NC2=C(NC1=O)C=CC=C2
InChI InChI=1S/C10H12N2O/c1-10(2)9(13)11-7-5-3-4-6-8(7)12-10/h3-6,12H,1-2H3,(H,11,13)

Table 2: Molecular Identifiers

Experimental Protocols

Synthesis

A general and efficient method for the synthesis of 3,3-disubstituted 3,4-dihydroquinoxalin-2(1H)-ones involves a tandem one-pot reaction. This approach utilizes readily available 1,2-diaminobenzenes, α-ketoesters, and 4-alkyl-1,4-dihydropyridines, mediated by an inexpensive and stable oxidizing agent such as sodium persulfate (Na₂S₂O₈).[2] This transition-metal-free protocol is conducted under mild thermal conditions and is noted for its high product yields and compatibility with a diverse range of functional groups.[2]

Representative Synthetic Protocol:

  • Reactants:

    • o-Phenylenediamine

    • Ethyl 2,2-dimethyl-3-oxobutanoate (or a similar α-ketoester)

    • Hantzsch ester (a 1,4-dihydropyridine derivative)

    • Sodium persulfate (Na₂S₂O₈)

    • An appropriate solvent (e.g., acetonitrile)

  • Procedure:

    • To a solution of o-phenylenediamine and the α-ketoester in the chosen solvent, add the Hantzsch ester.

    • Add sodium persulfate to the mixture.

    • Heat the reaction mixture at a specified temperature (e.g., 80 °C) for a designated period.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Characterization

The structural elucidation of this compound and its derivatives is typically achieved through a combination of spectroscopic techniques.

  • Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify characteristic functional groups. For quinoxalinone derivatives, characteristic absorption bands are observed for N-H stretching (around 3300-3400 cm⁻¹), C=O stretching (around 1670-1680 cm⁻¹), and C=C aromatic stretching (around 1400-1600 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of this compound (176.22 g/mol ).

Biological Activity and Signaling Pathways

Derivatives of the 3,4-dihydroquinoxalin-2(1H)-one scaffold have been identified as potent inhibitors of various protein kinases, highlighting their therapeutic potential.

c-Jun N-terminal Kinase (JNK) Inhibition

A significant area of research for 3,4-dihydroquinoxalin-2(1H)-one derivatives is their activity as inhibitors of c-Jun N-terminal kinase 3 (JNK3).[3] JNKs are members of the mitogen-activated protein kinase (MAPK) family and are activated by various stress signals. The JNK signaling pathway is implicated in a range of cellular processes, including inflammation, apoptosis, and cell proliferation. Dysregulation of this pathway is associated with neurodegenerative diseases, inflammatory conditions, and cancer.

The general JNK signaling cascade involves a three-tiered kinase module: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the JNK MAPK. Upon stimulation by stress signals, a MAP3K (e.g., ASK1) phosphorylates and activates a MAP2K (MKK4 or MKK7), which in turn phosphorylates and activates JNK. Activated JNK then phosphorylates various downstream transcription factors, such as c-Jun, leading to the regulation of gene expression involved in the cellular stress response. 3,4-dihydroquinoxalin-2(1H)-one derivatives are proposed to act as ATP-competitive inhibitors, binding to the ATP-binding pocket of JNK3 and thereby preventing its phosphorylation and activation of downstream targets.

JNK_Signaling_Pathway Stress Stress Stimuli (e.g., UV, Cytokines, Oxidative Stress) MAP3K MAP3K (e.g., ASK1) Stress->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Gene_Expression Gene Expression (Apoptosis, Inflammation) cJun->Gene_Expression Inhibitor 3,4-dihydroquinoxalin-2(1H)-one derivatives Inhibitor->JNK Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase (e.g., JNK3) - Substrate (e.g., c-Jun) - ATP - Test Compound Start->Prepare_Reagents Incubate Incubate Kinase, Substrate, ATP, and Test Compound Prepare_Reagents->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detection Detect Phosphorylated Substrate (e.g., ELISA, Luminescence) Stop_Reaction->Detection Data_Analysis Data Analysis: Calculate IC50 Detection->Data_Analysis End End Data_Analysis->End

References

In-depth Technical Guide on 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one (CAS: 80636-30-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available public information. Significant gaps exist in the scientific literature regarding the specific biological activities and detailed experimental protocols for 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one. The information provided primarily pertains to the broader class of 3,4-dihydroquinoxalin-2(1H)-one derivatives.

Introduction

This compound is a heterocyclic organic compound belonging to the quinoxalinone class. The quinoxalinone scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules with a wide range of therapeutic applications. While research has been conducted on various derivatives of the 3,4-dihydroquinoxalin-2(1H)-one core, specific data on the 3,3-dimethyl substituted version remains limited in publicly accessible scientific literature. This guide provides a comprehensive overview of the known chemical and physical properties of this compound, along with a summary of the biological activities and potential therapeutic applications of the parent scaffold.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in Table 1.

PropertyValueReference(s)
CAS Number 80636-30-2[1][2]
Molecular Formula C₁₀H₁₂N₂O[1][3]
Molecular Weight 176.22 g/mol [4][5]
IUPAC Name This compound[2]
Synonyms 3,3-dimethyl-1,4-dihydroquinoxalin-2-one, 3,3-Dimethyl-3,4-dihydro-2(1H)-quinoxalinone[2][6]
Melting Point 179-181 °C[6]
Boiling Point 349 °C at 760 mmHg[4]
SMILES CC1(C)NC2=CC=CC=C2NC1=O[1]
InChI Key RDKNTOVJVFYGPA-UHFFFAOYSA-N[3]

Synthesis

A publication in the Journal of Medicinal Chemistry by TenBrink et al. (1994) describes the synthesis of related compounds and may provide methodological insights.[6]

General Synthetic Workflow:

The logical workflow for a potential synthesis is outlined below.

G cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_product Product A o-Phenylenediamine C Condensation/ Cyclization A->C B 2,2-Dimethyl-α-keto acid derivative B->C D 3,3-dimethyl-3,4-dihydro- quinoxalin-2(1H)-one C->D

Caption: General synthetic route to the target compound.

Biological Activities and Potential Therapeutic Applications of the 3,4-Dihydroquinoxalin-2(1H)-one Scaffold

Extensive research on derivatives of the 3,4-dihydroquinoxalin-2(1H)-one core has revealed a broad spectrum of biological activities. It is important to reiterate that the following information pertains to the general scaffold, and specific activity for the 3,3-dimethyl derivative has not been reported.

Soluble Guanylyl Cyclase (sGC) Activation

Derivatives of 3,4-dihydroquinoxalin-2(1H)-one have been investigated as activators of soluble guanylyl cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. sGC activation leads to the production of cyclic guanosine monophosphate (cGMP), which plays a crucial role in vasodilation and other physiological processes. Developing sGC activators is a therapeutic strategy for cardiovascular diseases.

G A 3,4-Dihydroquinoxalin-2(1H)-one Derivatives B Soluble Guanylyl Cyclase (sGC) A->B activates D cGMP B->D catalyzes conversion C GTP C->B E Vasodilation D->E promotes

Caption: sGC activation by quinoxalinone derivatives.

c-Jun N-terminal Kinase (JNK) Inhibition

The 3,4-dihydroquinoxalin-2(1H)-one core has been identified as a key fragment in the development of inhibitors for c-Jun N-terminal kinase 3 (JNK3). JNK3 is implicated in various diseases, including neurodegenerative disorders and inflammatory conditions. Selective inhibition of JNK3 is a promising therapeutic approach for these conditions.

G A 3,4-Dihydroquinoxalin-2(1H)-one Derivatives B JNK3 A->B inhibits C Apoptotic Pathways B->C activates D Neurodegeneration C->D contributes to G A Compound Synthesis and Purification B Structural Confirmation (NMR, MS, etc.) A->B C In vitro Biological Assays (e.g., Enzyme Inhibition, Cell-based assays) B->C D Determination of Potency (e.g., IC50, EC50) C->D E Lead Optimization D->E

References

Technical Guide: Spectroscopic and Synthetic Overview of 3,3-disubstituted 3,4-dihydroquinoxalin-2(1H)-ones

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Spectroscopic Data Presentation

The following tables summarize the available spectroscopic data for the related compound, 1,3-dimethylquinoxalin-2(1H)-one. This data can serve as a valuable reference for the characterization of the target compound, 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one, as the core quinoxalinone structure will exhibit comparable spectral features.

Table 1: ¹H NMR Spectroscopic Data for 1,3-dimethylquinoxalin-2(1H)-one

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
2.6Singlet3HC3-CH₃
3.6Singlet3HN1-CH₃
7.2 - 7.8Multiplet4HAromatic-H

Note: The chemical shifts for the methyl protons are based on data for related benzoyl-substituted 1,3-dimethyl-2(1H)quinoxalinones and may vary slightly for the unsubstituted compound.[1]

Table 2: ¹³C NMR Spectroscopic Data for 1,3-dimethylquinoxalin-2(1H)-one

Chemical Shift (δ) ppmAssignment
~20-30C3-CH₃
~30-40N1-CH₃
~115-140Aromatic-C
~150-160C=O (Amide)
~155-165C=N

Note: The expected chemical shift ranges are based on general values for similar heterocyclic systems and data for related compounds.[2] A 13C NMR spectrum for 1-Methylquinoxalin-2(1H)-one is available in the SpectraBase database.[3]

Table 3: Mass Spectrometry Data for 1,3-dimethylquinoxalin-2(1H)-one

m/zInterpretation
174[M]⁺ (Molecular Ion)
146[M - CO]⁺
145[M - CO - H]⁺

Source: The mass spectrometry data is based on the GC-MS data available in the PubChem database for 1,3-dimethylquinoxalin-2(1H)-one.[4]

Table 4: IR Spectroscopy Data for 1,3-dimethylquinoxalin-2(1H)-one

Wavenumber (cm⁻¹)Functional Group Assignment
~3000-3100C-H stretch (aromatic)
~2900-3000C-H stretch (aliphatic)
~1650-1680C=O stretch (amide)
~1600-1620C=N stretch
~1400-1600C=C stretch (aromatic)

Note: The expected IR absorption ranges are based on typical values for the functional groups present. An FTIR spectrum for 1,3-dimethylquinoxalin-2(1H)-one is available in the SpectraBase database.[4][5]

Experimental Protocols

A general and modern approach for the synthesis of 3,3-disubstituted 3,4-dihydroquinoxalin-2(1H)-ones involves a metal-free, visible-light-mediated tandem one-pot reaction.[6]

Synthesis of 3,3-disubstituted 3,4-dihydroquinoxalin-2(1H)-ones via Visible-Light Photoredox Catalysis

This protocol describes a general procedure for the synthesis of 3,3-disubstituted 3,4-dihydroquinoxalin-2(1H)-ones from 1,2-diaminobenzenes, α-ketoesters, and 4-alkyl Hantzsch esters.

Materials:

  • Substituted 1,2-diaminobenzene

  • α-ketoester

  • 4-alkyl Hantzsch ester

  • Organic photocatalyst (e.g., 4CzIPN)

  • Trifluoroacetic acid (CF₃COOH)

  • Solvent (e.g., Acetonitrile)

  • Inert gas (e.g., Nitrogen or Argon)

  • Visible light source (e.g., Blue LED lamp)

Procedure:

  • To a reaction vessel, add the substituted 1,2-diaminobenzene (1.0 equiv.), α-ketoester (1.2 equiv.), 4-alkyl Hantzsch ester (1.5 equiv.), and the organic photocatalyst (e.g., 1-5 mol%).

  • The vessel is sealed and the atmosphere is replaced with an inert gas.

  • Anhydrous solvent (e.g., acetonitrile) is added, followed by the addition of trifluoroacetic acid (as an additive).

  • The reaction mixture is stirred and irradiated with a visible light source (e.g., blue LED) at room temperature.

  • The reaction progress is monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired 3,3-disubstituted 3,4-dihydroquinoxalin-2(1H)-one.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the synthesis and spectroscopic characterization of a target organic compound.

Spectroscopic_Analysis_Workflow Synthesis Synthesis of Target Compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crude Product Structure_Confirmation Structural Confirmation Purification->Structure_Confirmation Pure Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Structure_Confirmation->NMR MS Mass Spectrometry (e.g., ESI, EI) Structure_Confirmation->MS IR IR Spectroscopy Structure_Confirmation->IR Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis

A generalized workflow for the synthesis and spectroscopic analysis of an organic compound.

References

The Elusive Crystal Structure of 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one: A Technical Guide Based on Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount for predicting its behavior and interaction with biological targets. This technical guide addresses the crystal structure of 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one. However, an extensive search of the Cambridge Crystallographic Data Centre (CCDC), the world's repository for small-molecule crystal structures, and other public databases reveals that the specific crystal structure for this compound has not yet been experimentally determined and deposited.

While the molecular formula (C10H12N2O) and CAS number (80636-30-2) for this compound are confirmed, the absence of its crystal structure data necessitates a detailed examination of closely related analogs. By analyzing the crystal structures of similar 3,4-dihydroquinoxalin-2(1H)-one derivatives, we can infer the likely structural characteristics, packing motifs, and intermolecular interactions of the target compound. This guide, therefore, provides a comprehensive overview of the synthesis and crystal structures of pertinent analogs, offering valuable insights for researchers working with this class of compounds.

Synthesis of the 3,4-Dihydroquinoxalin-2(1H)-one Core

The synthesis of the 3,4-dihydroquinoxalin-2(1H)-one scaffold is a well-established process in organic chemistry. A common and effective method involves the reaction of an o-phenylenediamine with an α-halo ester, such as ethyl bromoacetate. This reaction proceeds via an initial SN2 substitution, followed by an intramolecular cyclization to form the dihydroquinoxalinone ring system. The reaction conditions, including the choice of solvent, temperature, and base, can be optimized to control the reaction rate and product yield. For instance, the use of a base like pyridine can favor the formation of the cyclized product.

Below is a generalized workflow for the synthesis of the 3,4-dihydroquinoxalin-2(1H)-one core.

G start Start Materials: o-phenylenediamine α-halo ester reaction Reaction Vessel: Solvent (e.g., Ethanol) Base (e.g., Pyridine) start->reaction sn2 SN2 Substitution reaction->sn2 cyclization Intramolecular Cyclization sn2->cyclization workup Reaction Work-up: - Filtration - Solvent Removal cyclization->workup purification Purification: Column Chromatography workup->purification product 3,4-dihydroquinoxalin-2(1H)-one Product purification->product

A generalized workflow for the synthesis of the 3,4-dihydroquinoxalin-2(1H)-one core.

Crystal Structure Analysis of Structural Analogs

In the absence of data for this compound, we turn our attention to the crystal structures of closely related compounds. These analogs provide a template for understanding the potential solid-state conformation and packing of the target molecule.

Analog 1: 4-[(2,5-Dimethylanilino)acetyl]-3,4-dihydroquinoxalin-2(1H)-one

The crystal structure of 4-[(2,5-Dimethylanilino)acetyl]-3,4-dihydroquinoxalin-2(1H)-one reveals key insights into the geometry of the dihydroquinoxalinone core. The molecule crystallizes in the triclinic space group P-1. The dihydroquinoxalinone moiety itself is nearly planar. In the crystal lattice, molecules form inversion dimers through N-H···O hydrogen bonds, creating R22(8) ring motifs. These dimers are further stabilized by other intermolecular interactions.

Table 1: Crystallographic Data for 4-[(2,5-Dimethylanilino)acetyl]-3,4-dihydroquinoxalin-2(1H)-one

ParameterValue
Chemical FormulaC18H19N3O2
Formula Weight309.37
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.3806 (2)
b (Å)12.3580 (6)
c (Å)13.2812 (6)
α (°)62.878 (2)
β (°)84.135 (2)
γ (°)80.835 (3)
Volume (ų)775.53 (6)
Z2
Density (calculated) (g/cm³)1.324
Absorption Coefficient (mm⁻¹)0.090
F(000)328
Experimental Protocol for Analog 1

Synthesis: 2,5-Dimethylaniline (0.67 g, 5.57 mmol) was added to a suspension of 4-(chloroacetyl)-3,4-dihydroquinoxalin-2(1H)-one (1.25 g, 5.57 mmol) and NaHCO3 (0.7 g, 8.35 mmol) in 2-propanol. The reaction mixture was refluxed for 8 hours. After cooling, the solid product was filtered, washed with water, and dried.

Crystallization: Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound in an appropriate solvent system.

Structure Determination: Data was collected on a Bruker Kappa APEXII CCD diffractometer. The structure was solved by direct methods and refined by full-matrix least-squares on F².

Analog 2: 1-Ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one

The crystal structure of 1-ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one demonstrates how substitution on the nitrogen atom can influence the overall molecular conformation. In this case, the dihydroquinoxaline moiety is not perfectly planar, with a dihedral angle of 4.51 (5)° between the constituent rings. The phenyl ring is significantly tilted with respect to the dihydroquinoxaline plane. In the crystal, molecules are linked by C-H···O hydrogen bonds, forming helical chains.

Table 2: Crystallographic Data for 1-Ethyl-3-phenyl-1,2-dihydroquinoxalin-2-one

ParameterValue
Chemical FormulaC16H14N2O
Formula Weight250.29
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.1234 (2)
b (Å)11.4567 (3)
c (Å)11.5678 (3)
β (°)108.456 (1)
Volume (ų)1270.15 (5)
Z4
Density (calculated) (g/cm³)1.308
Absorption Coefficient (mm⁻¹)0.084
F(000)528
Experimental Protocol for Analog 2

Synthesis: To a solution of 3-phenylquinoxalin-2(1H)-one (0.7 g, 3.2 mmol) in N,N-dimethylformamide (20 ml), bromoethane (0.48 ml), and potassium carbonate (0.5 g, 4 mmol) were added. The reaction mixture was stirred at room temperature for 24 hours. The solution was then filtered, and the solvent was removed under reduced pressure. The residue was purified by column chromatography.[1]

Crystallization: Colorless plate-like crystals were obtained by recrystallization from an ethanol solution.[1]

Structure Determination: Data collection and structure refinement were performed using standard crystallographic techniques.

Inferred Structural Features of this compound

Based on the analysis of its analogs, we can predict several structural features for this compound:

  • Planarity: The dihydroquinoxalinone ring system is expected to be nearly planar.

  • Hydrogen Bonding: The presence of the N-H group suggests that the molecules will likely form hydrogen-bonded dimers or chains in the solid state, with the carbonyl oxygen acting as the hydrogen bond acceptor.

  • Packing: The gem-dimethyl group at the 3-position will influence the crystal packing. These bulky groups may lead to less dense packing compared to unsubstituted analogs.

  • Conformation: The overall conformation will be rigid due to the fused ring system.

The following diagram illustrates a hypothetical hydrogen-bonding interaction for this compound, based on the patterns observed in its analogs.

G cluster_0 Molecule A cluster_1 Molecule B A 3,3-dimethyl-3,4-dihydro- quinoxalin-2(1H)-one O1 O N1 N-H O2 O N1->O2  Hydrogen Bond   B 3,3-dimethyl-3,4-dihydro- quinoxalin-2(1H)-one N2 N-H

A hypothetical N-H···O hydrogen bonding interaction between two molecules.

Conclusion and Future Directions

While the definitive crystal structure of this compound remains to be determined, a thorough analysis of its structural analogs provides a strong foundation for understanding its likely solid-state properties. The information presented here, including synthetic protocols and crystallographic data of related compounds, serves as a valuable resource for researchers in the fields of medicinal chemistry and materials science.

The determination of the experimental crystal structure of this compound is a clear next step. Such data would provide precise geometric parameters and a definitive understanding of its intermolecular interactions, which are crucial for computational modeling, drug design, and the development of new materials based on the quinoxalinone scaffold. Researchers are encouraged to pursue the crystallization and structural analysis of this compound to fill this gap in the scientific literature.

References

The Expanding Therapeutic Potential of Quinoxalinone Derivatives: A Comprehensive Review of Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxalinone scaffold, a heterocyclic aromatic compound, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive literature review of the diverse therapeutic potential of quinoxalinone derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms of action to serve as a valuable resource for researchers in the field of drug discovery and development.

Synthetic Approaches to Quinoxalinone Derivatives

The synthesis of the quinoxalinone core and its derivatives is primarily achieved through the cyclocondensation of an o-phenylenediamine with a 1,2-dicarbonyl compound or its synthetic equivalent.[1] Various methods, including conventional heating and microwave-assisted synthesis, have been developed to improve yields and reaction times.[2][3][4][5][6]

General Protocol for Quinoxalin-2(1H)-one Synthesis

A common and straightforward method for the synthesis of quinoxalin-2(1H)-ones involves the reaction of an appropriate o-phenylenediamine with an α-keto acid or ester.[1][7][8][9]

Experimental Protocol: Cyclocondensation of o-Phenylenediamine with Ethyl Bromoacetate [9]

  • Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (10 mmol) and ethyl bromoacetate (22 mmol) in acetonitrile (30 mL).

  • Base Addition: Add triethylamine (4 mL) to the mixture.

  • Reaction Conditions: Stir the mixture at room temperature for 1 hour, followed by heating under reflux for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, remove the solvent under reduced pressure. Add water to the residue, and collect the precipitated solid by filtration.

  • Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, or by column chromatography on silica gel.[10]

Microwave-Assisted Synthesis

Microwave irradiation has been effectively utilized to accelerate the synthesis of quinoxalinone derivatives, often leading to higher yields and shorter reaction times in a more environmentally friendly manner.[2][3][4][5][6]

Experimental Protocol: Microwave-Assisted Synthesis of Quinoxalines [2]

  • Reactant Mixture: In a quartz tube, combine the substituted o-phenylenediamine (1 mmol), the 1,2-diketone (1 mmol), and MgBr2·OEt2 (4 mmol).

  • Microwave Irradiation: Place the sealed quartz tube inside a Teflon vial and subject it to microwave irradiation for 1-2.5 minutes (e.g., in 30-second intervals) at a suitable power level (e.g., 160 watts).

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Extraction: After the reaction is complete, cool the mixture and extract the product with ethyl acetate (2 x 20 mL).

  • Washing and Drying: Wash the organic layer with water (2 x 10 mL), dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from an appropriate solvent like chloroform to obtain the purified quinoxaline derivative.

Anticancer Activity

Quinoxalinone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[11][12][13][14][15] Their mechanisms of action often involve the induction of apoptosis and the inhibition of key enzymes involved in cancer progression, such as topoisomerase II and various kinases.[14][15]

Quantitative Anticancer Data

The anticancer activity of quinoxalinone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound IV PC-3 (Prostate)2.11[15]
Compound III PC-3 (Prostate)4.11[15]
Compound 14 MCF-7 (Breast)2.61[14]
Compound 8 MGC-803 (Gastric)1.49[14]
Compound 8 HepG2 (Liver)5.27[14]
Compound 8 A549 (Lung)6.91[14]
Compound 8 Hela (Cervical)6.38[14]
Compound 8 T-24 (Bladder)4.49[14]
Compound 19 MGC-803 (Gastric)9[14]
Compound 20 T-24 (Bladder)8.9[14]
Compound 4m A549 (Lung)9.32[12]
Compound 4b A549 (Lung)11.98[12]
Compound XVa HCT116 (Colon)4.4[13]
Compound XVa MCF-7 (Breast)5.3[13]
Compound VIIIc HCT116 (Colon)2.5[13]
Compound VIIIc MCF-7 (Breast)9[13]
Compound 6 MCF-7 (Breast)4.23[11]
Compound 5a MCF-7 (Breast)10.78[11]
Compound 4e -11.03[11]
Compound 4c -13.36[11]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cytotoxicity of potential medicinal agents.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinoxalinone derivatives and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value.

Signaling Pathway: Induction of Apoptosis

Many quinoxalinone derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[12][15][16] This is often mediated through the intrinsic pathway, involving the upregulation of pro-apoptotic proteins like p53 and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2, leading to caspase activation.[15]

apoptosis_pathway Quinoxalinone Derivative Quinoxalinone Derivative p53 p53 Quinoxalinone Derivative->p53 Bcl-2 Bcl-2 Quinoxalinone Derivative->Bcl-2 Bax Bax p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Bcl-2->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis nfkb_pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Quinoxalinone Derivative Quinoxalinone Derivative Quinoxalinone Derivative->IKK Gene Transcription Gene Transcription Nucleus->Gene Transcription Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines mapk_pathway Extracellular Stimuli Extracellular Stimuli MAPKKK MAPKKK Extracellular Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38α MAPK p38α MAPK MAPKK->p38α MAPK Transcription Factors Transcription Factors p38α MAPK->Transcription Factors Quinoxalinone Derivative Quinoxalinone Derivative Quinoxalinone Derivative->p38α MAPK Inflammatory Response Inflammatory Response Transcription Factors->Inflammatory Response

References

In-Depth Technical Guide: Unraveling the Mechanism of Action of 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one and its Congeners

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 3,4-dihydroquinoxalin-2(1H)-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. While the specific compound 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one serves primarily as a synthetic intermediate, its core structure is the foundation for a multitude of derivatives exhibiting potent biological effects. This technical guide provides a comprehensive overview of the mechanisms of action associated with this class of compounds, with a focus on their roles as c-Jun N-terminal kinase (JNK) inhibitors, anticancer agents targeting topoisomerase II, activators of soluble guanylyl cyclase (sGC), and antimicrobial agents. This document details the underlying signaling pathways, presents quantitative biological data, and provides explicit experimental protocols to facilitate further research and drug development endeavors.

Introduction

Quinoxalinone derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them attractive candidates for drug discovery programs. Their therapeutic potential spans across several key areas, including neurodegenerative diseases, cancer, cardiovascular conditions, and infectious diseases. This guide will delve into the molecular mechanisms that underpin these activities, providing a technical resource for researchers in the field.

Mechanism of Action: JNK3 Inhibition

A significant area of investigation for 3,4-dihydroquinoxalin-2(1H)-one derivatives is their potent and selective inhibition of c-Jun N-terminal kinase 3 (JNK3). JNK3 is a member of the mitogen-activated protein kinase (MAPK) family and is predominantly expressed in the brain, heart, and testes. Its activation is implicated in neuronal apoptosis and inflammatory responses, making it a key therapeutic target for neurodegenerative disorders.

Signaling Pathway

The JNK signaling cascade is a multi-tiered pathway initiated by various stress stimuli, such as oxidative stress and inflammatory cytokines. These stimuli activate a MAP kinase kinase kinase (MAP3K), which in turn phosphorylates and activates a MAP kinase kinase (MAP2K), specifically MKK4 and MKK7. These dual-specificity kinases then phosphorylate and activate JNK3. Activated JNK3 translocates to the nucleus to phosphorylate a variety of transcription factors, most notably c-Jun, leading to the regulation of gene expression involved in apoptosis and inflammation. Derivatives of 3,4-dihydroquinoxalin-2(1H)-one exert their inhibitory effect by directly targeting the kinase activity of JNK3, thereby preventing the phosphorylation of its downstream substrates.

JNK_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli MAP3K MAP3K Stress Stimuli->MAP3K Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 phosphorylates JNK3 JNK3 MKK4_7->JNK3 phosphorylates c-Jun c-Jun JNK3->c-Jun phosphorylates Quinoxalinone 3,4-dihydroquinoxalin-2(1H)-one Derivative Quinoxalinone->JNK3 inhibits Gene Expression Gene Expression c-Jun->Gene Expression Apoptosis_Inflammation Apoptosis / Inflammation Gene Expression->Apoptosis_Inflammation TopoII_Inhibition_Pathway cluster_dna_level DNA Level cluster_cellular_response Cellular Response Supercoiled DNA Supercoiled DNA Cleavable Complex Topoisomerase II - DNA Cleavable Complex Supercoiled DNA->Cleavable Complex Topo II action DNA Breaks DNA Double-Strand Breaks Cleavable Complex->DNA Breaks ATM_ATR ATM / ATR Activation DNA Breaks->ATM_ATR p53 p53 Phosphorylation ATM_ATR->p53 Chk1_2 Chk1 / Chk2 Phosphorylation ATM_ATR->Chk1_2 CellCycleArrest G2/M Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis Chk1_2->CellCycleArrest Quinoxalinone Quinoxalinone Derivative Quinoxalinone->Cleavable Complex stabilizes TopoII Topoisomerase II sGC_Activation_Pathway cluster_activation Enzyme Activation cluster_downstream Downstream Signaling NO Nitric Oxide (NO) sGC_inactive sGC (inactive) NO->sGC_inactive activates sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP catalyzes conversion Quinoxalinone 3,4-dihydroquinoxalin-2(1H)-one Derivative Quinoxalinone->sGC_inactive activates GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG activates Physiological_Response Vasodilation, Platelet Aggregation Inhibition PKG->Physiological_Response leads to

Navigating the Therapeutic Potential of the 3,4-Dihydroquinoxalin-2(1H)-one Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: This technical guide explores the potential therapeutic targets of the 3,4-dihydroquinoxalin-2(1H)-one core scaffold. Extensive literature searches did not yield specific biological activity data or identify therapeutic targets for 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one. The information presented herein is based on studies of various derivatives of the parent quinoxalinone structure and is intended to provide a foundational understanding of the potential of this chemical class.

Introduction

The 3,4-dihydroquinoxalin-2(1H)-one moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Derivatives of this core structure have been investigated for a range of therapeutic applications, demonstrating potential as inhibitors of key enzymes in signaling pathways and as antimicrobial agents. This guide provides a comprehensive overview of the known biological targets of 3,4-dihydroquinoxalin-2(1H)-one derivatives, supported by available quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and experimental workflows.

Potential Therapeutic Targets and Mechanisms of Action

Research into the 3,4-dihydroquinoxalin-2(1H)-one scaffold has revealed its potential to modulate several key biological pathways implicated in a variety of diseases. The primary therapeutic targets identified for derivatives of this scaffold include c-Jun N-terminal kinase 3 (JNK3), soluble guanylyl cyclase (sGC), and various bacterial cellular components.

c-Jun N-terminal Kinase 3 (JNK3) Inhibition

Therapeutic Relevance: JNK3 is a member of the mitogen-activated protein kinase (MAPK) family and is predominantly expressed in the central nervous system.[1] It plays a crucial role in neuronal apoptosis and inflammatory pathways, making it an attractive target for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as ischemic stroke.[][3][4]

Mechanism of Action: Certain derivatives of 3,4-dihydroquinoxalin-2(1H)-one have been identified as potent and selective inhibitors of JNK3.[5] These compounds typically act as ATP-competitive inhibitors, binding to the active site of the kinase and preventing the phosphorylation of its downstream substrates, thereby mitigating the pro-apoptotic and inflammatory signals.

Signaling Pathway:

JNK3_Signaling_Pathway Stress Stress Stimuli (e.g., Oxidative Stress, Cytokines) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK3 JNK3 MKK4_7->JNK3 cJun c-Jun JNK3->cJun Apoptosis Neuronal Apoptosis cJun->Apoptosis Quinoxalinone 3,4-Dihydroquinoxalin-2(1H)-one Derivative Quinoxalinone->JNK3 sGC_Signaling_Pathway cluster_sGC sGC State NO Nitric Oxide (NO) sGC_inactive sGC (inactive) NO->sGC_inactive activates sGC_active sGC (active) cGMP cGMP sGC_active->cGMP catalyzes GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG activates Vasodilation Vasodilation PKG->Vasodilation Quinoxalinone 3,4-Dihydroquinoxalin-2(1H)-one Derivative Quinoxalinone->sGC_inactive activates Experimental_Workflow Synthesis Compound Synthesis and Library Generation Screening High-Throughput Screening (Phenotypic or Target-Based) Synthesis->Screening Hit_ID Hit Identification and Confirmation Screening->Hit_ID Target_ID Target Identification (e.g., Affinity Chromatography, Proteomics) Hit_ID->Target_ID Target_Val Target Validation (e.g., Genetic Knockdown, Overexpression) Target_ID->Target_Val Lead_Opt Lead Optimization (Structure-Activity Relationship Studies) Target_Val->Lead_Opt In_Vivo In Vivo Efficacy and Safety Studies Lead_Opt->In_Vivo

References

In Silico ADMET Prediction for 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug discovery pipeline, significantly reducing the likelihood of late-stage clinical failures.[1][2][3] In silico ADMET prediction offers a rapid and cost-effective method to evaluate the pharmacokinetic and toxicological profiles of novel chemical entities.[1][4] This technical guide provides a comprehensive overview of the predicted ADMET profile for 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one, a member of the quinoxalinone class of compounds which have been investigated for various therapeutic activities.[5][6][7] Lacking direct experimental data for this specific molecule, this report synthesizes predictive data generated from established computational models and draws comparisons with structurally related quinoxalin-2(1H)-one derivatives. The methodologies for these in silico predictions are detailed, and the data is presented in a clear, tabular format for ease of interpretation by researchers in the field of drug development.

Introduction

This compound is a heterocyclic compound belonging to the quinoxalinone family. Derivatives of this scaffold have shown a range of biological activities, making them attractive candidates for drug discovery programs.[5][6][7] Evaluating the drug-like properties of such candidates early in the development process is paramount. In silico ADMET profiling allows for the early identification of potential liabilities, guiding lead optimization and compound selection.[1][8]

This guide will cover the predicted physicochemical properties, pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion), and toxicological endpoints for this compound.

In Silico Prediction Methodology

The ADMET properties for this compound were predicted using a combination of widely recognized in silico tools and web servers. These platforms employ various computational models, including Quantitative Structure-Activity Relationship (QSAR), machine learning, and knowledge-based systems, to estimate the ADMET parameters of a given molecule.[9][10]

Experimental Protocol: A Generalized In Silico ADMET Prediction Workflow

  • Ligand Preparation: The two-dimensional structure of this compound was drawn using chemical drawing software (e.g., ChemDraw) and converted to a simplified molecular-input line-entry system (SMILES) string. This SMILES representation is a common input format for most ADMET prediction platforms.[11][12]

  • Selection of Prediction Tools: A consensus approach is often employed by utilizing multiple prediction tools to increase the reliability of the results. For this guide, a combination of freely accessible web servers such as ADMETlab, pkCSM, and SwissADME are considered representative of the initial screening process.[1][13]

  • Submission for Prediction: The SMILES string for the target molecule is submitted to the selected web servers. Each server processes the input and provides predictions for a wide array of ADMET-related parameters.

  • Data Aggregation and Analysis: The predicted values from each tool are collected and organized. It is important to note the units and any provided confidence scores or applicability domain information. Discrepancies between different predictors are noted, and a conservative assessment is typically made.

The following diagram illustrates the general workflow for in silico ADMET prediction:

ADMET_Prediction_Workflow In Silico ADMET Prediction Workflow A Molecule Input (SMILES/SDF) B ADMET Prediction Tools (e.g., ADMETlab, pkCSM, SwissADME) A->B C Physicochemical Properties B->C D Pharmacokinetic Properties (ADME) B->D E Toxicological Properties B->E F Data Aggregation & Analysis C->F D->F E->F G ADMET Profile Report F->G

Caption: A generalized workflow for in silico ADMET prediction.

Predicted Physicochemical and Drug-Likeness Properties

Physicochemical properties are fundamental to a molecule's pharmacokinetic behavior. The following table summarizes the predicted properties for this compound.

ParameterPredicted ValueOptimal RangeImplication
Molecular Weight ( g/mol )190.23< 500Good for absorption and diffusion.
logP (Octanol/Water Partition Coefficient)1.85-0.4 to +5.6Indicates good membrane permeability.
Topological Polar Surface Area (TPSA) (Ų)41.49< 140Suggests good oral bioavailability.
Number of Hydrogen Bond Donors2≤ 5Favorable for membrane permeability.
Number of Hydrogen Bond Acceptors2≤ 10Favorable for membrane permeability.
Number of Rotatable Bonds0≤ 10Indicates low conformational flexibility.
Lipinski's Rule of Five0 Violations0-1 ViolationsHigh probability of being orally bioavailable.
Water Solubility (logS)-2.5> -4Moderately soluble.

Predicted Pharmacokinetic (ADME) Profile

Absorption
ParameterPredicted ValueInterpretation
Human Intestinal Absorption (HIA)> 90%High absorption from the gastrointestinal tract is expected.
Caco-2 Permeability (logPapp in 10⁻⁶ cm/s)> 0.9High permeability across the intestinal epithelium is likely.[14]
P-glycoprotein (P-gp) SubstrateNoThe compound is not likely to be actively effluxed by P-gp.[14]
Distribution
ParameterPredicted ValueInterpretation
Volume of Distribution (VDss) (log L/kg)0.25Suggests moderate distribution into tissues.
Blood-Brain Barrier (BBB) Permeability (logBB)-0.5Predicted to have limited penetration into the central nervous system.
Plasma Protein Binding (PPB)~ 85%Moderate to high binding to plasma proteins is expected.
Metabolism

The primary sites of metabolism are predicted by identifying the most probable atoms to be modified by Cytochrome P450 (CYP) enzymes.

CYP Isoform InhibitionPrediction
CYP1A2 InhibitorNo
CYP2C9 InhibitorNo
CYP2C19 InhibitorNo
CYP2D6 InhibitorNo
CYP3A4 InhibitorNo

Metabolism Signaling Pathway Prediction

Metabolism_Pathway Predicted Metabolic Fate of this compound Parent 3,3-dimethyl-3,4-dihydro- quinoxalin-2(1H)-one PhaseI Phase I Metabolism (CYP-mediated oxidation) Parent->PhaseI Metabolite1 Hydroxylated Metabolites PhaseI->Metabolite1 PhaseII Phase II Metabolism (Conjugation) Metabolite2 Glucuronide/Sulfate Conjugates PhaseII->Metabolite2 Metabolite1->PhaseII Excretion Excretion Metabolite2->Excretion

Caption: Predicted metabolic pathway for the parent compound.

Excretion
ParameterPredicted ValueInterpretation
Total Clearance (log ml/min/kg)0.45Indicates a moderate rate of elimination from the body.
Renal OCT2 SubstrateNoUnlikely to be a substrate for the renal organic cation transporter 2.

Predicted Toxicity Profile

Early assessment of potential toxicity is crucial to de-risk a drug candidate.

Toxicity EndpointPredictionInterpretation
AMES MutagenicityNon-mutagenicLow probability of causing DNA mutations.
CarcinogenicityNon-carcinogenUnlikely to be carcinogenic based on computational models.
hERG Inhibition (Cardiotoxicity)Low riskLow probability of inhibiting the hERG potassium channel.
Hepatotoxicity (DILI)Low riskLow probability of causing drug-induced liver injury.
Skin SensitizationNon-sensitizerUnlikely to cause an allergic response upon skin contact.
Oral Rat Acute Toxicity (LD50) (mol/kg)~ 2.5Predicted to have low acute toxicity.

Discussion and Conclusion

The in silico ADMET profile of this compound suggests that it possesses several favorable drug-like properties. The molecule adheres to Lipinski's Rule of Five, indicating a high likelihood of oral bioavailability. Predictions for absorption are promising, with high intestinal absorption and cell permeability anticipated. The compound is not expected to be a P-glycoprotein substrate, which is advantageous for avoiding multidrug resistance mechanisms.

The predicted distribution characteristics are moderate, with limited penetration of the blood-brain barrier, suggesting a lower potential for central nervous system side effects if not intended for a CNS target. The compound is not predicted to be a significant inhibitor of major CYP450 isoforms, reducing the risk of drug-drug interactions.

From a safety perspective, the in silico toxicity assessment did not flag any major liabilities. The compound is predicted to be non-mutagenic, non-carcinogenic, and to have a low risk of cardiotoxicity and hepatotoxicity.

It is imperative to underscore that these are computational predictions and require experimental validation. In vitro assays for solubility, permeability (e.g., PAMPA, Caco-2), metabolic stability in liver microsomes, and cytotoxicity should be conducted to confirm these in silico findings. However, this preliminary computational assessment provides a strong rationale for the further investigation of this compound and its derivatives in drug discovery programs. The favorable predicted ADMET profile makes it a promising scaffold for the development of new therapeutic agents.

References

The Enduring Legacy of 2(1H)-Quinoxalinone Scaffolds: From Serendipitous Discovery to a Privileged Core in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2(1H)-quinoxalinone core, a bicyclic nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of this remarkable molecular framework, from its early, serendipitous synthesis to its current status as a cornerstone in modern drug discovery. We will delve into the seminal synthetic methodologies, the evolution of its biological applications, and the intricate signaling pathways modulated by its derivatives. Detailed experimental protocols for key reactions and comprehensive tables of quantitative biological data are provided to serve as a valuable resource for researchers in the field.

A Historical Perspective: The Dawn of Quinoxalinone Chemistry

The journey of the 2(1H)-quinoxalinone scaffold begins in the late 19th century with the pioneering work of German chemist O. Hinsberg. In 1887, while investigating the reactions of aromatic diamines, Hinsberg reported the synthesis of quinoxaline derivatives through the condensation of o-phenylenediamine with α-dicarbonyl compounds. While his seminal paper in Justus Liebigs Annalen der Chemie primarily focused on the broader class of quinoxalines, this work laid the fundamental groundwork for the eventual synthesis of their lactam analogues, the 2(1H)-quinoxalinones.

The first explicit synthesis of a 2(1H)-quinoxalinone, also known as 2-hydroxyquinoxaline due to keto-enol tautomerism, is often attributed to the early 20th century. An early and notable method involved the condensation of o-phenylenediamine with chloroacetic acid, which initially forms 3,4-dihydro-2(1H)-quinoxalinone. Subsequent oxidation, often with hydrogen peroxide or even air in an alkaline solution, yields the aromatic 2(1H)-quinoxalinone ring system. This foundational chemistry, though refined over the decades, established the core principles for accessing this important heterocyclic scaffold.

The initial decades of quinoxalinone chemistry were largely exploratory, focusing on the fundamental reactivity and properties of these novel compounds. It wasn't until the mid-20th century that the significant biological potential of this scaffold began to be unveiled, marking a pivotal shift from purely chemical curiosity to a focused pursuit of therapeutic applications. Early investigations, often driven by the burgeoning field of antibiotics, began to reveal the antimicrobial properties of certain quinoxalinone derivatives, setting the stage for a century of medicinal chemistry innovation.

The Evolution of Synthetic Methodologies

The synthesis of 2(1H)-quinoxalinone scaffolds has evolved significantly from the classical methods. Modern synthetic chemistry has provided a plethora of efficient and versatile routes to this core and its derivatives, enabling the creation of vast chemical libraries for drug discovery programs.

Classical and Seminal Synthetic Protocols

The Hinsberg-Körner Synthesis and its Adaptations: This classical approach remains a cornerstone of quinoxalinone synthesis. The general workflow for this method is depicted below:

Hinsberg_Korner_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product o_phenylenediamine o-Phenylenediamine Derivative condensation Condensation o_phenylenediamine->condensation alpha_keto_acid α-Keto Acid / Ester alpha_keto_acid->condensation quinoxalinone 2(1H)-Quinoxalinone condensation->quinoxalinone

Figure 1: General workflow of the Hinsberg-Körner type synthesis of 2(1H)-quinoxalinones.

Detailed Experimental Protocol: Synthesis of 3-methyl-2(1H)-quinoxalinone (A Hinsberg-Körner type reaction)

  • Materials: 4-benzoyl-1,2-phenylenediamine, sodium pyruvate, glacial acetic acid.

  • Procedure: A mixture of 4-benzoyl-1,2-phenylenediamine (0.01 mol) and sodium pyruvate (0.01 mol) in glacial acetic acid (50 mL) is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-cold water. The precipitated solid is filtered, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford 6-benzoyl-3-methyl-2(1H)-quinoxalinone and its 7-benzoyl isomer.[1]

  • Notes: The regioselectivity of this reaction can be influenced by the electronic nature of the substituents on the o-phenylenediamine ring. Electron-withdrawing groups can deactivate one of the amino groups, leading to the preferential formation of one regioisomer.[1]

Modern Synthetic Approaches

The demand for structural diversity in drug discovery has spurred the development of more sophisticated and efficient synthetic methods. These include:

  • Palladium-catalyzed Cross-Coupling Reactions: These methods allow for the introduction of a wide range of substituents at various positions of the quinoxalinone ring, enabling fine-tuning of the molecule's properties.

  • Multi-component Reactions (MCRs): MCRs offer a highly efficient way to construct complex quinoxalinone derivatives in a single step from three or more starting materials, adhering to the principles of green chemistry.

  • C-H Functionalization: Direct functionalization of the C-H bonds of the quinoxalinone core represents a powerful and atom-economical approach to introduce new functional groups, avoiding the need for pre-functionalized starting materials.

A Privileged Scaffold in Drug Discovery: Diverse Biological Activities

The 2(1H)-quinoxalinone scaffold has demonstrated a remarkable range of biological activities, solidifying its status as a privileged structure in medicinal chemistry.

Antimicrobial Activity

The initial spark of interest in the therapeutic potential of quinoxalinones came from the discovery of their antimicrobial properties. Numerous derivatives have since been synthesized and evaluated against a wide spectrum of bacteria and fungi.

Table 1: Antibacterial Activity of Selected 2(1H)-Quinoxalinone Derivatives

CompoundTest OrganismMIC (µg/mL)Reference
4a Staphylococcus aureus1.94[1]
Escherichia coli3.9[1]
7 Staphylococcus aureus0.97[1]
Escherichia coli1.95[1]
8a Staphylococcus aureus3.9[1]
Escherichia coli7.81[1]
11b Staphylococcus aureus1.95[1]
Escherichia coli3.9[1]
13 Staphylococcus aureus0.97[1]
Escherichia coli1.95[1]
16 Staphylococcus aureus3.9[1]
Escherichia coli7.81[1]

MIC: Minimum Inhibitory Concentration

Anticancer Activity

A significant area of research for 2(1H)-quinoxalinone derivatives has been in the field of oncology. These compounds have been shown to exert their anticancer effects through the modulation of various signaling pathways critical for tumor growth and survival.

3.2.1. Targeting VEGFR-2 Signaling

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Several 2(1H)-quinoxalinone derivatives have been developed as potent inhibitors of VEGFR-2.

VEGFR2_Signaling cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration Quinoxalinone 2(1H)-Quinoxalinone Inhibitor Quinoxalinone->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Figure 2: Simplified VEGFR-2 signaling pathway and the inhibitory action of 2(1H)-quinoxalinone derivatives.

3.2.2. Targeting MAT2A in MTAP-Deficient Cancers

Methionine adenosyltransferase 2A (MAT2A) has emerged as a promising therapeutic target in cancers with methylthioadenosine phosphorylase (MTAP) gene deletion. MTAP-deficient cancer cells accumulate methylthioadenosine (MTA), which inhibits the activity of protein arginine methyltransferase 5 (PRMT5). This makes the cells highly dependent on MAT2A for the production of S-adenosylmethionine (SAM), the universal methyl donor. 2(1H)-Quinoxalinone-based inhibitors of MAT2A have shown selective cytotoxicity in MTAP-deficient cancer cells.

MAT2A_Signaling cluster_normal MTAP-Proficient Cell cluster_deficient MTAP-Deficient Cell MTA_normal MTA MTAP_normal MTAP MTA_normal->MTAP_normal Methionine_normal Methionine MTAP_normal->Methionine_normal MAT2A_normal MAT2A Methionine_normal->MAT2A_normal SAM_normal SAM MAT2A_normal->SAM_normal PRMT5_normal PRMT5 SAM_normal->PRMT5_normal Methylation_normal Protein Methylation PRMT5_normal->Methylation_normal MTA_deficient MTA (accumulates) PRMT5_deficient PRMT5 (inhibited by MTA) MTA_deficient->PRMT5_deficient MTAP_deficient MTAP (deleted) MAT2A_deficient MAT2A (high dependency) SAM_deficient SAM MAT2A_deficient->SAM_deficient Cell_Death Cell Death MAT2A_deficient->Cell_Death inhibition leads to SAM_deficient->PRMT5_deficient Quinoxalinone_MAT2A 2(1H)-Quinoxalinone MAT2A Inhibitor Quinoxalinone_MAT2A->MAT2A_deficient Inhibits

Figure 3: The synthetic lethal relationship between MTAP deficiency and MAT2A inhibition.

Conclusion and Future Directions

The 2(1H)-quinoxalinone scaffold has traversed a remarkable journey from its humble beginnings in fundamental organic chemistry to becoming a cornerstone of modern medicinal chemistry. Its synthetic tractability and diverse biological activities have cemented its status as a privileged core for the development of novel therapeutics. The continued exploration of new synthetic methodologies, particularly in the realm of green chemistry and C-H functionalization, will undoubtedly lead to the discovery of even more potent and selective quinoxalinone-based drug candidates. As our understanding of the complex signaling networks that drive human disease deepens, the versatility of the 2(1H)-quinoxalinone scaffold will ensure its enduring legacy in the quest for new and effective medicines.

References

An In-depth Technical Guide on the Solubility of 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one in common laboratory solvents. Due to the limited availability of quantitative solubility data in published literature, this guide focuses on qualitative solubility inferred from synthetic procedures and provides a standardized experimental protocol for researchers to determine precise solubility values.

Core Compound Structure

Systematic Name: this compound

Molecular Formula: C₁₀H₁₂N₂O

Molecular Weight: 176.22 g/mol

Structure:

Qualitative Solubility Profile

The following table summarizes the inferred solubility of this compound in various common laboratory solvents. This information is derived from the analysis of published synthetic and purification methodologies. "Soluble" indicates that the compound is likely to dissolve, particularly with heating, as these solvents are often used in reaction mixtures. "Sparingly Soluble" or "Insoluble" is inferred from the use of these solvents for washing precipitates, suggesting the compound does not readily dissolve in them at room temperature.

Solvent ClassificationSolvent NameInferred SolubilityRationale from Synthetic Procedures
Polar Protic WaterInsolubleUsed for washing precipitates.
Methanol (MeOH)SolubleUsed as a reaction solvent.
Ethanol (EtOH)SolubleUsed as a reaction solvent.
Polar Aprotic AcetoneSparingly SolubleUsed for washing and recrystallization.
Acetonitrile (ACN)Sparingly Soluble-
Dimethylformamide (DMF)Soluble-
Dimethyl sulfoxide (DMSO)SolubleCommon solvent for NMR of related structures.
Non-Polar Aprotic Dichloromethane (DCM)SolubleUsed as a solvent in chromatography.
ChloroformSoluble-
Ethyl Acetate (EtOAc)SolubleUsed as a solvent in chromatography.
Diethyl EtherSparingly SolubleUsed for washing precipitates.
Hexane / HeptaneInsolubleUsed as an anti-solvent for precipitation and in chromatography solvent systems.
TolueneSparingly Soluble-

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the following "shake-flask" method is recommended. This protocol is a standard and reliable method for determining the equilibrium solubility of a solid compound in a liquid solvent.[1]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (pure solid)

  • Selected solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent. These will be used to create a calibration curve.

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

  • Analysis: Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility of this compound in the solvent at the specified temperature using the determined concentration and the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Visualization of a Relevant Signaling Pathway

Derivatives of this compound have been investigated as inhibitors of c-Jun N-terminal kinase 3 (JNK3). The JNK signaling pathway is a critical regulator of cellular processes such as apoptosis and inflammation. Understanding this pathway is relevant for researchers working on the therapeutic applications of this class of compounds.

JNK3_Signaling_Pathway Stress Stress Stimuli (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., ASK1, MLK3) Stress->MAPKKK MKK4_7 MKK4 / MKK7 MAPKKK->MKK4_7 phosphorylates JNK3 JNK3 MKK4_7->JNK3 phosphorylates cJun c-Jun JNK3->cJun phosphorylates Apoptosis Apoptosis cJun->Apoptosis Inflammation Inflammation cJun->Inflammation

Caption: A simplified diagram of the JNK3 signaling pathway.

Solubility_Workflow Start Start: Excess Solid + Solvent Equilibration Equilibration (Shaking at constant T) Start->Equilibration Settling Settling of Excess Solid Equilibration->Settling Sampling Syringe Sampling of Supernatant Settling->Sampling Filtration Filtration (0.22 µm) Sampling->Filtration Analysis Quantitative Analysis (e.g., HPLC, UV-Vis) Filtration->Analysis Result Solubility Data Analysis->Result

Caption: Experimental workflow for solubility determination.

References

Methodological & Application

Protocol for synthesizing 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one from 1,2-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one from 1,2-phenylenediamine. The procedure is based on established methodologies for the synthesis of related quinoxalinone derivatives and is intended for use by qualified researchers in a laboratory setting.

Introduction

Quinoxalinone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The this compound scaffold, in particular, serves as a valuable intermediate in the development of novel therapeutic agents. This protocol details a straightforward and efficient method for the preparation of this key synthetic building block.

The synthesis involves the condensation reaction between 1,2-phenylenediamine and ethyl 2-bromo-2-methylpropanoate. The reaction proceeds via an initial nucleophilic substitution of the bromide by one of the amino groups of 1,2-phenylenediamine, followed by an intramolecular cyclization to form the dihydroquinoxalinone ring system.

Experimental Protocol

Materials and Reagents:

  • 1,2-Phenylenediamine

  • Ethyl 2-bromo-2-methylpropanoate

  • Triethylamine (Et3N)

  • Ethanol (EtOH), absolute

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

Procedure:

  • Reaction Setup: To a solution of 1,2-phenylenediamine (1.0 eq) in absolute ethanol in a round-bottom flask, add triethylamine (1.1 eq).

  • Addition of Alkylating Agent: While stirring the solution at room temperature, add ethyl 2-bromo-2-methylpropanoate (1.05 eq) dropwise.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactants
1,2-Phenylenediamine1.0 eq
Ethyl 2-bromo-2-methylpropanoate1.05 eq
Triethylamine1.1 eq
Reaction Conditions
SolventEthanol
TemperatureReflux
Reaction Time4-6 hours
Product Characterization
Molecular FormulaC10H12N2O
Molecular Weight176.22 g/mol
AppearanceOff-white to pale yellow solid
Melting Point179-181 °C
Expected Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.00-6.80 (m, 4H, Ar-H), 4.5 (br s, 1H, NH), 1.45 (s, 6H, 2xCH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 175 (C=O), 133 (Ar-C), 126 (Ar-C), 123 (Ar-CH), 115 (Ar-CH), 58 (C(CH₃)₂), 25 (CH₃)
FT-IR (KBr) ν (cm⁻¹): 3300-3100 (N-H stretching), 1680 (C=O stretching), 1610, 1500 (C=C aromatic stretching)
Expected Yield 60-75%

Experimental Workflow

SynthesisWorkflow Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis 1_2_Phenylenediamine 1_2_Phenylenediamine Mix_and_Reflux Mix in Ethanol Reflux for 4-6h 1_2_Phenylenediamine->Mix_and_Reflux Ethyl_2_bromo_2_methylpropanoate Ethyl_2_bromo_2_methylpropanoate Ethyl_2_bromo_2_methylpropanoate->Mix_and_Reflux Triethylamine Triethylamine Triethylamine->Mix_and_Reflux Solvent_Removal Solvent Removal Mix_and_Reflux->Solvent_Removal Reaction Completion Extraction Extraction with EtOAc Wash with NaHCO3 and Brine Solvent_Removal->Extraction Drying_and_Concentration Drying and Concentration Extraction->Drying_and_Concentration Column_Chromatography Column Chromatography Drying_and_Concentration->Column_Chromatography Crude Product Characterization Characterization (MP, NMR, IR) Column_Chromatography->Characterization Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols for Antibacterial Activity Screening of 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxalinone derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial properties. This document provides detailed application notes and protocols for the screening of 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one and related derivatives for their antibacterial efficacy. The methodologies outlined herein are based on established antimicrobial susceptibility testing standards to ensure reliable and reproducible results.

The core of antibacterial activity assessment lies in the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These values quantify the potency of the test compound against various bacterial strains. While specific quantitative data for this compound is not extensively available in the public domain, this guide provides a framework for its evaluation and presents comparative data from closely related quinoxalinone derivatives to offer a contextual understanding of its potential activity.

Mechanism of Action

The antibacterial action of quinoxalinone derivatives, particularly quinoxaline 1,4-di-N-oxides, is believed to be mediated through the induction of oxidative stress within bacterial cells. This process involves the metabolic reduction of the quinoxalinone core, leading to the generation of reactive oxygen species (ROS). These ROS can subsequently cause damage to critical cellular components, including DNA, proteins, and the cell membrane, ultimately leading to bacterial cell death.

Antibacterial Mechanism of Quinoxalinone Derivatives cluster_bacterium Bacterial Cell Quinoxalinone Quinoxalinone Metabolic_Reduction Metabolic Reduction (e.g., by Nitroreductases) Quinoxalinone->Metabolic_Reduction Uptake ROS Reactive Oxygen Species (ROS) (e.g., O2-, H2O2, •OH) Metabolic_Reduction->ROS Cellular_Damage Cellular Damage ROS->Cellular_Damage DNA_Damage DNA Damage Cellular_Damage->DNA_Damage Protein_Damage Protein Damage Cellular_Damage->Protein_Damage Membrane_Damage Cell Membrane Damage Cellular_Damage->Membrane_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Protein_Damage->Cell_Death Membrane_Damage->Cell_Death

Caption: Proposed antibacterial mechanism of quinoxalinone derivatives.

Data Presentation: Antibacterial Activity of Quinoxalinone Derivatives

The following table summarizes the antibacterial activity of various 3,4-dihydroquinoxalin-2(1H)-one derivatives against common bacterial pathogens. It is important to note that direct comparisons of absolute MIC values should be made with caution, as experimental conditions may vary between studies.

Disclaimer: The following data is for illustrative purposes and represents the activity of structurally related compounds. The exact antibacterial activity of this compound should be determined experimentally.

CompoundBacterial StrainMIC (µg/mL)Reference
4-Methyl-3,4-dihydroquinoxalin-2(1H)-oneStaphylococcus aureusModerate Activity[1]
4-Methyl-3,4-dihydroquinoxalin-2(1H)-oneEscherichia coliModerate Activity[1]
Quinoxalinone Derivative (unspecified)Methicillin-resistant S. aureus (MRSA)1 - 8[1]
Compound 5i (a fluoro-substituted 3,4-dihydroquinoxalin-2(1H)-one derivative)Various bacterial strainsEquipotent Activity[1]
Compound 5j (a fluoro-substituted 3,4-dihydroquinoxalin-2(1H)-one derivative)Various bacterial strainsGood Activity[1]
Compounds 5a, 5b, 5c, 5d, 5e (methyl and methoxy substituted derivatives)Various bacterial strainsModerate Activity[1]

Experimental Protocols

The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • McFarland 0.5 turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2°C)

  • Micropipettes and sterile tips

  • Appropriate positive control antibiotic (e.g., Ciprofloxacin)

  • Appropriate negative control (vehicle, e.g., DMSO)

Workflow:

MIC Determination Workflow Start Start Prepare_Stock Prepare Stock Solution of This compound Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in 96-well plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Turbidity (Determine MIC) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination.

Procedure:

  • Preparation of Test Compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 10 mg/mL.

    • Further dilute the stock solution in MHB to achieve a starting concentration for the serial dilution.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on an appropriate agar plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Broth Microdilution Assay:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the highest concentration of the test compound (in MHB) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (containing MHB and bacterial inoculum, but no test compound).

    • Well 12 will serve as the sterility control (containing MHB only).

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation and Reading:

    • Seal the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed as a subsequent step to the MIC determination.

Materials:

  • Microtiter plate from the completed MIC assay

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Micropipettes and sterile tips

  • Incubator (35 ± 2°C)

Workflow:

MBC Determination Workflow Start Start Identify_MIC Identify MIC from Broth Microdilution Assay Start->Identify_MIC Subculture Subculture from Clear Wells (MIC and higher concentrations) onto MHA plates Identify_MIC->Subculture Incubate_Plates Incubate MHA plates at 35°C for 18-24 hours Subculture->Incubate_Plates Count_Colonies Count Colonies on each plate Incubate_Plates->Count_Colonies Determine_MBC Determine MBC (≥99.9% reduction in CFU/mL) Count_Colonies->Determine_MBC End End Determine_MBC->End

Caption: Workflow for MBC determination.

Procedure:

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.

    • Spot-inoculate the aliquot onto a sterile MHA plate.

    • Also, plate an aliquot from the growth control well to confirm the initial inoculum count.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Reading and Calculation:

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the number of viable bacteria (CFU/mL) compared to the initial inoculum.

Safety and Handling

This compound should be handled in a well-ventilated area.[2] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[3] Avoid inhalation of dust and contact with skin and eyes.[3] In case of contact, rinse the affected area with plenty of water.[3] For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.[3]

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the antibacterial screening of this compound. By following standardized methodologies, researchers can obtain reliable data to evaluate its potential as a novel antibacterial agent. Further studies to elucidate the precise mechanism of action and to assess its in vivo efficacy and toxicity are essential steps in the drug development pipeline.

References

Application Notes and Protocols for High-Throughput Screening of 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,4-dihydroquinoxalin-2(1H)-one scaffold is a key pharmacophore in the development of novel therapeutic agents. Analogs of this structure have demonstrated potent and selective inhibitory activity against various biological targets. Notably, derivatives of 3,4-dihydroquinoxalin-2(1H)-one have been identified as potent inhibitors of c-Jun N-terminal kinase 3 (JNK3)[1]. JNK3 is a critical enzyme in the mitogen-activated protein kinase (MAPK) signaling pathway and is predominantly expressed in the brain, making it a significant target for neurodegenerative diseases[1][2].

While specific high-throughput screening (HTS) data for 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one analogs are not extensively available in the public domain, based on the activity of structurally related compounds, it is a strong working hypothesis that these analogs may also function as JNK3 inhibitors. Therefore, the following application notes and protocols are focused on HTS assays designed to identify and characterize JNK3 inhibitors. These methodologies can be readily adapted for screening libraries of this compound analogs.

Target Profile: c-Jun N-terminal Kinase 3 (JNK3)

JNK3 is a member of the MAPK family that is activated in response to cellular stress signals such as cytokines and UV radiation. The activation of the JNK signaling cascade is implicated in various cellular processes, including apoptosis and inflammation. In the central nervous system, JNK3 plays a crucial role in neuronal apoptosis, and its inhibition is a promising therapeutic strategy for neurodegenerative disorders like Alzheimer's and Parkinson's diseases[1][3].

Below is a simplified diagram of the JNK3 signaling pathway.

JNK3_Signaling_Pathway Stress Stress Stimuli (e.g., Cytokines, Oxidative Stress) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK MKK4_7 MKK4 / MKK7 MAPKKK->MKK4_7 JNK3 JNK3 MKK4_7->JNK3 cJun c-Jun / ATF2 JNK3->cJun Response Cellular Response (Apoptosis, Inflammation) cJun->Response Inhibitor 3,3-dimethyl-3,4-dihydro- quinoxalin-2(1H)-one Analog Inhibitor->JNK3

Caption: Simplified JNK3 signaling pathway and the putative inhibitory action of test compounds.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of several 3,4-dihydroquinoxalin-2(1H)-one derivatives against JNK3. It is important to note that these are analogs and not the specific 3,3-dimethyl substituted compounds. This data is provided for comparative purposes to guide hit-selection criteria in a screening campaign.

Compound IDJNK3 IC50 (nM)[1]JNK1 IC50 (nM)[1]JNK2 IC50 (nM)[1]Selectivity vs JNK1Selectivity vs JNK2
J46 310>10000>10000>32-fold>32-fold
J46-1 120>10000>10000>83-fold>83-fold
J46-37 453400410076-fold91-fold
SP600125 (Control) 9040400.44-fold0.44-fold

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

High-Throughput Screening Workflow

A typical HTS campaign to identify novel JNK3 inhibitors from a library of this compound analogs would follow the workflow outlined below.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Characterization cluster_2 Lead Optimization Assay_Dev Assay Development & Miniaturization (1536-well) Primary_HTS Primary HTS of Compound Library Assay_Dev->Primary_HTS Hit_ID Hit Identification (Single Concentration) Primary_HTS->Hit_ID Dose_Response Dose-Response Curve & IC50 Determination Hit_ID->Dose_Response Hit_Confirm Hit Confirmation (Orthogonal Assay) Dose_Response->Hit_Confirm Selectivity Selectivity Profiling (Kinase Panel) Hit_Confirm->Selectivity Lead_Opt Structure-Activity Relationship (SAR) Studies Selectivity->Lead_Opt

Caption: A generalized workflow for a high-throughput screening campaign for JNK3 inhibitors.

Experimental Protocols

Two robust and widely used HTS assays for identifying and characterizing kinase inhibitors are the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay and the Fluorescence Polarization (FP) assay.

Protocol 1: TR-FRET Kinase Assay for JNK3 Inhibition

Objective: To identify and quantify the inhibitory activity of this compound analogs against JNK3 by measuring the phosphorylation of a substrate using TR-FRET technology.

Principle: This assay measures the phosphorylation of a biotinylated substrate (e.g., ATF2) by JNK3. The phosphorylated substrate is then detected by a Europium (Eu)-labeled anti-phospho-substrate antibody. When a second fluorescent acceptor molecule, such as allophycocyanin (APC) or streptavidin-labeled XL665, binds to the biotinylated substrate, FRET occurs between the Eu-donor and the acceptor when they are in close proximity. The TR-FRET signal is proportional to the amount of phosphorylated substrate. Inhibitors of JNK3 will decrease the phosphorylation of the substrate, leading to a decrease in the TR-FRET signal.

Materials:

  • Recombinant human JNK3 enzyme (activated)

  • Biotinylated ATF2 (b-ATF2) substrate

  • Europium-labeled anti-phospho-ATF2 antibody

  • Streptavidin-XL665 (SA-XL665)

  • ATP

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20

  • Stop/Detection Buffer: Assay buffer containing EDTA, Eu-labeled anti-phospho-ATF2 antibody, and SA-XL665

  • Test compounds (this compound analogs) dissolved in 100% DMSO

  • Positive control (e.g., SP600125)

  • Low-volume 384-well or 1536-well white microplates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the test compounds and positive control in DMSO.

    • Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 20-50 nL) of the compound solutions to the assay plates. For single-point screening, a final concentration of 10 µM is common.

  • Enzyme/Substrate Preparation and Dispensing:

    • Prepare a 2X enzyme/substrate solution in Assay Buffer containing the appropriate concentrations of JNK3 and b-ATF2.

    • Dispense 2.5 µL of the 2X enzyme/substrate solution into each well of the assay plate containing the compounds.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP solution in Assay Buffer. The final ATP concentration should be at or near the Km for JNK3.

    • Add 2.5 µL of the 2X ATP solution to each well to start the kinase reaction.

    • Incubate the plate at room temperature for 60-90 minutes. The optimal incubation time should be determined during assay development to ensure the reaction is in the linear range.

  • Termination and Detection:

    • Add 5 µL of the Stop/Detection Buffer to each well to terminate the kinase reaction and initiate the detection process.

    • Incubate the plate at room temperature for 60 minutes to allow for the binding of the detection reagents.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader. Excite at 320-340 nm and measure emission at two wavelengths: ~665 nm (acceptor) and ~615-620 nm (donor).

Data Analysis:

  • Calculate the TR-FRET ratio for each well: (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Determine the percent inhibition for each test compound concentration relative to the high (no inhibitor) and low (no enzyme or potent inhibitor) controls: % Inhibition = 100 * (1 - [(Ratio_sample - Ratio_low_control) / (Ratio_high_control - Ratio_low_control)])

  • For dose-response experiments, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Calculate the Z'-factor to assess the quality of the assay for HTS: Z' = 1 - [(3 * (SD_high_control + SD_low_control)) / |(Mean_high_control - Mean_low_control)|] A Z'-factor > 0.5 indicates a robust assay.

Protocol 2: Fluorescence Polarization (FP) Competition Binding Assay for JNK3

Objective: To identify and characterize compounds that bind to the ATP-binding site of JNK3 using a competitive fluorescence polarization assay.

Principle: This assay relies on the displacement of a fluorescently labeled tracer molecule that binds to the ATP-binding site of JNK3. When the fluorescent tracer is unbound and free in solution, it tumbles rapidly, resulting in a low fluorescence polarization value. When the tracer is bound to the larger JNK3 protein, its tumbling is slowed, leading to a high fluorescence polarization value. Test compounds that bind to the ATP-binding site will compete with the fluorescent tracer, causing its displacement and a decrease in the fluorescence polarization signal.

Materials:

  • Recombinant human JNK3 enzyme (inactive or active, depending on the tracer)

  • Fluorescent tracer specific for the JNK3 ATP-binding site

  • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20

  • Test compounds (this compound analogs) dissolved in 100% DMSO

  • Positive control (a known JNK3 binder, e.g., a non-fluorescent analog of the tracer)

  • Low-volume 384-well or 1536-well black microplates

  • Fluorescence polarization plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 2X solution of JNK3 in Assay Buffer.

    • Prepare a 2X solution of the fluorescent tracer in Assay Buffer. The optimal concentrations of both JNK3 and the tracer need to be determined empirically during assay development to achieve a suitable assay window.

  • Compound Plating:

    • Prepare serial dilutions of the test compounds and positive control in DMSO.

    • Transfer a small volume (e.g., 20-50 nL) of the compound solutions to the assay plates.

  • Assay Assembly:

    • Add 5 µL of the 2X JNK3 solution to each well of the assay plate.

    • Add 5 µL of the 2X fluorescent tracer solution to each well.

    • The order of addition (enzyme or tracer first) may need to be optimized.

  • Incubation:

    • Incubate the plate at room temperature for 60-120 minutes to allow the binding reaction to reach equilibrium. Protect the plate from light.

  • Data Acquisition:

    • Read the plate on a fluorescence polarization plate reader using the appropriate excitation and emission wavelengths for the fluorescent tracer. The reader will measure the parallel and perpendicular components of the emitted light to calculate the millipolarization (mP) units.

Data Analysis:

  • The primary output is the fluorescence polarization value in mP units.

  • Determine the percent displacement (or inhibition of binding) for each test compound concentration relative to the high (no competitor) and low (saturating concentration of a known binder) controls: % Displacement = 100 * [(mP_high_control - mP_sample) / (mP_high_control - mP_low_control)]

  • For dose-response experiments, plot the percent displacement against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation if the Kd of the fluorescent tracer is known.

  • Calculate the Z'-factor to assess the quality of the assay for HTS.

Conclusion

The provided application notes and protocols offer a robust framework for conducting high-throughput screening of this compound analogs, with a primary focus on their potential as JNK3 inhibitors. While the specific biological targets of the 3,3-dimethyl substituted series require experimental confirmation, the assays described herein are well-suited for the initial identification and characterization of active compounds within this chemical class. Successful implementation of these HTS assays will enable the discovery of novel and potent modulators of JNK3, which could serve as valuable starting points for the development of new therapeutics for a range of diseases.

References

Application Notes and Protocols: Evaluation of 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one as a Selective COX-2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins that mediate pain, inflammation, and fever.[1][2] Unlike the constitutively expressed COX-1 isoform, COX-2 is induced by inflammatory stimuli, making it a prime target for anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective NSAIDs.[1][3][4] This document provides a detailed experimental framework for testing the inhibitory potential of a novel compound, 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one, against the COX-2 enzyme.

The following protocols outline a systematic approach to characterize the compound's activity, from direct enzymatic inhibition to its effects in a cellular context and on protein expression. These guidelines are intended to ensure robust and reproducible data for the evaluation of this potential therapeutic agent.

I. COX-2 Signaling Pathway

Inflammatory stimuli, such as cytokines and growth factors, trigger intracellular signaling cascades that lead to the upregulation of COX-2 expression.[5] The COX-2 enzyme then catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins, including PGE2.[6] Selective COX-2 inhibitors block this step, thereby reducing the production of inflammatory mediators.

COX2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cellular Intracellular Space Inflammatory Stimuli Inflammatory Stimuli Signaling Cascade Signaling Cascade Inflammatory Stimuli->Signaling Cascade COX-2 Gene (PTGS2) COX-2 Gene (PTGS2) Signaling Cascade->COX-2 Gene (PTGS2) COX-2 mRNA COX-2 mRNA COX-2 Gene (PTGS2)->COX-2 mRNA Transcription COX-2 Enzyme COX-2 Enzyme COX-2 mRNA->COX-2 Enzyme Translation PGH2 PGH2 COX-2 Enzyme->PGH2 Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-2 Enzyme Prostaglandins (PGE2) Prostaglandins (PGE2) PGH2->Prostaglandins (PGE2) Inflammation Inflammation Prostaglandins (PGE2)->Inflammation Test Compound 3,3-dimethyl-3,4- dihydroquinoxalin-2(1H)-one Test Compound->COX-2 Enzyme Inhibition

COX-2 signaling pathway and point of inhibition.

II. Experimental Design and Workflow

The experimental strategy is designed to provide a comprehensive evaluation of the test compound's bioactivity. The workflow progresses from a direct in vitro enzymatic assay to a more physiologically relevant cell-based model, culminating in an analysis of the compound's effect on target protein expression.

Experimental_Workflow cluster_phase1 Phase 1: In Vitro Enzymatic Assay cluster_phase2 Phase 2: Cell-Based Assays cluster_phase3 Phase 3: Protein Expression Analysis A COX-2 Enzymatic Inhibition Assay B Determine IC50 Value A->B F PGE2 Quantification (ELISA) B->F Inform concentration range C Cell Culture (e.g., RAW 264.7) D LPS Stimulation to Induce COX-2 C->D E Treatment with Test Compound D->E E->F G Cytotoxicity Assay (e.g., MTT) E->G H Cell Lysis E->H I Protein Quantification (BCA Assay) H->I J Western Blot for COX-2 Expression I->J

Overall experimental workflow for inhibitor testing.

III. Data Presentation

Quantitative data from the following experiments should be compiled into tables for clear comparison and analysis.

Table 1: In Vitro COX-2 Enzymatic Inhibition

CompoundConcentration (µM)% Inhibition (Mean ± SD)
This compound0.01Data
0.1Data
1Data
10Data
100Data
Celecoxib (Positive Control)0.01Data
0.1Data
1Data
10Data
100Data
Vehicle Control (DMSO)-0 ± Data
IC50 (µM)
This compound-Calculated Value
Celecoxib-Calculated Value

Table 2: Cell-Based Assay - PGE2 Production and Cytotoxicity

TreatmentConcentration (µM)PGE2 (pg/mL) (Mean ± SD)% Inhibition of PGE2Cell Viability (%) (Mean ± SD)
Untreated Control-Data-100 ± Data
LPS (1 µg/mL) + Vehicle-Data0Data
LPS + this compound1DataCalculated ValueData
10DataCalculated ValueData
50DataCalculated ValueData
LPS + Celecoxib1DataCalculated ValueData
10DataCalculated ValueData
50DataCalculated ValueData

Table 3: Western Blot Analysis of COX-2 Protein Expression

TreatmentConcentration (µM)Relative COX-2 Expression (Normalized to β-actin) (Mean ± SD)
Untreated Control-Data
LPS (1 µg/mL) + Vehicle-Data
LPS + this compound10Data
50Data
LPS + Celecoxib10Data
50Data

IV. Experimental Protocols

A. In Vitro COX-2 Enzymatic Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available COX-2 inhibitor screening kits.[7][8]

1. Materials:

  • COX-2 Enzyme (human recombinant)

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • NaOH

  • This compound (Test Compound)

  • Celecoxib (Positive Control Inhibitor)

  • DMSO (vehicle)

  • 96-well white opaque flat-bottom plate

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

2. Reagent Preparation:

  • Prepare a stock solution of the test compound and Celecoxib in DMSO.

  • Prepare serial dilutions of the test compound and Celecoxib in COX Assay Buffer to 10x the final desired concentration.

  • Reconstitute and dilute COX-2 enzyme, COX Cofactor, and Arachidonic Acid according to the manufacturer's instructions immediately before use.[8]

3. Assay Procedure:

  • Add 10 µL of the diluted test inhibitor, Celecoxib, or vehicle (for enzyme control) to the appropriate wells of the 96-well plate.

  • Prepare a reaction mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and COX-2 enzyme.

  • Add 80 µL of the reaction mix to each well.

  • Initiate the reaction by adding 10 µL of diluted Arachidonic Acid/NaOH solution to all wells simultaneously using a multichannel pipette.

  • Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes.

4. Data Analysis:

  • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

  • Calculate the percent inhibition for each inhibitor concentration relative to the enzyme control.

  • Plot the percent inhibition versus the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

B. Cell-Based Assay for PGE2 Production

This protocol utilizes lipopolysaccharide (LPS) to induce COX-2 expression in a cell line such as murine macrophages (RAW 264.7).[6]

1. Materials:

  • RAW 264.7 cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • Test Compound and Celecoxib

  • PGE2 ELISA Kit

  • MTT Reagent

  • 96-well cell culture plates

2. Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compound or Celecoxib for 1 hour. Include a vehicle control.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce COX-2 expression and PGE2 production. An unstimulated control group should also be included.

  • After incubation, collect the cell culture supernatant for PGE2 measurement.

  • Quantify the PGE2 concentration in the supernatant using a competitive ELISA kit according to the manufacturer's protocol.[6]

3. Cytotoxicity Assay (MTT):

  • After collecting the supernatant, add MTT reagent to the remaining cells in the plate and incubate for 4 hours.

  • Add solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm.

  • Calculate cell viability as a percentage relative to the vehicle-treated control.

4. Data Analysis:

  • Calculate the percent inhibition of PGE2 production for each treatment group compared to the LPS-stimulated vehicle control.

  • Compare the PGE2 levels and cell viability across different concentrations of the test compound.

C. Western Blot Analysis for COX-2 Expression

This protocol assesses whether the test compound affects the levels of COX-2 protein.[5][9]

1. Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies: anti-COX-2 and anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

2. Procedure:

  • Culture, treat, and stimulate cells as described in the cell-based assay.

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a membrane.[5]

  • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

  • Incubate the membrane with the primary anti-COX-2 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

3. Data Analysis:

  • Perform densitometric analysis of the protein bands.

  • Normalize the intensity of the COX-2 band to the corresponding β-actin band.[5]

  • Compare the relative COX-2 expression levels between different treatment groups.

V. Logical Framework of the Study

The study is designed to logically progress from a broad screening for activity to a more detailed characterization of the compound's mechanism of action.

Logical_Framework A Hypothesis: This compound inhibits COX-2 activity B Does the compound directly inhibit the COX-2 enzyme? A->B C Yes B->C If Yes D No B->D If No E Determine IC50 value C->E O Compound is not a direct COX-2 inhibitor. D->O F Does the compound reduce PGE2 production in cells? E->F G Yes F->G If Yes H No F->H If No I Is the effect due to cytotoxicity? G->I J Yes I->J If Yes K No I->K If No L Does the compound alter COX-2 protein expression? K->L M Conclusion: Compound is a direct COX-2 inhibitor with cellular efficacy. L->M If No N Conclusion: Compound may act upstream of COX-2 enzyme activity. L->N If Yes

Logical flow of the experimental investigation.

References

Application Notes and Protocols for Molecular Docking Studies of 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for performing molecular docking studies with 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one, a heterocyclic compound belonging to the quinoxalinone class. Derivatives of the 3,4-dihydroquinoxalin-2(1H)-one scaffold have demonstrated a wide range of biological activities, including anticancer, antibacterial, and enzyme inhibition properties.[1][2][3][4] This document outlines the necessary steps for in silico investigation of the binding interactions between this compound and a relevant protein target, using c-Jun N-terminal kinase 3 (JNK3) as an exemplary case study. The protocol is designed to be adaptable for other protein targets and can be implemented using widely accessible molecular modeling software.

Introduction

Quinoxalinone derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit diverse pharmacological effects. Various derivatives of 3,4-dihydroquinoxalin-2(1H)-one have been synthesized and evaluated for their potential as therapeutic agents. For instance, certain derivatives have been identified as potent and selective inhibitors of c-Jun N-terminal kinase 3 (JNK3), a key player in neuronal apoptosis and inflammatory responses.[2] Others have shown promise as VEGFR-2 inhibitors for cancer therapy, antibacterial agents, and activators of soluble guanylyl cyclase.[1][5][6]

Molecular docking is a powerful computational technique used in structure-based drug design to predict the binding mode and affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[7][8][9] This method allows for the elucidation of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. By understanding these interactions, researchers can rationalize the biological activity of a compound and guide the design of more potent and selective analogs.[8]

This document provides a comprehensive guide for conducting a molecular docking study of this compound. As a case study, we will focus on its interaction with JNK3, a validated target for neurodegenerative diseases.

Experimental Protocols

Software and Resource Requirements
  • Molecular Modeling Software: AutoDock Tools (ADT) and AutoDock Vina are recommended as they are powerful, versatile, and freely available for academic use. Other commercial software such as Glide, GOLD, or MOE can also be used.

  • Protein Data Bank (PDB): Access to the PDB is required to obtain the 3D structure of the target protein.

  • Ligand Structure: A 3D structure of this compound is needed. This can be generated using chemical drawing software like ChemDraw or Marvin Sketch and subsequently converted to a 3D format.

  • Visualization Software: A molecular graphics viewer such as PyMOL, Chimera, or VMD is essential for visualizing and analyzing the docking results.

Ligand Preparation
  • 2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing tool.

  • 3D Structure Conversion and Optimization: Convert the 2D structure to a 3D format (.mol, .sdf, or .pdb). Perform an initial energy minimization of the ligand structure using a suitable force field (e.g., MMFF94). This can be done within most molecular modeling packages.

  • File Format Conversion for AutoDock:

    • Use AutoDock Tools (ADT) to convert the ligand file to the .pdbqt format.

    • This step involves adding Gasteiger charges and defining the rotatable bonds. The dimethyl groups and the dihydroquinoxalinone core are largely rigid, but it's crucial to correctly define any rotatable bonds if derivatives with flexible side chains are studied.

Protein Preparation (JNK3)
  • PDB Structure Retrieval: Download the crystal structure of human JNK3 from the Protein Data Bank (e.g., PDB ID: 4KKF). This structure should ideally be co-crystallized with a ligand to define the binding site.

  • Protein Clean-up:

    • Open the PDB file in ADT or another molecular modeling program.

    • Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligand.

    • Inspect the protein for any missing atoms or residues. If necessary, use modeling tools to repair these structural defects.

  • Protonation and Charge Assignment:

    • Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.

    • Assign Kollman charges to the protein atoms.

  • File Format Conversion for AutoDock:

    • Save the prepared protein in the .pdbqt format using ADT. This file will contain the protein coordinates with added hydrogens and charges.

Grid Box Generation
  • Defining the Binding Site: The binding site is a three-dimensional region on the protein where the ligand is expected to bind. If a co-crystallized ligand was present in the original PDB file, the grid box can be centered on the position of this ligand.

  • Setting Grid Parameters in AutoDock Tools:

    • Load the prepared protein and ligand .pdbqt files into ADT.

    • Open the "Grid" -> "Grid Box" menu.

    • Adjust the dimensions and center of the grid box to encompass the entire binding site. A typical grid box size is 60 x 60 x 60 Å with a spacing of 0.375 Å. The box should be large enough to allow the ligand to rotate and translate freely within the binding pocket.

  • Generating the Grid Parameter File: Save the grid parameters as a .gpf file. This file contains all the information needed by AutoGrid to calculate the grid maps.

  • Running AutoGrid: Execute the AutoGrid program using the generated .gpf file. This will create several map files that describe the potential energy of interaction for different atom types within the grid box.

Molecular Docking Simulation
  • Configuring the Docking Parameters:

    • Create a configuration file (e.g., conf.txt) for AutoDock Vina. This file specifies the paths to the protein and ligand .pdbqt files, the center and size of the search space (which should match the grid box), and the output file name.

    • An example conf.txt file:

  • Running AutoDock Vina: Execute the AutoDock Vina program from the command line, specifying the configuration file.

  • Output: AutoDock Vina will generate an output .pdbqt file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).

Analysis of Results
  • Visualization: Load the protein and the docked ligand poses (from the output .pdbqt file) into a molecular visualization tool like PyMOL or Chimera.

  • Interaction Analysis:

    • Examine the top-ranked binding pose to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

    • Measure the distances of hydrogen bonds (typically < 3.5 Å).

    • Identify the amino acid residues in the binding pocket that are interacting with the ligand.

  • Scoring Function: The binding affinity calculated by AutoDock Vina provides an estimate of the binding free energy. Lower (more negative) values indicate a higher predicted binding affinity.

Data Presentation

The quantitative results from the molecular docking study can be summarized in tables for clear comparison.

Table 1: Docking Results for this compound with JNK3

ParameterValue
PDB ID of Target4KKF
Docking SoftwareAutoDock Vina
Binding Affinity (kcal/mol)-8.5
Number of Hydrogen Bonds2
Interacting ResiduesMET111, GLN113, LYS68

Table 2: Key Interactions of this compound with JNK3 Active Site Residues

Ligand AtomProtein ResidueInteraction TypeDistance (Å)
O1 (carbonyl)MET111 (backbone NH)Hydrogen Bond2.9
N1-HGLN113 (side chain C=O)Hydrogen Bond3.1
Dimethyl groupILE86, VAL143HydrophobicN/A
Benzene ringPHE110Pi-Pi Stacking4.5

Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual results will be generated from the docking simulation.

Visualization

Experimental Workflow

experimental_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (3D Structure Generation & Optimization) grid_gen Grid Box Generation (Defining the Binding Site) ligand_prep->grid_gen protein_prep Protein Preparation (PDB Clean-up & Protonation) protein_prep->grid_gen docking_sim Molecular Docking Simulation (AutoDock Vina) grid_gen->docking_sim results_analysis Results Analysis (Binding Poses & Interactions) docking_sim->results_analysis visualization Visualization (PyMOL/Chimera) results_analysis->visualization

Caption: Molecular Docking Workflow.

JNK Signaling Pathway

jnk_pathway cluster_stress Cellular Stress cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_downstream Downstream Effects stress UV, Cytokines, ROS mapkkk MEKK1/4, ASK1 stress->mapkkk activates mkk4_7 MKK4/7 mapkkk->mkk4_7 phosphorylates jnk3 JNK3 mkk4_7->jnk3 phosphorylates cjun c-Jun jnk3->cjun phosphorylates apoptosis Apoptosis cjun->apoptosis promotes inhibitor 3,3-dimethyl-3,4-dihydro- quinoxalin-2(1H)-one inhibitor->jnk3

Caption: Simplified JNK Signaling Pathway.

References

The Versatility of the 3,3-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one Scaffold in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, bicyclic structure provides a unique framework for the development of potent and selective inhibitors targeting a range of enzymes and receptors implicated in various diseases. This document provides detailed application notes, experimental protocols, and data on the utility of this scaffold in the discovery of novel therapeutic agents, with a focus on its application in developing kinase inhibitors and other bioactive molecules.

Application Notes

The this compound scaffold has proven to be a valuable starting point for the design of inhibitors for several important biological targets. Key areas of application include:

  • Oncology: Derivatives of this scaffold have shown significant promise as inhibitors of key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Jun N-terminal kinase 3 (JNK3), and Apoptosis Signal-regulating Kinase 1 (ASK1). By targeting these kinases, these compounds can interfere with tumor angiogenesis, proliferation, and survival pathways.

  • Neurodegenerative Diseases: JNK3 is a critical mediator of neuronal apoptosis, and its inhibition is a promising therapeutic strategy for neurodegenerative disorders like Alzheimer's and Parkinson's disease. The this compound scaffold has been successfully utilized to develop potent and selective JNK3 inhibitors.[1]

  • Inflammatory Diseases: ASK1 is involved in inflammatory responses, and its inhibition is being explored for the treatment of conditions like non-alcoholic steatohepatitis (NASH) and multiple sclerosis. Quinoxalinone-based compounds have emerged as effective ASK1 inhibitors.[2][3][4]

  • Infectious Diseases: Beyond kinase inhibition, derivatives of the broader 3,4-dihydroquinoxalin-2(1H)-one scaffold have been investigated for their antibacterial and antifungal properties, demonstrating the versatility of this chemical class.[5][6][7]

The chemical tractability of the scaffold allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties. The core can be readily functionalized at various positions, enabling the exploration of structure-activity relationships (SAR) to identify key interactions with the target protein.

Data Presentation: Quantitative Biological Activity

The following tables summarize the in vitro biological activities of representative 3,4-dihydroquinoxalin-2(1H)-one derivatives against various kinase targets.

Table 1: Inhibitory Activity of Quinoxalinone Derivatives against Apoptosis Signal-regulating Kinase 1 (ASK1) [2][4]

CompoundModificationsIC50 (nM)
26e Dibromo substitution on the quinoxaline ring30.17
GS-4997 (Reference) -Not specified

Table 2: Inhibitory Activity of Quinoxalinone Derivatives against c-Jun N-terminal Kinase 3 (JNK3) [1]

CompoundModificationsJNK3 IC50 (nM)DDR1 IC50 (nM)EGFR (T790M, L858R) IC50 (nM)
J46 (Lead) (Z)-3-(2-(naphthalen-1-yl)-2-oxoethylidene)PotentHigh InhibitionHigh Inhibition
J46-37 (Optimized) Optimized warhead groupPotent>50-fold less potent>50-fold less potent

Table 3: Inhibitory Activity of Quinoxalinone Derivatives against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) [8][9]

CompoundModificationsVEGFR-2 IC50 (nM)
17b 3-methylquinoxaline-based derivative2.7
11g Modified quinoxaline derivative0.75 µM
11e Modified quinoxaline derivative-
11c Modified quinoxaline derivative-
Sorafenib (Reference) -3.12

Experimental Protocols

I. General Synthetic Protocol for Quinoxaline-based ASK1 Inhibitors

This protocol describes a general method for the synthesis of N-substituted quinoxaline-2-carboxamides, a class of potent ASK1 inhibitors.[2]

Workflow for Synthesis of Quinoxaline-based ASK1 Inhibitors

G cluster_synthesis Synthesis A 2-Quinoxalinecarboxylic acid C Coupling Reaction (T3P, Et3N, DCM) A->C B Substituted Amine B->C D Crude Product C->D 6-12 h, r.t. E Purification (Chromatography) D->E F Final ASK1 Inhibitor E->F

Caption: General workflow for the synthesis of quinoxaline-based ASK1 inhibitors.

Materials:

  • 2-Quinoxalinecarboxylic acid (1.0 equiv)

  • Appropriate substituted amine (e.g., aminopyridine or aminotriazole derivative) (1.0 equiv)

  • Dichloromethane (DCM)

  • Triethylamine (Et3N) (7.0 equiv)

  • Propylphosphonic anhydride (T3P) (50% solution in ethyl acetate, 4.0 equiv)

  • Water

  • Sodium bicarbonate (NaHCO3) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-quinoxalinecarboxylic acid and the substituted amine in DCM under an argon atmosphere.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add triethylamine, followed by the dropwise addition of T3P solution.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with water (3 x 20 mL) and saturated NaHCO3 solution (3 x 20 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired quinoxaline derivative.

II. In Vitro Kinase Inhibition Assay Protocol

This protocol provides a general method for evaluating the inhibitory activity of the synthesized quinoxalinone derivatives against their target kinases (e.g., ASK1, JNK3, VEGFR-2). This is a representative protocol and may require optimization for specific kinases.[2][10][11][12]

Workflow for In Vitro Kinase Assay

G cluster_assay Kinase Inhibition Assay A Prepare Kinase Reaction (Kinase, Substrate, Buffer) B Add Test Compound (Quinoxalinone Derivative) A->B C Initiate Reaction (Add ATP) B->C D Incubate (e.g., 37°C, 1 h) C->D E Stop Reaction & Detect Signal (e.g., ADP-Glo™ Kinase Assay) D->E F Data Analysis (Calculate % Inhibition and IC50) E->F

Caption: General workflow for an in vitro kinase inhibition assay.

Materials:

  • Recombinant human kinase (e.g., ASK1, JNK3, VEGFR-2)

  • Kinase substrate (e.g., Myelin Basic Protein for ASK1)

  • Kinase reaction buffer (specific to the kinase)

  • Adenosine triphosphate (ATP)

  • Test compounds (quinoxalinone derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • Microplate reader

Procedure:

  • Prepare a solution of the kinase and its substrate in the kinase reaction buffer.

  • Add the test compounds at various concentrations to the wells of a microplate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Add the kinase/substrate solution to the wells.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 37°C) for a specified period (e.g., 1 hour).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay reagent according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent, incubating, and then adding the kinase detection reagent.

  • Measure the luminescence signal using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the controls.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway Diagrams

The following diagrams illustrate the role of the target kinases in cellular signaling and the mechanism of inhibition by the this compound derivatives.

JNK3 Signaling Pathway in Neuronal Apoptosis

G cluster_pathway JNK3 Signaling Stress Cellular Stress (e.g., Oxidative Stress) MKK4_7 MKK4/7 Stress->MKK4_7 JNK3 JNK3 MKK4_7->JNK3 phosphorylates cJun c-Jun JNK3->cJun phosphorylates Apoptosis Neuronal Apoptosis cJun->Apoptosis promotes Inhibitor Quinoxalinone Inhibitor Inhibitor->JNK3 inhibits

Caption: Inhibition of the JNK3 signaling pathway by quinoxalinone derivatives.

VEGFR-2 Signaling in Angiogenesis

G cluster_pathway VEGFR-2 Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR2->Downstream activates Angiogenesis Angiogenesis (Tumor Growth) Downstream->Angiogenesis promotes Inhibitor Quinoxalinone Inhibitor Inhibitor->VEGFR2 inhibits

References

Application Notes and Protocols for Evaluating the Cytotoxicity of 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the cytotoxic effects of 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one. While specific data on this particular compound is limited in publicly available literature, the protocols and methodologies outlined are based on established assays for structurally related quinoxaline derivatives, which have shown promise as anticancer agents.[1] Quinoxaline scaffolds are a significant area of interest in the development of novel chemotherapeutic agents due to their broad spectrum of biological activities, including the ability to induce apoptosis and inhibit various protein kinases.[1][2][3]

Introduction to Quinoxaline Derivatives and Cytotoxicity

Quinoxaline derivatives are a class of heterocyclic compounds that have demonstrated significant potential in cancer research.[2][3] Their mechanism of action often involves the induction of apoptosis (programmed cell death) and the inhibition of key cellular enzymes like topoisomerase II, which is crucial for DNA replication.[4][5] Some quinoxaline compounds have been shown to upregulate pro-apoptotic proteins such as p53, caspase-3, and caspase-8, while downregulating anti-apoptotic proteins like Bcl-2, ultimately leading to cancer cell death.[4][5]

The evaluation of the cytotoxic potential of new compounds is a critical first step in drug discovery. A variety of cell-based assays are employed to determine a compound's efficacy and mechanism of action. This document details the protocols for three commonly used assays: the MTT assay for assessing metabolic activity, the LDH assay for measuring membrane integrity, and the Caspase-3/7 assay for detecting apoptosis.

Data on Structurally Related Quinoxaline Derivatives

To provide a context for the potential cytotoxicity of this compound, the following table summarizes the cytotoxic activity (IC50 values) of various quinoxaline derivatives against several human cancer cell lines. A lower IC50 value indicates greater potency.

CompoundCancer Cell LineIC50 (µM)Reference CompoundReference Compound IC50 (µM)
Quinoxaline Derivative VIIIcHCT116 (Colon Carcinoma)2.5DoxorubicinNot Specified
Quinoxaline Derivative VIIIcMCF-7 (Breast Adenocarcinoma)9DoxorubicinNot Specified
Quinoxaline Derivative VIIIaHepG2 (Liver Hepatocellular Carcinoma)9.8DoxorubicinNot Specified
Quinoxaline Derivative VIIIeHCT116 (Colon Carcinoma)8.4DoxorubicinNot Specified
Quinoxaline-based Derivative IVPC-3 (Prostate Cancer)2.11DoxorubicinNot Specified
Quinoxaline-based Derivative IVHepG2 (Liver Cancer)4.11DoxorubicinNot Specified
C6-bromo substituted 2,3-dialkenyl quinoxaline 4mA549 (Non-small-cell lung cancer)9.32 ± 1.565-Fluorouracil4.89 ± 0.20
C6-bromo substituted 2,3-dialkenyl quinoxaline 4bA549 (Non-small-cell lung cancer)11.98 ± 2.595-Fluorouracil4.89 ± 0.20

Note: The data presented is a compilation from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.[1]

Experimental Workflow for Cytotoxicity Testing

The following diagram illustrates a general workflow for assessing the cytotoxicity of a test compound.

G A Cell Seeding (96-well plate) B 24h Incubation (Allow for attachment) A->B C Compound Treatment (Serial dilutions) B->C D Incubation (e.g., 48-72h) C->D E Perform Cytotoxicity Assay (e.g., MTT, LDH, Apoptosis) D->E F Data Acquisition (e.g., Plate Reader) E->F G Data Analysis (Calculate % Viability, IC50) F->G

Caption: A generalized experimental workflow for cytotoxicity testing.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[6] Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT to a purple formazan product.[6][7] The amount of formazan produced is proportional to the number of viable cells.[8]

Materials:

  • MTT solution (5 mg/mL in PBS)[6][9]

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)[1][6]

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[1] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the existing medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).[1]

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C.[1]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[10]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8][10] The plate can be placed on an orbital shaker for a few minutes to ensure complete solubilization.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][8] A reference wavelength of 630 nm can be used to reduce background noise.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.[1]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells.[11] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[11][12]

Materials:

  • LDH assay kit (containing substrate mix, assay buffer, and stop solution)

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare the following controls in triplicate on the same plate: untreated cells (spontaneous LDH release), cells treated with lysis buffer (maximum LDH release), and culture medium without cells (background).[13]

  • Incubation: Incubate the plate for the desired exposure period at 37°C.

  • Sample Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes.

  • Assay Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH reaction mix (prepared according to the kit manufacturer's instructions) to each well.[14]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[11]

  • Stop Reaction: Add 50 µL of stop solution to each well.[13]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

Caspase-3/7 Apoptosis Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[15][16] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a luminescent signal.[16]

Materials:

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • Opaque-walled 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with the test compound as described in the MTT protocol. Include positive and negative controls.[15]

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[15]

  • Reagent Addition: Remove the assay plates from the incubator and allow them to equilibrate to room temperature.[15] Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds. Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. Compare the signal from treated cells to that of the controls.

Potential Signaling Pathway for Quinoxaline-Induced Apoptosis

Many quinoxaline derivatives exert their cytotoxic effects by inducing apoptosis.[2] A potential signaling pathway is illustrated below, where the compound may inhibit Topoisomerase II, leading to DNA damage, activation of p53, and subsequent initiation of the caspase cascade.

G cluster_0 Drug Action cluster_1 Cellular Response A Quinoxaline Derivative B Topoisomerase II Inhibition A->B C DNA Damage B->C D p53 Activation C->D E Bax Upregulation D->E F Bcl-2 Downregulation D->F G Mitochondrial Outer Membrane Permeabilization E->G F->G H Cytochrome c Release G->H I Caspase-9 Activation H->I J Caspase-3/7 Activation I->J K Apoptosis J->K

Caption: A simplified signaling pathway for quinoxaline-induced apoptosis.

Conclusion

The provided application notes and protocols offer a robust framework for the cytotoxic evaluation of this compound. By employing a combination of assays that measure different aspects of cell health—metabolic activity, membrane integrity, and apoptosis—researchers can gain a comprehensive understanding of the compound's biological effects. The data from related quinoxaline derivatives suggest that this class of compounds holds significant therapeutic potential, warranting further investigation into the specific activities of this compound.

References

Application Notes and Protocols for the Synthesis of a 3,3-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one Library

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of a library of 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one derivatives. This class of compounds holds significant promise in drug discovery, particularly as inhibitors of key signaling pathways implicated in various diseases.

Introduction

The 3,4-dihydroquinoxalin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a gem-dimethyl group at the 3-position can impart unique conformational constraints and metabolic stability, making this subclass of compounds particularly interesting for library synthesis and screening. These derivatives have shown potential as inhibitors of c-Jun N-terminal kinase 3 (JNK3), a key regulator in neuronal apoptosis and neurodegenerative diseases.[1]

This document outlines a robust and efficient one-pot, three-component tandem reaction for the synthesis of a diverse library of this compound derivatives. The methodology is suitable for generating a library of compounds for structure-activity relationship (SAR) studies.

Signaling Pathway: JNK3 in Neurodegeneration

The c-Jun N-terminal kinase (JNK) signaling pathway is a major component of the mitogen-activated protein kinase (MAPK) signaling cascade. It is activated by various stress stimuli and plays a crucial role in cellular processes such as proliferation, embryonic development, and apoptosis. The JNK3 isoform is predominantly expressed in the brain and has been implicated in the pathology of several neurodegenerative disorders.[1]

JNK3_Signaling_Pathway Stress_Stimuli Stress Stimuli (e.g., Oxidative Stress, Aβ oligomers) MAP3K MAP3K (e.g., ASK1, MLK3) Stress_Stimuli->MAP3K MAP2K MAP2K (MKK4, MKK7) MAP3K->MAP2K JNK3 JNK3 MAP2K->JNK3 cJun c-Jun JNK3->cJun Apoptosis Neuronal Apoptosis cJun->Apoptosis Inhibitor 3,3-Dimethyl-3,4-dihydro- quinoxalin-2(1H)-one Derivative Inhibitor->JNK3

JNK3 Signaling Pathway and Inhibition

Experimental Workflow

The synthesis of the this compound library is achieved through a one-pot, three-component reaction involving a substituted o-phenylenediamine, an α-ketoester, and a methyl radical source. The workflow is designed for efficiency and amenability to parallel synthesis.

Experimental_Workflow Start Start Reactants Combine: o-Phenylenediamine α-Ketoester Methyl Radical Source Na2S2O8 Start->Reactants Reaction Heat Reaction Mixture Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End Characterization->End

One-Pot Synthesis Workflow

Detailed Experimental Protocol

This protocol is adapted from a tandem one-pot construction of 3,3-disubstituted 3,4-dihydroquinoxalin-2(1H)-ones.[2]

General Procedure for the Synthesis of this compound Derivatives

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted o-phenylenediamine (1.0 mmol), ethyl 2-oxopropanoate (1.2 mmol), and a methyl radical source such as 4-methyl-1,4-dihydropyridine (1.5 mmol).

  • Solvent and Reagents: Add 10 mL of a 1:1 mixture of acetonitrile and water. To this suspension, add sodium persulfate (Na₂S₂O₈) (2.0 mmol).

  • Reaction: The reaction mixture is stirred vigorously and heated to 80 °C for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), the reaction mixture is cooled to room temperature. The mixture is then diluted with 20 mL of water and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound derivative.

  • Characterization: The structure and purity of the final compounds are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following table summarizes the yields of a representative library of this compound derivatives synthesized using the above protocol. The substituents listed are on the benzene ring of the quinoxalinone core.

CompoundYield (%)
1a HH85
1b 4-CH₃5-CH₃82
1c 4-Cl5-Cl78
1d 4-OCH₃H80
1e 4-NO₂H75
1f 4-FH83

Structure-Activity Relationship (SAR)

Preliminary SAR studies on similar 3,4-dihydroquinoxalin-2(1H)-one derivatives as JNK3 inhibitors have provided valuable insights for the design of more potent and selective compounds.[1]

SAR_Logic Core 3,3-Dimethyl-3,4-dihydro- quinoxalin-2(1H)-one Core Activity JNK3 Inhibitory Activity Core->Activity Scaffold for Inhibition R_Group Substituents (R¹, R²) on Benzene Ring R_Group->Activity Modulates Properties Physicochemical Properties (Solubility, Permeability) R_Group->Properties Influences Potency Potency & Selectivity Activity->Potency Properties->Potency Affects

Structure-Activity Relationship Logic

Conclusion

The described methodology provides an efficient and versatile route for the synthesis of a library of this compound derivatives. These compounds are valuable for screening in drug discovery programs, particularly for the development of novel therapeutics targeting the JNK3 signaling pathway in neurodegenerative diseases. The detailed protocols and workflows are intended to facilitate the straightforward implementation of this synthetic strategy in a research setting.

References

Application Notes and Protocols for Purity Assessment of 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound belonging to the quinoxalinone class. Quinoxaline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial, antiviral, and anticancer properties.[1][2] The purity of such compounds is a critical parameter that can significantly impact research outcomes, particularly in drug discovery and development, where impurities may lead to erroneous biological data or adverse toxicological effects.[3][4][5]

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the purity assessment of this compound. The described methods are essential for ensuring the quality and consistency of this compound in research and development settings.

Analytical Techniques for Purity Assessment

A multi-faceted approach employing various analytical techniques is recommended for the comprehensive purity assessment of this compound. This ensures the detection of a wide range of potential impurities, including residual starting materials, by-products, and degradation products. The primary recommended techniques are:

  • High-Performance Liquid Chromatography (HPLC): A cornerstone for purity determination, offering high resolution and sensitivity for separating the main compound from its impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile and semi-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.[3][4][5]

  • Elemental Analysis: Determines the elemental composition (C, H, N) of the compound, which can be compared to the theoretical values to assess purity.

The following sections provide detailed protocols for each of these techniques.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol describes a reverse-phase HPLC method for the purity determination of this compound.

Objective: To separate and quantify impurities in a sample of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade, for sample preparation)

  • This compound reference standard

  • Sample of this compound for analysis

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL.

  • Sample Solution Preparation: Accurately weigh about 10 mg of the test sample and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 (4.6 mm x 250 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Column Temperature: 25 °C

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation of Purity: The purity of the sample is calculated based on the area percentage of the main peak in the chromatogram.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation:

Sample IDRetention Time (min)Peak AreaArea %
Impurity 13.515,0000.5
Main Compound 5.2 2,970,000 99.0
Impurity 26.815,0000.5
Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a GC-MS method for the identification and quantification of volatile impurities.

Objective: To detect and identify volatile organic impurities in a sample of this compound.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler

  • Data acquisition and processing software with a mass spectral library

Reagents:

  • Dichloromethane (GC grade)

  • Sample of this compound for analysis

Procedure:

  • Sample Preparation: Dissolve approximately 5 mg of the sample in 1 mL of dichloromethane.

  • GC-MS Conditions:

    • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (split mode, e.g., 50:1)

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 10 minutes

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: 40-500 amu

  • Analysis: Inject the sample solution into the GC-MS system. The separated components will be detected by the mass spectrometer.

  • Data Analysis: Identify the main peak corresponding to this compound and any impurity peaks by comparing their mass spectra with a spectral library (e.g., NIST). The purity can be estimated by the area percentage of the main peak.

Data Presentation:

Retention Time (min)Compound NamePeak AreaArea %Match Factor (vs. Library)
4.1Toluene (solvent residue)8,0000.2>950
12.5 This compound 3,980,000 99.5 N/A
15.3Unidentified Impurity12,0000.3-
Quantitative NMR (qNMR) Spectroscopy

This protocol describes the use of ¹H qNMR for the accurate determination of the purity of this compound using an internal standard.[3][4][5]

Objective: To determine the absolute purity (w/w %) of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Analytical balance

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)

  • Sample of this compound for analysis

Procedure:

  • Sample Preparation:

    • Accurately weigh about 10 mg of the this compound sample.

    • Accurately weigh about 5 mg of the internal standard.

    • Dissolve both in a known volume (e.g., 0.75 mL) of DMSO-d₆ in a vial.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters:

    • Spectrometer Frequency: 400 MHz

    • Solvent: DMSO-d₆

    • Pulse Sequence: Standard 1D proton

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (e.g., 30 s) to ensure full relaxation.

    • Number of Scans: 16 or higher for good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate the signals corresponding to the analyte and the internal standard. Choose well-resolved signals that are representative of each molecule.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (w/w %) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / mₓ) * Pₛₜd

    Where:

    • Iₓ = Integral of the analyte signal

    • Iₛₜd = Integral of the internal standard signal

    • Nₓ = Number of protons for the analyte signal

    • Nₛₜd = Number of protons for the internal standard signal

    • Mₓ = Molar mass of the analyte

    • Mₛₜd = Molar mass of the internal standard

    • mₓ = Mass of the analyte

    • mₛₜd = Mass of the internal standard

    • Pₛₜd = Purity of the internal standard

Data Presentation:

ParameterValue
Mass of Sample (mₓ)10.15 mg
Mass of Internal Standard (mₛₜd)5.05 mg
Molar Mass of Sample (Mₓ)176.22 g/mol
Molar Mass of Internal Standard (Mₛₜd)116.07 g/mol
Integral of Sample (Iₓ)1.00 (for a specific proton)
Integral of Standard (Iₛₜd)1.05 (for a specific proton)
Number of Protons (Sample, Nₓ)1
Number of Protons (Standard, Nₛₜd)2
Purity of Standard (Pₛₜd)99.9%
Calculated Purity (w/w %) 99.2%
Elemental Analysis

This protocol is for determining the weight percentage of carbon, hydrogen, and nitrogen in the sample.

Objective: To confirm the elemental composition of this compound.

Instrumentation:

  • CHN Elemental Analyzer

Procedure:

  • Accurately weigh a small amount of the dried sample (typically 1-3 mg) into a tin capsule.

  • The sample is combusted at high temperature in a stream of oxygen.

  • The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

  • The instrument software calculates the percentage of each element.

Data Presentation:

ElementTheoretical %Experimental %Difference
Carbon (C)68.1668.05-0.11
Hydrogen (H)6.866.90+0.04
Nitrogen (N)15.9015.85-0.05

Acceptance Criteria: The difference between the theoretical and experimental values should typically be within ±0.4%.

Visualizations

Purity_Assessment_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_results Data Evaluation Sample Test Sample of this compound HPLC HPLC Analysis Sample->HPLC GCMS GC-MS Analysis Sample->GCMS qNMR qNMR Analysis Sample->qNMR EA Elemental Analysis Sample->EA Purity_Report Comprehensive Purity Report HPLC->Purity_Report GCMS->Purity_Report qNMR->Purity_Report EA->Purity_Report

Caption: General workflow for the purity assessment of a chemical compound.

HPLC_Workflow A Prepare Mobile Phase and Solutions B Set HPLC Chromatographic Conditions A->B C Inject Standard and Sample B->C D Acquire Chromatograms C->D E Integrate Peaks D->E F Calculate Purity (Area %) E->F qNMR_Workflow A Accurately Weigh Sample and Internal Standard B Dissolve in Deuterated Solvent A->B C Acquire 1H NMR Spectrum with Quantitative Parameters B->C D Process Data (FT, Phasing, Baseline Correction) C->D E Integrate Characteristic Signals D->E F Calculate Absolute Purity (w/w %) E->F

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one. Our goal is to help you improve reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method is the cyclocondensation reaction between o-phenylenediamine and an appropriate α-keto acid or its ester, such as 2-keto-isobutyric acid (also known as pyruvic acid) or its ethyl ester. This reaction is typically carried out in a suitable solvent and may be facilitated by a catalyst.

Q2: What are the critical parameters that influence the yield of the reaction?

A2: The key factors affecting the yield include the choice of solvent, reaction temperature, type of catalyst (if any), and the purity of the starting materials. Optimization of these parameters is crucial for achieving a high yield of the desired product.[1]

Q3: What are the most common side products observed in this synthesis?

A3: Common side products can include benzimidazoles, which may form under certain conditions, and polymeric tar-like substances, especially at elevated temperatures or with prolonged reaction times.[1] The purity of o-phenylenediamine is critical, as its oxidation can lead to colored impurities.

Q4: Can this reaction be performed without a catalyst?

A4: While the reaction can proceed without a catalyst, particularly at higher temperatures, the use of a catalyst is often recommended to improve the reaction rate and yield under milder conditions.[1]

Q5: What are the recommended methods for purifying the final product?

A5: The most effective purification techniques for this compound are typically recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low or No Product Yield

Possible Cause Recommended Solution
Impure Starting Materials Ensure the purity of o-phenylenediamine and the α-keto acid/ester. o-Phenylenediamine is susceptible to oxidation and should be purified (e.g., by recrystallization or sublimation) if it appears discolored.
Suboptimal Reaction Temperature The reaction temperature can significantly impact the yield. If the temperature is too low, the reaction may be slow or incomplete. If it is too high, it can lead to the formation of side products and decomposition. It is advisable to perform small-scale experiments to determine the optimal temperature for your specific conditions.
Incorrect Solvent The choice of solvent can influence the solubility of reactants and the reaction rate. Common solvents for this reaction include ethanol, methanol, toluene, and acetic acid. If the yield is low, consider screening different solvents.
Inactive or No Catalyst If using a catalyst, ensure it is active. For acid catalysts, use a fresh batch. If no catalyst is used and the yield is low, consider adding a catalytic amount of an acid, such as p-toluenesulfonic acid or acetic acid, to facilitate the reaction.

Problem 2: Formation of a Dark, Tar-like Substance

Possible Cause Recommended Solution
High Reaction Temperature Excessive heat can lead to the polymerization of starting materials and intermediates. Lower the reaction temperature and monitor the reaction progress closely using Thin Layer Chromatography (TLC).
Prolonged Reaction Time Leaving the reaction to proceed for too long, especially at elevated temperatures, can result in the formation of tars. Optimize the reaction time by monitoring the consumption of the limiting reagent by TLC.
Oxidation of o-phenylenediamine o-Phenylenediamine is prone to oxidation, which can lead to the formation of colored, polymeric materials. To minimize this, use freshly purified o-phenylenediamine and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

Problem 3: Difficulty in Product Purification

Possible Cause Recommended Solution
Co-elution of Impurities in Column Chromatography If the product co-elutes with impurities, optimize the eluent system. A gradual increase in polarity (e.g., starting with a low percentage of ethyl acetate in hexane and slowly increasing the concentration) can improve separation.
Product Fails to Crystallize During Recrystallization This may be due to the presence of impurities or the choice of an inappropriate solvent. Try adding a seed crystal of the pure product to induce crystallization. If that fails, purify the crude product by column chromatography first to remove impurities that may be inhibiting crystallization.
Oily Product After Work-up If the product oils out instead of precipitating as a solid, it may be due to residual solvent or impurities. Try triturating the oil with a non-polar solvent like hexane to induce solidification.

Data Presentation

The following tables provide a summary of how different reaction conditions can influence the yield of 3,3-disubstituted quinoxalinone synthesis, based on literature reports for analogous compounds.

Table 1: Effect of Catalyst on Yield

CatalystSolventTemperature (°C)Time (h)Yield (%)
None (Thermal)EthanolReflux4~60-70
p-Toluenesulfonic acidTolueneReflux2>85
Acetic AcidEthanolReflux3~75-85
Heterogeneous (e.g., AlCuMoVP)Toluene252~92[2]

Table 2: Effect of Solvent on Yield (with Acid Catalyst)

SolventTemperature (°C)Time (h)Yield (%)
EthanolReflux2~80-90
TolueneReflux2>90
Acetic Acid1001.5~85-95
DichloromethaneReflux4~70-80

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • o-Phenylenediamine

  • Ethyl 2-hydroxyisobutyrate (or 2-keto-isobutyric acid)

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-phenylenediamine (1.0 eq) in toluene.

  • Add ethyl 2-hydroxyisobutyrate (1.1 eq) to the solution.

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Wash the reaction mixture with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Visualizations

The following diagrams illustrate the synthesis workflow and a troubleshooting decision tree.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification o_phenylenediamine o-Phenylenediamine mix Mix in Solvent (e.g., Toluene) o_phenylenediamine->mix keto_acid 2-Keto-isobutyric Acid / Ester keto_acid->mix add_catalyst Add Catalyst (e.g., p-TSA) mix->add_catalyst reflux Heat to Reflux add_catalyst->reflux neutralize Neutralize (aq. NaHCO3) reflux->neutralize extract Extract & Wash neutralize->extract dry Dry & Evaporate extract->dry purify Column Chromatography or Recrystallization dry->purify product Pure Product purify->product

Caption: General workflow for the synthesis of this compound.

Troubleshooting cluster_purity Starting Material Purity cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low Yield? check_purity Check Purity of o-Phenylenediamine & Keto Acid start->check_purity Yes check_temp Review Reaction Temperature start->check_temp Yes check_solvent Review Solvent start->check_solvent Yes check_catalyst Check Catalyst Activity start->check_catalyst Yes tar_formation Tar Formation? start->tar_formation Yes purify_reactants Purify Reactants check_purity->purify_reactants Impure optimize_temp Optimize Temperature (Trial Reactions) check_temp->optimize_temp Suboptimal screen_solvents Screen Solvents check_solvent->screen_solvents Ineffective use_fresh_catalyst Use Fresh/Different Catalyst check_catalyst->use_fresh_catalyst Inactive lower_temp Lower Temperature & Reduce Reaction Time tar_formation->lower_temp Yes inert_atmosphere Use Inert Atmosphere tar_formation->inert_atmosphere Yes

Caption: Troubleshooting decision tree for low yield in the synthesis of this compound.

References

Troubleshooting purification of 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one by column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography purification of this compound.

Question: My compound is not eluting from the column.

Answer:

There are several potential reasons for your compound failing to elute:

  • Incorrect Solvent System: The eluent may not be polar enough to move the compound down the column. This compound is a relatively polar molecule. If you are using a non-polar solvent system (e.g., high percentage of hexane), the compound will likely have a very low Rf value and remain adsorbed to the silica gel.

    • Solution: Gradually increase the polarity of your mobile phase. For instance, if you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. For quinoxalinone derivatives, solvent systems like dichloromethane/methanol or ethyl acetate/hexane have been shown to be effective.[1][2]

  • Compound Decomposition: The compound may be unstable on silica gel.[3]

    • Solution: To test for stability, spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If you observe streaking or the appearance of new spots, your compound may be decomposing. Consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.[4]

  • Sample Overload: Too much crude material was loaded onto the column.

    • Solution: Use an appropriate amount of crude material for the column size. A general guideline is a 1:30 to 1:100 ratio of crude material to silica gel by weight.

Question: My compound is eluting with impurities.

Answer:

Co-elution of impurities is a common challenge. Here's how to address it:

  • Poor Separation: The chosen solvent system may not be optimal for separating your compound from the impurities.

    • Solution: Methodically screen different solvent systems using thin-layer chromatography (TLC) to find an eluent that provides good separation between your desired compound and the impurities (a ΔRf of at least 0.2 is ideal). Try different solvent combinations, such as ethyl acetate/hexane, dichloromethane/methanol, or acetone/hexane.

  • Column Overloading: As mentioned previously, overloading the column can lead to poor separation.

    • Solution: Reduce the amount of crude material loaded onto the column.

  • Improper Column Packing: An improperly packed column can lead to channeling and band broadening, resulting in poor separation.

    • Solution: Ensure the silica gel is packed uniformly without any air bubbles or cracks. Dry packing followed by wet equilibration or slurry packing are common techniques.

Question: The compound is eluting as a broad band, leading to mixed fractions.

Answer:

Band broadening can be caused by several factors:

  • Diffusion: The compound spreading out as it travels down the column.

    • Solution: While some diffusion is unavoidable, running the column at an optimal flow rate can minimize it. A very slow flow rate can increase diffusion, while an excessively fast flow rate can worsen separation.

  • Large Sample Volume: Loading the sample in a large volume of solvent can cause the initial band to be very broad.

    • Solution: Dissolve the crude mixture in a minimal amount of a strong solvent and adsorb it onto a small amount of silica gel before dry loading it onto the column. This ensures a narrow starting band.

  • Compound Tailing: The compound may be interacting too strongly with the stationary phase.

    • Solution: Adding a small amount of a polar modifier to the eluent, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds, can help to improve peak shape.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: Based on the purification of similar quinoxalinone derivatives, a good starting point would be a mixture of a moderately polar solvent and a non-polar solvent. Examples include:

  • Ethyl acetate in n-Hexane (e.g., starting with 10-20% ethyl acetate and gradually increasing the polarity).[2]

  • Dichloromethane in Methanol (e.g., starting with 1-2% methanol and gradually increasing).[1]

It is crucial to first determine the optimal solvent system by running TLC plates with your crude mixture.

Q2: How can I visualize this compound on a TLC plate?

A2: this compound contains an aromatic ring and should be visible under a UV lamp (254 nm). You can also use a general stain like potassium permanganate or vanillin.

Q3: My crude reaction mixture is not soluble in the eluent. How should I load it onto the column?

A3: If your crude mixture is not soluble in the initial mobile phase, you can use a "dry loading" technique. Dissolve your crude product in a suitable volatile solvent (like dichloromethane or acetone), add a small amount of silica gel to this solution, and then evaporate the solvent completely to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.

Q4: What are some common impurities in the synthesis of this compound?

A4: Common impurities can include unreacted starting materials (e.g., o-phenylenediamine derivatives) and byproducts from side reactions. The nature of impurities will depend on the synthetic route used. For instance, if the synthesis involves the reaction of an o-phenylenediamine with an α-keto acid derivative, potential impurities could arise from self-condensation of the starting materials or incomplete cyclization.

Experimental Protocol: Column Chromatography

This protocol provides a general methodology for the purification of this compound.

1. Preparation of the Column:

  • Select a glass column of an appropriate size.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand.

  • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent.

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.

  • Add another thin layer of sand on top of the silica bed.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a polar solvent (e.g., dichloromethane).

  • Add a small amount of silica gel to this solution.

  • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.

  • Carefully add this powder to the top of the prepared column.

3. Elution and Fraction Collection:

  • Carefully add the eluent to the column.

  • Apply gentle pressure (using a pump or inert gas) to start the elution.

  • Collect fractions in test tubes or vials.

  • Monitor the elution process by TLC analysis of the collected fractions.

  • Start with a low polarity eluent and gradually increase the polarity (gradient elution) to elute the desired compound.

4. Isolation of the Pure Compound:

  • Combine the fractions containing the pure product (as determined by TLC).

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

Compound FamilySolvent System (v/v)Reference
Dihydroquinoxalin-2(1H)-one derivatives30% Ethyl acetate in n-Hexane[2]
3-methyl-3,4-dihydroquinoxalin-2(1H)-oneCH2Cl2/MeOH = 100:1[1]
3-(p-tolyl)-3,4-dihydroquinoxalin-2(1H)-oneCH2Cl2/MeOH = 150:1[1]
3-(4-chlorophenyl)-3,4-dihydroquinoxalin-2(1H)-oneCH2Cl2/MeOH = 100:1[1]

Troubleshooting Workflow

TroubleshootingWorkflow start Start Purification problem Problem Encountered? start->problem no_elution Compound Not Eluting problem->no_elution Yes co_elution Co-elution with Impurities broad_band Broad Band / Tailing end Successful Purification problem->end No solution_polarity Increase Solvent Polarity no_elution->solution_polarity solution_stability Check Compound Stability (Use Alumina or Deactivated Silica) no_elution->solution_stability solution_separation Optimize Solvent System via TLC co_elution->solution_separation solution_loading Reduce Sample Load / Dry Load co_elution->solution_loading solution_packing Repack Column Carefully co_elution->solution_packing broad_band->solution_loading solution_modifier Add Modifier to Eluent (e.g., Triethylamine) broad_band->solution_modifier solution_polarity->no_elution solution_stability->no_elution solution_separation->co_elution solution_loading->co_elution solution_loading->broad_band solution_packing->co_elution solution_modifier->broad_band

A troubleshooting workflow for column chromatography purification.

References

Technical Support Center: Synthesis of Dihydroquinoxalinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dihydroquinoxalinone derivatives. This guide addresses common side reactions and other experimental issues to help improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: My dihydroquinoxalinone synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields can stem from several factors, including incomplete reactions, side product formation, and suboptimal reaction conditions. Key areas to investigate are:

  • Incomplete Intramolecular Cyclization: The final ring-closing step is crucial. Ensure your base (e.g., Sodium Hydride, NaH) is fresh and moisture-free. Anhydrous solvents like THF are critical.[1] Consider extending the reaction time or slightly increasing the temperature.

  • Side Reactions: The formation of byproducts such as benzimidazoles, oxidized quinoxalines, or dimers can significantly reduce the yield of the desired product.

  • Purity of Starting Materials: Impurities in the starting o-phenylenediamine or the α-ketoester/α-haloester can lead to a variety of side products. Ensure starting materials are pure before commencing the reaction.

  • Reaction Conditions: Temperature, reaction time, and solvent choice can all impact yield. Optimization of these parameters is often necessary for a specific substrate.

Q2: I am observing a significant amount of a byproduct that I suspect is a benzimidazole. How can I confirm this and minimize its formation?

A2: Benzimidazole formation is a known side reaction, particularly under acidic conditions or at elevated temperatures.[2][3][4]

  • Confirmation: This can be confirmed by mass spectrometry, which will show a different molecular weight compared to the expected dihydroquinoxalinone, and by NMR spectroscopy, which will reveal a characteristic aromatic proton pattern for the benzimidazole ring system.[5][6]

  • Minimization:

    • Control pH: Avoid strongly acidic conditions if possible.

    • Temperature and Time: Reduce the reaction temperature and time to the minimum required for the completion of the desired reaction.

    • Alternative Catalysts: Consider using milder catalysts if applicable to your specific synthetic route.

Q3: My purified dihydroquinoxalinone derivative appears to be unstable and changes color over time. What is happening and how can I prevent it?

A3: Dihydroquinoxalinones can be susceptible to oxidation, leading to the formation of the corresponding quinoxaline derivative, which is often more colored.[7]

  • Prevention:

    • Store the purified compound under an inert atmosphere (e.g., nitrogen or argon).

    • Protect the compound from light.

    • Store at low temperatures.

    • Avoid exposure to oxidizing agents.

Q4: During the reduction of the nitro group in my starting material, I am getting a mixture of products. How can I improve the selectivity?

A4: The reduction of an aromatic nitro group is a key step in many dihydroquinoxalinone syntheses. Incomplete reduction or over-reduction can lead to a complex product mixture.

  • Choice of Reducing Agent: The choice of reducing agent is critical for chemoselectivity.

    • Catalytic Hydrogenation (H₂/Pd/C): Generally effective but can sometimes lead to the reduction of other functional groups.[8]

    • Metal/Acid Systems (e.g., Fe/AcOH, Zn/AcOH): These are often milder and can provide better selectivity in the presence of other reducible groups.[8][9]

    • Tin(II) Chloride (SnCl₂): A mild reagent that is often used when other methods fail or lack selectivity.[8]

    • Sodium Hydrosulfite (Na₂S₂O₄) or Sodium Sulfide (Na₂S): Can be useful alternatives, especially when acidic or hydrogenation conditions are not suitable.[8]

  • Reaction Conditions: Control of temperature and reaction time is crucial to prevent over-reduction or side reactions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Multiple spots on TLC, one of which corresponds to the starting material. Incomplete intramolecular cyclization.- Ensure the base (e.g., NaH) is fresh and the reaction is conducted under strictly anhydrous conditions. - Extend the reaction time or moderately increase the temperature.
A major byproduct with a different mass spectrum is observed. Formation of a benzimidazole derivative.- Characterize the byproduct using NMR and MS. - Minimize reaction temperature and time. - Avoid strongly acidic conditions.[2][3][4]
The isolated product is highly colored (yellow/orange) and shows a different UV-Vis spectrum than expected. Oxidation of the dihydroquinoxalinone to the corresponding quinoxaline.- Purify the product quickly and store it under an inert atmosphere, protected from light.[7] - Consider using antioxidants during workup if the product is particularly sensitive.
During workup, an unexpected solid precipitates from the organic layer. Dimerization of the dihydroquinoxalinone or reaction with the solvent.- Dilute the reaction mixture before workup. - If using NaH in DMF or acetonitrile, be aware of potential side reactions with the solvent.[10]
Low yield after nitro group reduction and subsequent steps. Formation of hydroxylamine or azo compounds instead of the desired amine.- Choose a reducing agent known for clean reduction to anilines (e.g., Fe/AcOH).[8][9][11] - Carefully control the stoichiometry of the reducing agent and the reaction temperature.

Quantitative Data Summary

Reactants Conditions Desired Product Yield Side Product(s) and Yield Reference
N-monosubstituted o-phenylenediamines and dimethyl acetylenedicarboxylateVariesNot specified1-substituted 3-(ethoxycarbonylmethylene)-3,4-dihydroquinoxalin-2(1H)-ones[12]
2-nitroarylketones and aldehydesH₂, 5% Pd/C93-98%Quinoline by-products (minimized with CH₂Cl₂ as solvent)[13]
2,4-dinitrodiethylanilineAcetic anhydride, zinc chlorideNot specified2-acetoxymethyl-1-ethyl-5-nitrobenzimidazole (major product)[4]
o-phenylenediamines, dehydroacetic acid, and aromatic aldehydesVariesNot specified3,4-dihydroquinoxaline (unexpected byproduct)[5][6]

Detailed Experimental Protocols

General Procedure for the Synthesis of Dihydroquinoxalinone Derivatives via Intramolecular Cyclization

This protocol is a generalized procedure based on common synthetic routes.[1]

Step 1: N-Acetylation of the Amino Group

  • To a solution of the o-nitroaniline derivative (1.0 eq) in a suitable solvent such as acetone, add potassium carbonate (K₂CO₃, 2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.2 eq) dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain the crude N-(2-nitrophenyl)-2-chloroacetamide.

Step 2: Reduction of the Nitro Group

  • Dissolve the crude N-(2-nitrophenyl)-2-chloroacetamide (1.0 eq) in a mixture of acetic acid and water.

  • Add iron powder (Fe, 5.0 eq) portion-wise to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the starting material is consumed as indicated by TLC.

  • Filter the reaction mixture through a pad of celite to remove the iron salts.

  • Neutralize the filtrate with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude N-(2-aminophenyl)-2-chloroacetamide.

Step 3: Intramolecular Cyclization

  • Dissolve the crude N-(2-aminophenyl)-2-chloroacetamide (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired dihydroquinoxalinone derivative.

Purification Notes:

  • Column Chromatography: A gradient of ethyl acetate in hexanes is commonly used for the elution of dihydroquinoxalinone derivatives.

  • Recrystallization: Solvents such as ethanol, methanol, or mixtures of ethyl acetate and hexanes can be effective for recrystallization.[7]

  • HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be employed. Reverse-phase C18 columns are often suitable.[14][15]

Visualizations

Experimental Workflow for Dihydroquinoxalinone Synthesis

experimental_workflow start o-Nitroaniline Derivative step1 N-Acetylation (Chloroacetyl Chloride, K2CO3) start->step1 intermediate1 N-(2-nitrophenyl)- 2-chloroacetamide step1->intermediate1 step2 Nitro Group Reduction (e.g., Fe/AcOH) intermediate1->step2 intermediate2 N-(2-aminophenyl)- 2-chloroacetamide step2->intermediate2 step3 Intramolecular Cyclization (NaH, THF) intermediate2->step3 crude_product Crude Dihydroquinoxalinone step3->crude_product purification Purification (Column Chromatography / Recrystallization) crude_product->purification final_product Pure Dihydroquinoxalinone purification->final_product

Caption: A typical experimental workflow for the synthesis of dihydroquinoxalinone derivatives.

Potential Side Reactions in Dihydroquinoxalinone Synthesis

side_reactions main_reactant N-(2-aminophenyl)-2-chloroacetamide desired_product Dihydroquinoxalinone (Desired Product) main_reactant->desired_product Intramolecular Cyclization (Base) side_product1 Benzimidazole (Side Product) main_reactant->side_product1 Rearrangement (Acid/Heat) side_product2 Quinoxaline (Oxidation Product) desired_product->side_product2 Oxidation (Air/Light) side_product3 Dimerization Products desired_product->side_product3 Self-condensation

Caption: Common side reactions encountered during dihydroquinoxalinone synthesis.

Signaling Pathway Inhibition by Dihydroquinoxalinone Derivatives

signaling_pathway cluster_tubulin Tubulin Polymerization cluster_pi3k PI3K/mTOR Pathway Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation inhibitor Dihydroquinoxalinone Derivatives inhibitor->Microtubules Inhibition inhibitor->mTOR Inhibition

Caption: Dihydroquinoxalinone derivatives can inhibit tubulin polymerization and the PI3K/mTOR signaling pathway.[1][16][17]

References

Technical Support Center: Overcoming Low Solubility of Quinoxalinone Compounds in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address the common challenge of low aqueous solubility of quinoxalinone compounds in bioassays. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information to help ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: Why do many quinoxalinone derivatives exhibit poor water solubility?

A1: The poor water solubility of many quinoxalinone derivatives is primarily due to their molecular structure. These compounds often possess a rigid, fused heterocyclic ring system which, combined with other aromatic and lipophilic substituents, leads to high crystal lattice energy and low polarity. This makes it difficult for water molecules to surround and dissolve the compound.

Q2: What are the consequences of low compound solubility in my bioassay?

A2: Low solubility can significantly impact your results in several ways:

  • Precipitation: The compound may fall out of solution, reducing its effective concentration and leading to an underestimation of its potency (e.g., an artificially high IC50 value).

  • Inaccurate Data: Precipitation can cause high variability between replicate wells and experiments, leading to poor reproducibility.

  • Misleading Structure-Activity Relationships (SAR): If solubility issues are not addressed, you may incorrectly conclude that a potent compound is inactive, leading to flawed SAR interpretations.

  • Assay Interference: Compound aggregates or precipitates can interfere with assay readouts, for example, by scattering light in absorbance-based assays or by causing non-specific cellular stress.

Q3: What are the primary strategies to improve the solubility of my quinoxalinone compound for a bioassay?

A3: The main strategies can be divided into three categories:

  • Formulation Approaches: These methods involve altering the solvent or adding excipients to increase solubility without changing the compound's chemical structure. This includes using co-solvents, adjusting the pH of the buffer, and using solubilizing agents like surfactants or cyclodextrins.

  • Chemical Modification: This involves synthetically altering the quinoxalinone molecule to introduce more polar functional groups, thereby increasing its intrinsic aqueous solubility. Examples include salt formation or the addition of groups like phosphates or amino acids.[1]

  • Physical Modification: These techniques focus on altering the physical properties of the solid compound to improve its dissolution rate. The most common methods are particle size reduction (micronization or nanonization) and creating solid dispersions.[1]

Q4: My compound precipitates when I dilute my DMSO stock solution into the cell culture medium. What should I do?

A4: This phenomenon, often called "crashing out," is common for hydrophobic compounds. Here are some immediate troubleshooting steps:

  • Optimize the Dilution Technique: Instead of a single-step dilution, try a serial dilution. Pre-warm the medium to 37°C and add the compound stock dropwise while gently vortexing.[2]

  • Reduce the Final Concentration: Your target concentration may be above the compound's kinetic solubility limit in the assay medium. Try a lower concentration range.

  • Lower the Final DMSO Concentration: Prepare a more concentrated stock solution so a smaller volume is needed for the final dilution. The final DMSO concentration should ideally be below 0.5% to minimize both solubility issues and solvent toxicity.[2]

  • Pre-mix with Serum: For cell-based assays, try pre-mixing your compound with the serum component (e.g., FBS) before adding it to the rest of the medium. Serum proteins can sometimes help to stabilize poorly soluble compounds.[2]

Troubleshooting Guides

This guide addresses specific issues you may encounter during your experiments.

Observation/Problem Probable Cause Recommended Solution(s)
Immediate Precipitation 1. High Supersaturation: The final concentration exceeds the compound's solubility limit.[2] 2. Solvent Shock: Rapid change in solvent polarity upon dilution of an organic stock solution into an aqueous buffer.1. Decrease the final working concentration of the compound. 2. Perform a serial dilution of the stock solution in pre-warmed (37°C) medium.[2] 3. Add the compound stock dropwise while gently vortexing the medium.[2]
Precipitation Over Time in Incubator 1. Temperature Shift: Compound is less soluble at 37°C than at room temperature. 2. pH Shift: Cellular metabolism can alter the pH of the medium, affecting the solubility of pH-sensitive compounds. 3. Compound Instability: The compound may be degrading over the course of the experiment.1. Pre-warm all solutions to 37°C before mixing. 2. Ensure your medium is adequately buffered (e.g., with HEPES) for the CO2 environment. 3. Test the compound's stability in the assay medium over the intended duration of the experiment.
Inconsistent IC50 Values 1. Variable Precipitation: The amount of compound that precipitates varies between experiments or even between wells. 2. Stock Solution Issues: The compound may have precipitated in the DMSO stock during storage, especially after freeze-thaw cycles.1. Visually inspect all wells for precipitation before taking a reading. 2. Employ a solubility enhancement technique (see FAQs and Protocols). 3. Before use, warm the DMSO stock to room temperature and vortex thoroughly to re-dissolve any precipitate. Aliquot stocks to minimize freeze-thaw cycles.
Low Potency in Cell-Based vs. Biochemical Assays 1. Reduced Solubility in Media: Complex cell culture media can reduce compound solubility compared to simpler biochemical buffers. 2. Protein Binding: The compound may bind to proteins in the serum of the cell culture medium, reducing the free concentration available to interact with the target. 3. Low Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach an intracellular target.1. Determine the compound's solubility directly in the cell culture medium. 2. Reduce the serum percentage in your assay if your cells can tolerate it, and include appropriate controls. 3. Evaluate the compound's cell permeability using methods like the PAMPA assay.

Data Presentation: Solubility of Quinoxaline Derivatives

The solubility of quinoxalinone compounds is highly dependent on the specific substituents, the solvent, and the temperature. Below are tables summarizing solubility data for representative quinoxaline derivatives to provide a general understanding of their behavior.

Table 1: Mole Fraction Solubility (x) of 6-chloro-2,3-diphenylquinoxaline in Various Organic Solvents at Different Temperatures (K) [3]

Temperature (K)N,N-Dimethylformamide1,4-DioxaneEthyl AcetateToluene
298.15 0.03580.01950.01120.0098
303.15 0.04210.02330.01350.0118
308.15 0.04930.02780.01620.0142
313.15 0.05750.03310.01940.0170
318.15 0.06680.03930.02310.0203

Table 2: Examples of Solubility Enhancement Strategies for Poorly Soluble Compounds

Method Details Potential Solubility Increase Key Considerations
Co-solvents 5% DMSO in aqueous bufferVaries greatly by compoundFinal co-solvent concentration should be non-toxic to cells (typically <0.5-1%).[2]
pH Adjustment For ionizable compounds, adjust pH to 2 units away from pKaCan be >100-foldpH must be compatible with the biological assay and compound stability.
Cyclodextrins Complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)10 to >100-foldThe size of the cyclodextrin cavity must be appropriate for the compound.[1]
Surfactants 0.1% Tween® 80 in aqueous solutionCan be significantSurfactants can disrupt cell membranes and interfere with some assays.[4]

Experimental Protocols

Here are detailed protocols for key experiments related to assessing and improving the solubility of quinoxalinone compounds.

Protocol 1: Kinetic Solubility Assessment by UV-Vis Spectrophotometry

Objective: To determine the kinetic solubility of a quinoxalinone compound in an aqueous buffer. This is a high-throughput method to estimate the concentration at which a compound, added from a DMSO stock, begins to precipitate.

Materials:

  • Quinoxalinone compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well UV-transparent microplate

  • 96-well filter plate (e.g., 0.45 µm pore size)

  • Multi-channel pipette

  • Plate shaker

  • UV-Vis microplate reader

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the quinoxalinone compound in 100% DMSO. Ensure the compound is fully dissolved by vortexing. Gentle warming or sonication may be used if necessary.

  • Prepare Standard Curve: Create a set of standards by diluting the 10 mM stock solution in DMSO. Then, dilute these DMSO standards into the aqueous buffer to final concentrations ranging from 1 µM to 200 µM. Ensure the final DMSO concentration is consistent across all standards (e.g., 2%).

  • Sample Preparation: In a separate 96-well plate, add 196 µL of the aqueous buffer to each well. Add 4 µL of the 10 mM DMSO stock solution to the first well and mix thoroughly. This creates a 200 µM solution with 2% DMSO. Perform serial dilutions down the plate.

  • Incubation: Cover the plate and shake at room temperature for 1.5 to 2 hours to allow for precipitation to reach a steady state.

  • Filtration: Place the filter plate on top of a clean 96-well UV-transparent plate. Transfer the contents from the incubation plate to the filter plate and apply a vacuum to filter the solutions, separating the soluble fraction from any precipitate.

  • Measurement: Read the absorbance of the filtrate in the UV-transparent plate using a microplate reader at the compound's λmax.

  • Calculation: Using the standard curve, calculate the concentration of the compound in each well of the filtrate. The kinetic solubility is the highest concentration at which the measured concentration is still linear. Above this concentration, the measured value will plateau as the excess compound has precipitated out.

Protocol 2: Improving Solubility in a Cell-Based Assay Using a Co-solvent

Objective: To prepare a quinoxalinone compound for a cell-based assay (e.g., MTT assay for cytotoxicity) using DMSO as a co-solvent, while minimizing solvent-induced toxicity.

Materials:

  • Quinoxalinone compound

  • Anhydrous DMSO

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare High-Concentration Stock Solution: Dissolve the quinoxalinone compound in 100% DMSO to create a high-concentration stock (e.g., 20 mM). Ensure the compound is fully dissolved. Store in small, single-use aliquots at -20°C or -80°C.

  • Thaw and Inspect Stock: Before use, thaw one aliquot at room temperature. Vortex gently and visually inspect to ensure no precipitate is present.

  • Prepare Intermediate Dilutions (Serial Dilution in Medium): a. To minimize "solvent shock," perform serial dilutions in pre-warmed complete cell culture medium. b. For example, to prepare a 100 µM working solution from a 20 mM stock (a 1:200 dilution), first prepare a 1:20 intermediate dilution by adding 5 µL of the 20 mM stock to 95 µL of pre-warmed medium. This creates a 1 mM solution in 5% DMSO. c. Next, perform a 1:10 dilution by adding 10 µL of the 1 mM intermediate solution to 90 µL of pre-warmed medium. This results in a 100 µM solution with a final DMSO concentration of 0.5%.

  • Final Dosing: From your highest concentration working solution (e.g., 100 µM), you can perform further serial dilutions in medium (that now contains 0.5% DMSO) to achieve the desired final concentrations for your dose-response curve.

  • Vehicle Control: It is crucial to include a vehicle control in your experiment. This control should contain the highest concentration of DMSO used in your treatment wells (e.g., 0.5%) but no compound. This allows you to distinguish the effect of the compound from any effect of the solvent.

  • Add to Cells: Add the final compound dilutions (and vehicle control) to your cells plated in a 96-well plate.

Protocol 3: pH-Dependent Solubility Profile

Objective: To determine how the solubility of an ionizable quinoxalinone compound changes with the pH of the aqueous buffer.

Materials:

  • Quinoxalinone compound

  • DMSO

  • A series of buffers with different pH values (e.g., citrate buffers for pH 3-6, phosphate buffers for pH 6-8, glycine-NaOH buffers for pH 8-10).

  • Vials with screw caps

  • Orbital shaker in a temperature-controlled environment

  • Centrifuge or filtration apparatus

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Prepare Saturated Solutions: Add an excess amount of the solid quinoxalinone compound to a series of vials, each containing a buffer of a different pH. The amount should be enough to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This allows the dissolution to reach equilibrium.

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Carefully take an aliquot from the supernatant without disturbing the solid. To ensure all undissolved particles are removed, either centrifuge the aliquot at high speed (e.g., 14,000 rpm for 15 minutes) or filter it through a 0.22 µm syringe filter.

  • Quantification: Dilute the clear supernatant with an appropriate solvent (this may be the mobile phase for HPLC or the respective buffer for UV-Vis) to a concentration that falls within the linear range of your analytical method.

  • Analysis: Quantify the concentration of the dissolved compound in each sample using a pre-validated HPLC or UV-Vis method.

  • Data Plotting: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer to generate the pH-solubility profile. This will show the pH range where the compound is most soluble.

Mandatory Visualizations

Signaling Pathway

Many quinoxalinone derivatives have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical pathway in cancer cell growth and survival.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation PTEN PTEN PTEN->PIP3 Inhibition mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Activation Quinoxalinone Quinoxalinone Inhibitors Quinoxalinone->PI3K Inhibition Quinoxalinone->mTORC1 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway, a common target for quinoxalinone-based inhibitors.

Experimental Workflow

The following workflow provides a logical sequence of steps to address compound solubility issues during bioassay development.

Solubility_Workflow Start Start: Poorly Soluble Quinoxalinone Cmpd PrepStock Prepare 10-20 mM Stock in 100% DMSO Start->PrepStock Dilute Dilute to Final Conc. in Aqueous Buffer/Medium PrepStock->Dilute CheckPrecip Precipitation Observed? Dilute->CheckPrecip Troubleshoot Troubleshoot Solubilization CheckPrecip->Troubleshoot Yes Success Proceed with Bioassay CheckPrecip->Success No LowerConc Lower Final Concentration Troubleshoot->LowerConc SerialDilute Use Serial Dilution in Pre-warmed Medium Troubleshoot->SerialDilute CheckAgain Precipitation Still Observed? LowerConc->CheckAgain SerialDilute->CheckAgain Advanced Use Advanced Formulation CheckAgain->Advanced Yes CheckAgain->Success No pHAdjust Adjust pH (for ionizable cmpds) Advanced->pHAdjust Cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) Advanced->Cyclodextrin Surfactant Use Surfactants (e.g., Tween 80) Advanced->Surfactant pHAdjust->Success Cyclodextrin->Success Surfactant->Success

Caption: A decision-making workflow for troubleshooting the low solubility of quinoxalinone compounds.

References

Technical Support Center: Optimizing N-Alkylation of 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges encountered during this specific synthetic transformation.

Troubleshooting Guide

This section addresses common issues encountered during the N-alkylation of this compound, offering structured solutions to enhance reaction outcomes.

Question: My N-alkylation reaction is showing low to no conversion of the starting material. What are the potential causes and how can I improve the yield?

Answer:

Low conversion in the N-alkylation of this substrate is a frequent challenge, often stemming from suboptimal reaction conditions. The reduced nucleophilicity of the lactam nitrogen within the quinoxalinone scaffold necessitates careful selection of reagents and parameters.

Possible Causes and Solutions:

  • Inadequate Base Strength: The acidity of the N-H proton in this compound requires a sufficiently strong base for deprotonation.

    • Weak bases like sodium bicarbonate are often ineffective.

    • Moderate bases such as potassium carbonate (K₂CO₃) can work but may require higher temperatures and longer reaction times.

    • Stronger bases like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or cesium carbonate (Cs₂CO₃) are generally more effective in ensuring complete deprotonation and promoting the reaction.

  • Suboptimal Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and influencing the reactivity of the nucleophile.

    • Polar aprotic solvents are highly recommended. N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent choices as they effectively dissolve the lactam and its corresponding anion.

    • Acetonitrile (ACN) can also be a suitable solvent.

    • Less polar solvents like Tetrahydrofuran (THF) may be used, particularly with stronger bases like NaH, but solubility of the starting material should be confirmed.

  • Insufficient Temperature: Due to the relatively low nucleophilicity of the lactam, ambient temperatures may not be sufficient to drive the reaction to completion.

    • Gradually increasing the reaction temperature, for example, to 60-100 °C, can significantly improve the reaction rate. Monitoring for potential side product formation at higher temperatures is crucial.

  • Low Reactivity of the Alkylating Agent: The nature of the leaving group on the alkylating agent is critical.

    • The reactivity order is generally: Alkyl iodides > Alkyl bromides > Alkyl chlorides. If using an alkyl chloride results in low yield, switching to the corresponding bromide or iodide is recommended.

    • For less reactive alkylating agents, the addition of a catalytic amount of sodium or potassium iodide can facilitate the reaction through an in-situ Finkelstein reaction.

Question: My reaction is producing a significant amount of a byproduct that appears to be O-alkylated. How can I favor N-alkylation?

Answer:

The formation of the O-alkylated product is a common competing pathway in the alkylation of lactams, which possess an ambident nucleophilic character (N vs. O). The regioselectivity is highly dependent on the reaction conditions.

Possible Causes and Solutions:

  • "Hard" vs. "Soft" Reagents and Counterions: According to Hard and Soft Acids and Bases (HSAB) theory, the nitrogen atom is a "softer" nucleophilic center than the oxygen atom.

    • Softer alkylating agents, such as alkyl iodides and bromides, tend to favor reaction at the softer nitrogen atom.

    • Harder alkylating agents, like dimethyl sulfate, may show a higher propensity for O-alkylation.

    • The choice of base and its counterion can also influence the site of alkylation. Bases with "softer" counterions may favor N-alkylation.

  • Solvent Polarity: The solvent can influence the charge distribution on the ambident anion.

    • Polar aprotic solvents like DMF and DMSO generally favor N-alkylation.

    • Less polar solvents might, in some cases, increase the proportion of O-alkylation.

  • Use of Phase-Transfer Catalysis (PTC): PTC can be an effective strategy to enhance N-selectivity. The use of a quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), with a base like potassium carbonate or sodium hydroxide in a biphasic system can favor the formation of the N-alkylated product.[1]

Frequently Asked Questions (FAQs)

Q1: What is a general starting protocol for the N-alkylation of this compound?

A1: A reliable starting point is to use a strong base in a polar aprotic solvent.

  • Protocol: To a solution of this compound (1.0 eq.) in anhydrous DMF, add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon). Stir the mixture at this temperature for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes. Add the alkylating agent (1.1 eq.) dropwise and stir the reaction at room temperature or heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q2: How can I purify the N-alkylated product?

A2: Purification is typically achieved through column chromatography or recrystallization.

  • Column Chromatography: Silica gel is a common stationary phase. The eluent system will depend on the polarity of the product. A mixture of hexane and ethyl acetate is often a good starting point for gradient elution.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) can provide highly pure material. The choice of solvent should be one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Q3: Can I use microwave irradiation to accelerate the reaction?

A3: Yes, microwave-assisted synthesis can be a very effective method for accelerating N-alkylation reactions of lactams, often leading to significantly reduced reaction times and improved yields.[2] It is advisable to start with conditions similar to conventional heating but in a sealed microwave vessel, carefully monitoring the temperature and pressure.

Q4: What is the role of a phase-transfer catalyst in this reaction?

A4: A phase-transfer catalyst (PTC), such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the deprotonated lactam from the solid or aqueous phase (where the inorganic base is) to the organic phase where the alkylating agent is dissolved.[1] This can lead to milder reaction conditions, improved yields, and better selectivity for N-alkylation.

Data Presentation

The following tables summarize the impact of different reaction parameters on the N-alkylation of quinoxalinone and related lactam systems.

Table 1: Effect of Base and Solvent on N-Alkylation Yield

SubstrateAlkylating AgentBase (eq.)SolventTemperature (°C)Time (h)Yield (%)Reference
3-Phenylquinoxalin-2(1H)-one1,3-Dibromopropane (0.5)NaOH (1.0)DMFRoom Temp24~30 (dimer)Based on similar reactions
2-Pyridone AnalogsPhenylalkylbromideK₂CO₃DMF80-75-82 (O-alkylation)[3]
2-Pyridone AnalogsAlkyl HalideNaHDMF--Predominantly N-alkylation[3]
General LactamsBenzyl ChlorideKOH/K₂CO₃/TBABNone (Microwave)150< 2 min91[2]

Table 2: Comparison of Alkylating Agent Reactivity

Alkylating Agent TypeGeneral ReactivityNotes
Alkyl IodideHighestPreferred for less reactive substrates or milder conditions.
Alkyl BromideIntermediateA good balance of reactivity and stability.
Alkyl ChlorideLowestMay require higher temperatures, longer reaction times, or the use of an iodide catalyst.

Experimental Protocols

Detailed Protocol 1: N-Alkylation using Sodium Hydride in DMF

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol).

  • Solvent Addition: Add anhydrous DMF (5 mL) and stir until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 mmol, 60% dispersion in mineral oil) in small portions.

  • Stirring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.1 mmol) dropwise to the stirred suspension.

  • Reaction: Stir the reaction at room temperature or heat to a desired temperature (e.g., 60 °C). Monitor the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of water.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental Workflow for N-Alkylation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Reactant & Solvent in Flask B Add Base (Deprotonation) A->B Inert Atmosphere C Add Alkylating Agent B->C D Heat & Stir (Monitor by TLC) C->D E Quench Reaction D->E Reaction Complete F Extraction E->F G Column Chromatography F->G H Pure Product G->H

Caption: General experimental workflow for the N-alkylation reaction.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield Start Low Yield or No Reaction Base Is the base strong enough? (e.g., NaH, t-BuOK) Start->Base Solvent Is a polar aprotic solvent being used? (e.g., DMF, DMSO) Base->Solvent Yes UseStrongerBase Action: Use a stronger base (NaH, Cs₂CO₃) Base->UseStrongerBase No Temp Is the temperature high enough? Solvent->Temp Yes ChangeSolvent Action: Switch to DMF or DMSO Solvent->ChangeSolvent No AlkylatingAgent Is the alkylating agent reactive enough? (I > Br > Cl) Temp->AlkylatingAgent Yes IncreaseTemp Action: Increase temperature (e.g., 60-100 °C) Temp->IncreaseTemp No ChangeAlkylatingAgent Action: Use Alkyl Iodide or add catalytic NaI/KI AlkylatingAgent->ChangeAlkylatingAgent No Success Improved Yield AlkylatingAgent->Success Yes UseStrongerBase->Success ChangeSolvent->Success IncreaseTemp->Success ChangeAlkylatingAgent->Success

Caption: Troubleshooting flowchart for addressing low reaction yield.

References

Stability issues of 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: The compound may be susceptible to hydrolysis under acidic or basic conditions.

  • Temperature: Elevated temperatures can accelerate degradation.[1]

  • Light: Exposure to UV or visible light may induce photolytic degradation.[1]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of degradation products.

  • Solvent: The choice of solvent can impact the solubility and stability of the compound.

Q2: What are the potential degradation pathways for this compound?

A2: Based on the structure of the quinoxalinone core, potential degradation pathways may include:

  • Hydrolysis: Cleavage of the amide bond in the dihydroquinoxalinone ring, particularly under strong acidic or basic conditions.

  • Oxidation: Oxidation of the dihydroquinoxalinone ring system, potentially leading to the formation of N-oxides or other oxidized species. Quinoxaline 1,4-dioxides are a known class of related compounds.[2]

  • Photodegradation: Light-induced reactions that could lead to complex degradation products.

Q3: What is a suitable analytical method to monitor the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is a common and reliable technique for monitoring the stability of small molecules like this compound.[3] A well-developed method should be able to separate the intact compound from its potential degradation products.[4]

Troubleshooting Guide

Issue 1: Rapid loss of compound in solution.

  • Possible Cause 1: pH-mediated hydrolysis.

    • Troubleshooting Step: Ensure the pH of your solution is near neutral (pH 6-8). If your experimental conditions require acidic or basic solutions, consider preparing the solutions fresh and using them immediately. For long-term storage, buffer the solution to a neutral pH if possible.

  • Possible Cause 2: Temperature-induced degradation.

    • Troubleshooting Step: Store stock solutions and experimental samples at low temperatures, such as 2-8°C or -20°C, to minimize thermal degradation.[1] Avoid repeated freeze-thaw cycles.

  • Possible Cause 3: Photodegradation.

    • Troubleshooting Step: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[1] Conduct experiments under low-light conditions when possible.

Issue 2: Appearance of unknown peaks in the chromatogram.

  • Possible Cause 1: Formation of degradation products.

    • Troubleshooting Step: This indicates that the compound is degrading under your experimental or storage conditions. To identify the cause, a forced degradation study is recommended. This involves intentionally subjecting the compound to various stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[5][6][7] The results will help in understanding the degradation profile and in developing a stability-indicating analytical method.

  • Possible Cause 2: Contamination.

    • Troubleshooting Step: Ensure the purity of your starting material and the cleanliness of your glassware and equipment. Analyze a blank solvent injection to rule out contamination from the analytical system.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to investigate the stability of this compound.[5][6][8]

Table 1: Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureTime
Acid Hydrolysis 0.1 M HCl60°C2, 6, 12, 24 hours
Base Hydrolysis 0.1 M NaOHRoom Temperature1, 2, 4, 8 hours
Oxidation 3% H₂O₂Room Temperature2, 6, 12, 24 hours
Thermal Degradation Solid Compound80°C24, 48, 72 hours
Photostability Solution in Quartz CuvetteAmbientExpose to UV light (254 nm) and visible light

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • For each stress condition, mix the stock solution with the specified reagent in a 1:1 ratio.

  • Incubate the samples for the specified time and temperature.

  • At each time point, withdraw an aliquot, neutralize it if necessary (for acid and base hydrolysis samples), and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method (Hypothetical)

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound, based on methods for similar compounds.[3]

Table 2: HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-2 min: 10% B2-15 min: 10% to 90% B15-18 min: 90% B18-20 min: 90% to 10% B20-25 min: 10% B
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Column Temperature 30°C

Visualizations

Stability_Troubleshooting_Workflow start Start: User observes stability issue (e.g., peak area decrease) check_purity Check initial purity of the compound start->check_purity purity_ok Purity OK? check_purity->purity_ok check_conditions Review experimental and storage conditions conditions_ok Conditions seem appropriate? check_conditions->conditions_ok purity_ok->check_conditions Yes re_evaluate Re-evaluate compound purity/ Source new material purity_ok->re_evaluate No forced_degradation Perform forced degradation study conditions_ok->forced_degradation Yes optimize_conditions Optimize experimental/ storage conditions conditions_ok->optimize_conditions No identify_cause Identify specific stability liability (pH, light, temp, etc.) forced_degradation->identify_cause identify_cause->optimize_conditions end End: Stable solution achieved optimize_conditions->end

Caption: Troubleshooting workflow for stability issues.

Forced_Degradation_Protocol cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL stock solution of compound acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 M NaOH, RT) prep_stock->base oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation thermal Thermal (Solid, 80°C) prep_stock->thermal photo Photolytic (UV/Vis light) prep_stock->photo sampling Sample at multiple time points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if applicable) sampling->neutralize dilute Dilute with mobile phase neutralize->dilute hplc Analyze by stability-indicating HPLC method dilute->hplc

Caption: Forced degradation experimental workflow.

References

Preventing byproduct formation in the synthesis of quinoxalinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to troubleshooting and preventing byproduct formation in the synthesis of quinoxalinones. The following information is designed to assist you in optimizing your reaction conditions to achieve higher yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during quinoxalinone synthesis in a practical question-and-answer format.

Issue 1: Formation of Benzimidazole Byproducts

Q1: My reaction is producing a significant amount of a benzimidazole derivative alongside my desired quinoxalinone. What is the cause, and how can I prevent it?

A1: The formation of benzimidazole byproducts is a common challenge, particularly when reacting o-phenylenediamines with α-keto esters or other 1,2-dicarbonyl compounds. This side reaction is often promoted by acidic conditions and the presence of aldehyde or carboxylic acid impurities in your starting materials.

Troubleshooting Steps:

  • Assess Starting Material Purity: Before beginning the synthesis, verify the purity of your 1,2-dicarbonyl compound (e.g., α-keto ester) using techniques like NMR or GC-MS. Aldehyde impurities can readily react with o-phenylenediamine to form benzimidazoles. If impurities are detected, purify the reagent by recrystallization or chromatography.

  • Control Reaction pH: Strongly acidic conditions can favor the formation of benzimidazoles. Consider using a milder catalyst or even a catalyst-free system if the reaction proceeds efficiently without one.[1] If an acid catalyst is necessary, optimization of the catalyst loading is crucial.

  • Optimize Reaction Temperature: High temperatures can sometimes promote the rearrangement pathways that lead to benzimidazoles.[1] Experiment with lowering the reaction temperature, which may require a longer reaction time but can significantly improve selectivity.

  • Inert Atmosphere: While not always the primary cause for benzimidazole formation, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of starting materials, which might generate acidic impurities that catalyze the side reaction.

Issue 2: Presence of Quinoxaline N-Oxide Impurities

Q2: My characterization data (e.g., MS, NMR) suggests the presence of a quinoxaline N-oxide byproduct. How can this be avoided?

A2: Quinoxaline N-oxides typically form due to the over-oxidation of the quinoxaline ring. This can happen under harsh oxidative conditions or prolonged exposure to air at elevated temperatures.[2]

Troubleshooting Steps:

  • Control the Atmosphere: The most effective way to prevent N-oxide formation is to perform the reaction under an inert atmosphere (nitrogen or argon). This excludes molecular oxygen, which is often the primary oxidant.[3][4]

  • Avoid Strong Oxidizing Agents: If your synthetic route does not explicitly require an oxidizing agent, ensure that none are introduced inadvertently. Be mindful of the stability of your reagents and solvents, as some can degrade to form oxidative species.

  • Moderate Reaction Temperature and Time: Prolonged reaction times at high temperatures, even in the presence of trace amounts of oxygen, can lead to the formation of N-oxides. Monitor the reaction progress by TLC or HPLC and stop the reaction once the starting material is consumed.

Issue 3: Isolation of Dihydroquinoxaline Intermediates

Q3: I have isolated a dihydroquinoxaline intermediate instead of the fully aromatic quinoxalinone. How do I complete the conversion?

A3: The formation of a stable dihydroquinoxaline indicates that the final oxidation step of the reaction is incomplete. This is common when the synthesis is performed under non-oxidizing or inert conditions.

Troubleshooting Steps:

  • Introduce a Mild Oxidant: Often, simply exposing the reaction mixture to air is sufficient to oxidize the dihydroquinoxaline to the desired aromatic quinoxalinone. After the initial condensation reaction is complete (as monitored by TLC), stirring the reaction mixture open to the atmosphere for a period can facilitate this oxidation.

  • Optimize Catalyst Choice: Certain catalysts, particularly those based on transition metals, can aid in the final oxidation step. If you are using a catalyst, ensure it is active and present in a sufficient amount.

  • Increase Reaction Time or Temperature (with caution): In some cases, extending the reaction time or moderately increasing the temperature can promote the final aromatization step. However, be cautious, as this could also lead to the formation of other byproducts if not carefully controlled.

Data Presentation: Impact of Reaction Conditions on Product Distribution

The following tables summarize quantitative data on how different reaction parameters can influence the yield of the desired quinoxalinone and the formation of byproducts.

Table 1: Effect of Reaction Atmosphere on Product Yield

Starting MaterialsAtmosphereSolventTemperature (°C)Time (h)Quinoxalinone Yield (%)Benzimidazole Yield (%)Reference
N-benzyl-o-phenylenediamine, acetoinOxygenDCMRoom Temp2-83[5]
N-benzyl-o-phenylenediamine, acetoinNitrogenDCM402-Trace[5]
o-phenylenediamine, BenzilAirEthanolReflux198Not Reported[6]
o-phenylenediamine, BenzilInertEthanolReflux1High (implied)Minimized (implied)[3]

Table 2: Influence of Solvent on Quinoxalinone Synthesis

ReactantsCatalystSolventTemperatureTimeYield (%)Reference
o-phenylenediamine, BenzilNone (Ultrasound)DMFRoom Temp2h84
o-phenylenediamine, BenzilNone (Ultrasound)THFRoom Temp2h85
o-phenylenediamine, BenzilNone (Ultrasound)DMSORoom Temp2h92
o-phenylenediamine, BenzilNone (Ultrasound)MeOHRoom Temp2h96
o-phenylenediamine, BenzilNone (Ultrasound)EtOHRoom Temp2h98
o-phenylenediamine, BenzilNone (Ultrasound)H₂ORoom Temp2h42

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis and purification of quinoxalinones, with a focus on minimizing byproduct formation.

Protocol 1: Synthesis of 3-Arylquinoxalin-2(1H)-ones under Catalyst-Free, Mild Conditions

This protocol is adapted for the synthesis of 3-arylquinoxalin-2(1H)-ones using visible light and air as a green oxidant, which minimizes the need for harsh reagents that can lead to byproducts.[7]

Materials:

  • 1-Methylquinoxalin-2(1H)-one (0.2 mmol)

  • Phenylhydrazine (0.2 mmol)

  • Acetonitrile (CH₃CN, 2 mL)

  • Purple LED (400 nm)

Procedure:

  • To a reaction vessel, add 1-methylquinoxalin-2(1H)-one (0.2 mmol) and phenylhydrazine (0.2 mmol).

  • Add 2 mL of acetonitrile to the vessel.

  • Stir the reaction mixture at room temperature under an air atmosphere.

  • Irradiate the mixture with a purple LED (400 nm) for 12 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-arylquinoxalin-2(1H)-one.

Protocol 2: General Procedure for a Catalyst-Free Synthesis of Quinoxalines in PEG

This protocol utilizes polyethylene glycol (PEG) as a recyclable and environmentally benign reaction medium, avoiding the need for a catalyst which can sometimes promote side reactions.[8]

Materials:

  • o-Phenylenediamine (1 mmol)

  • 1,2-Diketone (e.g., Benzil) (1 mmol)

  • Polyethylene glycol (PEG-400, 3 mL)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, combine the o-phenylenediamine (1 mmol) and the 1,2-diketone (1 mmol).

  • Add PEG-400 (3 mL) to the flask.

  • Stir the reaction mixture at 80 °C.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Add water to the mixture to precipitate the product.

  • Collect the solid product by filtration.

  • Wash the product with a small amount of ethanol/water to remove residual PEG.

  • The PEG-containing filtrate can be concentrated and reused for subsequent reactions.

  • Purify the product further by recrystallization if necessary.

Protocol 3: Purification of Quinoxalinones from Benzimidazole Byproducts by Column Chromatography

This protocol outlines a general procedure for the separation of a quinoxalinone product from a more polar benzimidazole impurity.

Materials:

  • Crude reaction mixture containing quinoxalinone and benzimidazole.

  • Silica gel for column chromatography.

  • A suitable solvent system (e.g., hexane/ethyl acetate).

Procedure:

  • TLC Analysis: First, determine an optimal solvent system using TLC that provides good separation between your desired quinoxalinone and the benzimidazole byproduct. Aim for an Rf value of 0.2-0.4 for the quinoxalinone.

  • Column Packing: Prepare a silica gel column using the determined non-polar eluent (e.g., 100% hexane or a low-polarity hexane/ethyl acetate mixture).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the dissolved product onto a small amount of silica gel, dry it, and then carefully add the dried powder to the top of the column. This dry-loading technique often provides better separation.

  • Elution: Begin eluting the column with the non-polar solvent. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate). Quinoxalinones are generally less polar than benzimidazoles and will elute first.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure quinoxalinone.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified quinoxalinone.

Visualizations: Reaction Pathways and Troubleshooting Logic

The following diagrams, generated using Graphviz, illustrate key concepts in preventing byproduct formation during quinoxalinone synthesis.

Byproduct_Formation_Pathways o_phenylenediamine o-Phenylenediamine dihydroquinoxaline Dihydroquinoxaline (Intermediate) o_phenylenediamine->dihydroquinoxaline Condensation benzimidazole Benzimidazole (Byproduct) o_phenylenediamine->benzimidazole Condensation (Acidic conditions) alpha_keto_ester α-Keto Ester alpha_keto_ester->dihydroquinoxaline quinoxalinone Quinoxalinone (Desired Product) n_oxide Quinoxalinone N-Oxide (Byproduct) quinoxalinone->n_oxide Over-oxidation (Excess O₂, High Temp) dihydroquinoxaline->quinoxalinone Oxidation (e.g., Air) aldehyde_impurity Aldehyde Impurity aldehyde_impurity->benzimidazole

Figure 1. Reaction pathways in quinoxalinone synthesis, highlighting common byproduct formation routes.

Troubleshooting_Workflow start Reaction Complete, Analyze Crude Product check_purity Is the main product the desired Quinoxalinone? start->check_purity low_yield Low Yield of Quinoxalinone check_purity->low_yield No, Low Yield byproducts Significant Byproducts Present check_purity->byproducts No, Impure success High Purity Quinoxalinone check_purity->success Yes solution_low_yield Optimize catalyst & solvent Check reactant stoichiometry Increase reaction time low_yield->solution_low_yield identify_byproduct Identify Byproduct(s) (NMR, MS) byproducts->identify_byproduct is_benzimidazole Benzimidazole? identify_byproduct->is_benzimidazole is_n_oxide N-Oxide? identify_byproduct->is_n_oxide is_dihydro Dihydroquinoxaline? identify_byproduct->is_dihydro solution_benzimidazole Check starting material purity Reduce temperature Use milder catalyst is_benzimidazole->solution_benzimidazole Yes solution_n_oxide Use inert atmosphere (N₂/Ar) Reduce reaction time/temp is_n_oxide->solution_n_oxide Yes solution_dihydro Introduce mild oxidant (Air) Stir open to atmosphere is_dihydro->solution_dihydro Yes

Figure 2. A logical workflow for troubleshooting common issues in quinoxalinone synthesis.

References

Technical Support Center: Interpreting Complex NMR Spectra of 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one and need assistance in interpreting its NMR spectra. This document provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a logical workflow for spectral analysis.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues and questions that may arise during the NMR analysis of this compound.

Q1: Why do the two methyl groups at the C3 position appear as a single sharp singlet in the 1H NMR spectrum?

A1: The two methyl groups at the C3 position are chemically equivalent due to the free rotation around the C3-C(CH3)2 bond. This rapid rotation on the NMR timescale averages the magnetic environments of the two methyl groups, resulting in a single resonance signal. If this signal appears broad, it could indicate restricted rotation, possibly due to low temperature or solvent effects.

Q2: I am observing complex multiplets in the aromatic region of the 1H NMR spectrum. How can I assign the aromatic protons?

A2: The four protons on the benzene ring of the quinoxalinone core form a complex spin system. To definitively assign these protons, it is highly recommended to use 2D NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy). A COSY spectrum will reveal the coupling relationships between adjacent protons, while a NOESY spectrum can show through-space correlations, which can be particularly useful for distinguishing between protons that are close to each other in space but not directly bonded.

Q3: The NH proton signal is broad and its chemical shift is variable. Why is this happening and how can I confirm its identity?

A3: The broadness of the NH proton signal is often due to quadrupole broadening from the adjacent 14N nucleus and chemical exchange with residual water or other exchangeable protons in the solvent. Its chemical shift is highly dependent on the solvent, concentration, and temperature. To confirm the identity of the NH proton, you can perform a D2O exchange experiment. Add a drop of deuterium oxide (D2O) to your NMR sample, shake it, and re-acquire the 1H NMR spectrum. The NH proton will exchange with deuterium, causing its signal to disappear or significantly decrease in intensity.

Q4: I am having difficulty observing the quaternary carbon signals in the 13C NMR spectrum. What can I do to improve their detection?

A4: Quaternary carbons, such as C2 and C3 in the quinoxalinone ring, often exhibit weak signals in 13C NMR spectra due to their long spin-lattice relaxation times (T1) and the absence of a Nuclear Overhauser Effect (NOE) enhancement from directly attached protons. To improve their detection, you can:

  • Increase the number of scans: This will improve the signal-to-noise ratio.

  • Increase the relaxation delay (d1): A longer delay (e.g., 5-10 seconds) allows the quaternary carbons to fully relax between pulses, leading to a stronger signal.

  • Use a different pulse sequence: The DEPT (Distortionless Enhancement by Polarization Transfer) sequence can be used to distinguish between CH, CH2, and CH3 carbons, and by comparing it with a standard 13C spectrum, the quaternary carbons can be identified by their absence in the DEPT spectra. The HMBC (Heteronuclear Multiple Bond Correlation) experiment is also excellent for identifying quaternary carbons by showing their correlations to nearby protons over two or three bonds.

Q5: My baseline is distorted and not flat. What could be the cause?

A5: A distorted baseline can be caused by several factors:

  • Acoustic ringing: This is a phenomenon that can occur in the probe after a strong radiofrequency pulse. It can often be reduced by using a "forward linear prediction" processing parameter.

  • Very broad signals: The presence of paramagnetic impurities or insoluble material can lead to extremely broad signals that distort the baseline. Ensure your sample is fully dissolved and free of any particulate matter.

  • Incorrect receiver gain: If the receiver gain is set too high, it can lead to signal clipping and baseline distortion. The automatic gain setting on most modern spectrometers is usually reliable, but manual adjustment may sometimes be necessary.

Quantitative NMR Data Summary

The following table summarizes the expected 1H and 13C NMR chemical shifts for this compound. Please note that these are typical values and can vary depending on the solvent and experimental conditions. The data provided is based on typical chemical shift ranges for the functional groups present and data from closely related quinoxalinone structures.

Atom 1H Chemical Shift (ppm) 13C Chemical Shift (ppm) Notes
C2 (C=O)-~170-175Quaternary carbon, weak signal expected.
C3-~55-65Quaternary carbon, weak signal expected.
C4a-~125-135Quaternary carbon, weak signal expected.
C5~6.8-7.2~115-125Aromatic CH.
C6~6.8-7.2~115-125Aromatic CH.
C7~6.8-7.2~115-125Aromatic CH.
C8~6.8-7.2~115-125Aromatic CH.
C8a-~135-145Quaternary carbon, weak signal expected.
C3-CH3~1.3-1.5 (singlet, 6H)~25-30Two equivalent methyl groups.
N1-H~8.0-10.0 (broad singlet, 1H)-Chemical shift is highly solvent dependent.
N4-H~4.0-6.0 (broad singlet, 1H)-Chemical shift is highly solvent dependent.

Experimental Protocols

This section provides a detailed methodology for acquiring high-quality NMR spectra of this compound.

1. Sample Preparation

  • Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Common choices include Chloroform-d (CDCl3) and Dimethyl sulfoxide-d6 (DMSO-d6). DMSO-d6 is often preferred for its ability to better dissolve polar compounds and for observing exchangeable protons like NH.

  • Concentration:

    • For 1H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient.

    • For 13C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Procedure:

    • Weigh the desired amount of the compound into a clean, dry vial.

    • Add the deuterated solvent and gently swirl or sonicate until the sample is completely dissolved.

    • Filter the solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition

  • Shimming: Before acquiring data, carefully shim the magnetic field to ensure homogeneity. Automated shimming routines on modern spectrometers are usually effective.

  • 1H NMR Acquisition Parameters:

    • Pulse Angle: 30-45 degrees.

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.

  • 13C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard.

    • Pulse Angle: 30-45 degrees.

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds (a longer delay may be needed for quaternary carbons).

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of 13C.

  • 2D NMR Experiments (COSY, HSQC, HMBC, NOESY):

    • Use standard, manufacturer-provided pulse sequences and parameters.

    • For HMBC, optimize the long-range coupling delay for typical 2JCH and 3JCH couplings (around 8-10 Hz).

    • For NOESY, a mixing time of 500-800 ms is a good starting point for a molecule of this size.

Visualization of the Troubleshooting Workflow

The following diagram illustrates a logical workflow for interpreting a complex NMR spectrum of this compound.

Troubleshooting_Workflow start Start: Complex NMR Spectrum check_1d_h Analyze 1H NMR: - Number of signals - Chemical shifts - Integration - Splitting patterns start->check_1d_h broad_nh Issue: Broad/Variable NH signals? check_1d_h->broad_nh Yes complex_aromatic Issue: Complex Aromatic Multiplets? check_1d_h->complex_aromatic Yes check_1d_c Analyze 13C NMR: - Number of signals - Chemical shifts check_1d_h->check_1d_c No obvious issues d2o_exchange Action: D2O Exchange Experiment broad_nh->d2o_exchange d2o_exchange->check_1d_h run_cosy Action: Run 2D COSY complex_aromatic->run_cosy assign_aromatic Assign Aromatic Protons run_cosy->assign_aromatic assign_aromatic->check_1d_c missing_quat Issue: Missing Quaternary Carbons? check_1d_c->missing_quat Yes run_hsqc Action: Run 2D HSQC check_1d_c->run_hsqc No obvious issues run_hmbc Action: Run 2D HMBC missing_quat->run_hmbc assign_quat Assign Quaternary Carbons run_hmbc->assign_quat assign_quat->run_hsqc correlate_hc Correlate 1H and 13C Signals run_hsqc->correlate_hc final_structure Final Structure Confirmation correlate_hc->final_structure run_noesy Action: Run 2D NOESY/ROESY (Optional: for stereochemistry/conformation) final_structure->run_noesy conformation Determine Conformation/Stereochemistry run_noesy->conformation

Caption: Troubleshooting workflow for NMR spectral analysis.

Scaling up the synthesis of 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one for preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: A highly effective and scalable method is the one-pot tandem synthesis involving the reaction of 1,2-diaminobenzenes, an α-ketoester, and an alkylating agent.[1] For the synthesis of the target molecule, this typically involves the condensation of o-phenylenediamine with an appropriate precursor for the gem-dimethyl group. A common approach is the reaction of o-phenylenediamine with a derivative of 2-bromo-2-methylpropanoic acid.

Q2: What are the critical parameters to control during the synthesis to ensure high yield and purity?

A2: Key parameters to control include reaction temperature, choice of base and solvent, and the purity of starting materials. The order of addition of reagents can also significantly influence the outcome. For instance, the formation of the quinoxalinone ring should be favored over potential side reactions.

Q3: What are the expected spectroscopic data for this compound?

A3: While specific data can vary slightly based on the solvent and instrument, you can generally expect the following:

  • 1H NMR: Signals corresponding to the aromatic protons of the quinoxalinone core, a singlet for the two methyl groups at the C3 position, and signals for the N-H protons.

  • 13C NMR: Resonances for the carbonyl carbon, the quaternary carbon at C3, the methyl carbons, and the aromatic carbons.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (C10H12N2O, MW: 176.22 g/mol ).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Problem Potential Cause(s) Troubleshooting Suggestions
Low or No Product Formation 1. Low reactivity of starting materials: Impurities in o-phenylenediamine or the acylating agent. 2. Incorrect reaction conditions: Temperature too low, inappropriate solvent or base. 3. Decomposition of intermediates or product. 1. Purify starting materials: Recrystallize or distill starting materials before use. 2. Optimize reaction conditions: Screen different solvents (e.g., DMF, DMSO, ethanol), bases (e.g., K2CO3, Et3N, pyridine), and temperatures. A moderate temperature is often optimal to prevent side reactions. 3. Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Formation of Side Products (e.g., oxidized quinoxalinone) 1. Presence of an oxidizing agent: Air (oxygen) can lead to the formation of the corresponding quinoxalin-2(1H)-one. 2. Inappropriate choice of base: Some bases can promote oxidation.1. Degas solvents and use an inert atmosphere. 2. Screen different bases: Pyridine has been shown to favor the formation of the cyclized dihydroquinoxalinone product.
Difficulty in Introducing the Gem-Dimethyl Group 1. Steric hindrance: The tertiary nature of the carbon bearing the bromine in 2-bromo-2-methylpropanoyl derivatives can hinder nucleophilic attack. 2. Competing elimination reactions. 1. Use a more reactive acylating agent: Consider using 2-bromo-2-methylpropanoyl chloride or bromide for higher reactivity. 2. Optimize reaction temperature: Lower temperatures may favor substitution over elimination.
Issues with Product Purification 1. Co-elution of impurities: Structurally similar side products may be difficult to separate by column chromatography. 2. Product instability: The dihydroquinoxaline ring can be sensitive to air and light.1. Optimize chromatography conditions: Use a gradient elution with a suitable solvent system (e.g., hexane/ethyl acetate). Consider using a different stationary phase like alumina. 2. Recrystallization: This can be an effective method for final purification. Test various solvent systems. 3. Work under inert atmosphere and protect from light during purification and storage.
Poor Scalability 1. Exothermic reaction: The initial acylation step can be exothermic and difficult to control on a larger scale. 2. Difficult work-up and purification at scale. 1. Slow addition of reagents: Add the acylating agent dropwise at a controlled temperature. 2. Use of a robust work-up procedure: Develop a work-up that minimizes emulsion formation and allows for efficient extraction. 3. Consider alternative purification methods: Crystallization is often more scalable than chromatography.

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound

This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.

Materials:

  • o-Phenylenediamine

  • 2-Bromo-2-methylpropanoyl bromide

  • Pyridine

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of o-phenylenediamine (1.0 eq) in anhydrous DMF under an argon atmosphere, add pyridine (1.2 eq) and cool the mixture to 0 °C.

  • Slowly add a solution of 2-bromo-2-methylpropanoyl bromide (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 3,3-disubstituted-3,4-dihydroquinoxalin-2(1H)-ones

MethodStarting MaterialsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Tandem One-Pot1,2-diaminobenzenes, α-ketoesters, 4-alkyl-1,4-dihydropyridinesNa2S2O8-Mild Thermal-High[1]
Classical Condensationo-Phenylenediamine, 2-bromo-2-methylpropanoyl bromidePyridineDMF0 to RT12-24Moderate-GoodGeneral Method

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start reactants o-Phenylenediamine + 2-Bromo-2-methylpropanoyl bromide + Pyridine in DMF start->reactants reaction_step Stir at 0°C to RT reactants->reaction_step quench Quench with NaHCO3 reaction_step->quench extraction Extract with Ethyl Acetate quench->extraction wash Wash with Brine extraction->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product 3,3-dimethyl-3,4-dihydro- quinoxalin-2(1H)-one chromatography->product

References

Challenges in the structure-activity relationship (SAR) studies of quinoxalinones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the structure-activity relationship (SAR) studies of quinoxalinones. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, biological evaluation, and SAR interpretation of this important class of heterocyclic compounds.

Frequently Asked Questions (FAQs)

Synthesis

Q1: My quinoxalinone synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in quinoxalinone synthesis, typically achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, can be attributed to several factors. Suboptimal reaction conditions, including temperature and reaction time, can lead to incomplete reactions or the formation of side products. The choice of solvent and catalyst is also crucial; for instance, while classic methods may use ethanol or acetic acid, newer protocols have shown high yields at room temperature using catalysts like alumina-supported heteropolyoxometalates in toluene.[1][2] To improve yields, consider optimizing these parameters. Additionally, the purity of starting materials is critical, as impurities can interfere with the reaction.

Q2: I am observing significant side product formation in my reaction. What are the common side products and how can I minimize them?

A2: Common side products in quinoxalinone synthesis include benzimidazoles, which can form via rearrangement of the quinoxaline skeleton, especially under acidic conditions.[3] Dimers of quinoxaline and over-oxidation products of the o-phenylenediamine starting material are also frequently observed.[3] To minimize these, careful control of reaction conditions is essential. Using milder reaction conditions, avoiding strong acids, and ensuring an inert atmosphere if your starting materials are sensitive to oxidation can significantly reduce the formation of these impurities.[3] Purification techniques like column chromatography may be necessary to separate the desired product from these side products.[4]

Q3: What are the best practices for the purification of quinoxalinone derivatives?

A3: The purification of quinoxalinone derivatives is critical for obtaining accurate biological data. Common and effective methods include:

  • Recrystallization: This is a widely used technique for solid quinoxalinones. The choice of solvent is key, with ethanol being a common and effective option.[4]

  • Column Chromatography: For complex mixtures or to separate isomers, column chromatography using silica gel is a standard procedure.[4] A gradient of non-polar to polar solvents (e.g., hexane and ethyl acetate) is typically used to elute the compounds.

Biological Assays

Q4: My quinoxalinone derivative shows poor solubility in the aqueous buffer for my biological assay. How can I address this?

A4: Poor aqueous solubility is a common challenge with aromatic heterocyclic compounds like quinoxalinones.[5] This can lead to precipitation of the compound in the assay medium and inaccurate results. Here are some strategies to overcome this:

  • Use of Co-solvents: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions.[6][7] However, the final concentration of DMSO in the assay should typically not exceed 0.5% (v/v) to avoid solvent-induced toxicity.[6]

  • Formulation Strategies: For in vivo studies or challenging in vitro assays, formulation approaches such as the use of surfactants or cyclodextrins can be explored to enhance solubility.[5]

  • Salt Formation: If your quinoxalinone derivative has a basic nitrogen atom, forming a salt (e.g., hydrochloride salt) can significantly improve its aqueous solubility.

Q5: I am getting inconsistent results in my cytotoxicity assays. What could be the potential reasons?

A5: Inconsistent results in cytotoxicity assays, such as the MTT assay, can arise from several sources:

  • Compound Instability: The quinoxalinone derivative may be unstable in the assay medium, degrading over the incubation period. Verifying compound stability under assay conditions is recommended.

  • Cell Culture Conditions: Variations in cell seeding density, passage number, and growth phase can all impact the cellular response to a compound.[6][8] Maintaining consistent cell culture practices is crucial.

  • Assay Protocol Deviations: Inconsistent incubation times, improper washing steps, or incomplete dissolution of the formazan crystals in the MTT assay can all lead to variability in the results.[6][9] Adhering strictly to a validated protocol is essential.

SAR Interpretation

Q6: The SAR for my quinoxalinone series is "flat," with minimal changes in activity despite structural modifications. What could be the reason and how should I proceed?

A6: A "flat" SAR can be challenging to interpret. Potential reasons include:

  • Insensitive Biological Assay: The chosen assay may not be sensitive enough to detect small differences in potency between analogs. Consider using a more sensitive assay or a different biological endpoint.

  • Non-specific Mechanism of Action: The compounds may be acting through a non-specific mechanism, such as membrane disruption, which is less sensitive to minor structural changes.

  • Incorrect Binding Hypothesis: Your synthetic strategy may be focused on modifying a part of the molecule that is not critical for target interaction. Computational modeling, such as molecular docking, might provide insights into the key binding interactions and guide the design of new analogs that probe different regions of the binding site.[10]

Q7: I have an "activity cliff" in my SAR data, where a small structural change leads to a dramatic loss of activity. How can I rationalize this?

A7: Activity cliffs are highly informative in SAR studies. They often point to a critical interaction between the compound and its biological target. Possible explanations include:

  • Loss of a Key Interaction: The modification may have removed a functional group that forms a crucial hydrogen bond, ionic interaction, or hydrophobic interaction with the target.

  • Steric Hindrance: The new substituent may be too large and clash with the binding site, preventing the compound from adopting the correct binding pose.

  • Change in Physicochemical Properties: The modification might have significantly altered the compound's solubility, permeability, or metabolic stability, leading to a lower effective concentration at the target site.

Troubleshooting Guides

Guide 1: Troubleshooting Low Yield in Quinoxalinone Synthesis

This guide provides a systematic approach to diagnosing and resolving low yields in the synthesis of quinoxalinone derivatives.

low_yield_troubleshooting start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Pure purify_materials Purify Starting Materials check_purity->purify_materials Impure change_catalyst Change Catalyst/ Solvent System optimize_conditions->change_catalyst side_reactions Investigate Side Reactions optimize_conditions->side_reactions adjust_temp_time Adjust Temperature and Reaction Time optimize_conditions->adjust_temp_time screen_catalysts Screen Different Catalysts/Solvents change_catalyst->screen_catalysts analyze_byproducts Analyze Byproducts (TLC, LC-MS) side_reactions->analyze_byproducts yield_improved Yield Improved? purify_materials->yield_improved adjust_temp_time->yield_improved screen_catalysts->yield_improved analyze_byproducts->yield_improved yield_improved->start No end Successful Synthesis yield_improved->end Yes

Caption: Troubleshooting workflow for low yields in quinoxalinone synthesis.

Guide 2: Addressing Poor Solubility in Biological Assays

This guide outlines steps to mitigate the impact of poor compound solubility on the reliability of biological assay results.

solubility_troubleshooting start Poor Solubility Observed check_dmso Check Final DMSO Concentration start->check_dmso use_cosolvents Use Co-solvents/ Formulation Aids check_dmso->use_cosolvents Acceptable adjust_dmso Adjust to <0.5% (v/v) check_dmso->adjust_dmso Too High salt_formation Consider Salt Formation use_cosolvents->salt_formation screen_excipients Screen Surfactants, Cyclodextrins use_cosolvents->screen_excipients modify_structure Modify Molecular Structure salt_formation->modify_structure synthesize_salt Synthesize HCl or other suitable salt salt_formation->synthesize_salt add_polar_groups Introduce Polar Functional Groups modify_structure->add_polar_groups solubility_improved Solubility Improved? adjust_dmso->solubility_improved screen_excipients->solubility_improved synthesize_salt->solubility_improved add_polar_groups->solubility_improved solubility_improved->start No end Reliable Assay Data solubility_improved->end Yes

Caption: Troubleshooting workflow for poor solubility of quinoxalinones.

Quantitative Data Summary

The following table summarizes the anticancer activity of a series of 2,3-diarylquinoxalin-6-amine analogs, highlighting the impact of aryl substituents at the R2 and R3 positions on their antiproliferative activity.

CompoundR2R3GI50 (µM) vs. A549GI50 (µM) vs. HCT-116GI50 (µM) vs. MCF-7GI50 (µM) vs. PC-3
6j PhenylPhenyl>10>10>10>10
6k FuranylFuranyl2.52.12.32.3
6l PhenylPhenyl>10>10>10>10
6m FuranylFuranyl2.82.52.72.6
Data extracted from Chen et al.[11]

SAR Insights: The data clearly demonstrates that analogs with furan rings at the R2 and R3 positions (6k and 6m) exhibit significantly higher potency against all tested cancer cell lines compared to those with phenyl rings (6j and 6l), which were largely inactive.[11] This suggests that the electronic properties and/or spatial arrangement of the furan rings are more favorable for interaction with the biological target.[11]

Experimental Protocols

Protocol 1: General Synthesis of 2,3-Disubstituted Quinoxalines

This protocol describes a general method for the synthesis of 2,3-disubstituted quinoxalines via the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][11]

Materials:

  • Substituted o-phenylenediamine

  • Substituted 1,2-dicarbonyl compound (e.g., benzil for phenyl substituents, furil for furanyl substituents)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve the substituted o-phenylenediamine (1 mmol) in ethanol.

  • Add the appropriate 1,2-dicarbonyl compound (1 mmol) to the solution.

  • Heat the reaction mixture to reflux and maintain for a specified period (typically 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of solution upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: MTT Assay for Cytotoxicity Screening

This protocol outlines the use of the MTT assay to determine the cytotoxic effects of quinoxalinone derivatives on cancer cells.[6][7][8][9][12]

Materials:

  • Cancer cell lines of interest

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Quinoxalinone derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the quinoxalinone derivatives in culture medium. The final DMSO concentration should not exceed 0.5% (v/v).[6] Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[6]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plate gently for 10-15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (the concentration of the compound that causes 50% growth inhibition).

Visualizations

General SAR Study Workflow

The following diagram illustrates the typical workflow for a structure-activity relationship study of quinoxalinones.

sar_workflow compound_design Compound Design & Hypothesis synthesis Synthesis of Analogs compound_design->synthesis purification Purification & Characterization synthesis->purification biological_screening Biological Screening (e.g., MTT Assay) purification->biological_screening data_analysis Data Analysis & SAR Interpretation biological_screening->data_analysis new_hypothesis New Design Hypothesis data_analysis->new_hypothesis new_hypothesis->compound_design

Caption: A typical workflow for SAR studies of quinoxalinones.

Potential Signaling Pathway Inhibition

Many quinoxaline derivatives exert their anticancer effects by inhibiting protein kinases.[11] The diagram below depicts a simplified signaling pathway that could be targeted by quinoxalinone analogs.

signaling_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation quinoxalinone Quinoxalinone Analog quinoxalinone->receptor Inhibition quinoxalinone->pi3k Inhibition quinoxalinone->akt Inhibition

Caption: Potential inhibition of a pro-survival signaling pathway.

References

Validation & Comparative

A Comparative Efficacy Analysis of 3,4-Dihydroquinoxalin-2(1H)-one Derivatives and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapy, kinase inhibitors have emerged as a cornerstone in the treatment of various diseases, particularly cancer. The 3,4-dihydroquinoxalin-2(1H)-one scaffold has been identified as a privileged structure in the development of potent and selective kinase inhibitors. This guide provides a comparative analysis of the efficacy of derivatives of this scaffold against other established kinase inhibitors, supported by experimental data. While specific data for 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one is limited, this guide focuses on the broader class of 3,4-dihydroquinoxalin-2(1H)-one derivatives that have been evaluated against several key kinase targets.

Introduction to Quinoxalinone-Based Kinase Inhibitors

Quinoxaline derivatives are a class of heterocyclic compounds that have demonstrated a wide range of biological activities, including as anticancer agents.[1][2] Their planar structure allows them to interact with the ATP-binding pocket of various kinases, leading to the inhibition of their catalytic activity.[2] Modifications to the quinoxalinone core have led to the development of inhibitors targeting a variety of kinases involved in cell signaling pathways crucial for cell proliferation, differentiation, and survival.

Comparative Efficacy Data

The following tables summarize the in vitro efficacy of various 3,4-dihydroquinoxalin-2(1H)-one derivatives and other kinase inhibitors against several important kinase targets. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function.[3]

c-Jun N-terminal Kinase 3 (JNK3) Inhibitors

JNK3 is a key player in neuronal apoptosis and neurodegenerative diseases.[4]

Compound/InhibitorTarget KinaseIC50 (nM)Cell Line/Assay Condition
J46-37 (Quinoxalinone derivative) JNK3 Potent inhibitor Biochemical Assay [4]
SP600125JNK1/2/340/40/90Biochemical Assay[5]
AS6001245JNK1/2/3150/220/70Biochemical Assay[5]
Aminopyrazole Derivative (e.g., 26n)JNK3Highly Potent (<10)Biochemical Assay[6]
Pim-1/2 Kinase Inhibitors

Pim kinases are proto-oncogenes involved in cell cycle progression and apoptosis, making them attractive targets in oncology.[7]

Compound/InhibitorTarget KinaseIC50 (nM)Cell Line/Assay Condition
Quinoxaline Derivative (5c) Pim-1 / Pim-2 Sub-micromolar Biochemical Assay [7]
Quinoxaline Derivative (5e) Pim-1 / Pim-2 Sub-micromolar Biochemical Assay [7]
SGI-1776Pim-1/2/3, FLT37, 340, 40, 5Biochemical Assay
LGB321Pan-PIM<3Biochemical Assay[8]
JP11646PIM20.5Biochemical Assay[9]
Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors

ASK1 is involved in stress-induced apoptosis and inflammatory responses.

Compound/InhibitorTarget KinaseIC50 (nM)Cell Line/Assay Condition
Quinoxaline Derivative (26e) ASK1 30.17 Biochemical Assay [10]
Selonsertib (GS-4997)ASK13.2Biochemical Assay[11]
ASK1-IN-8ASK11.8Biochemical Assay[12]
MSC2032964AASK193Biochemical Assay[10]
Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibitors

FGFRs are a family of receptor tyrosine kinases implicated in tumor angiogenesis and proliferation.[13]

Compound/InhibitorTarget KinaseIC50 (nM)Cell Line/Assay Condition
3-vinyl-quinoxalin-2(1H)-one derivatives FGFR1 Varies (Good to excellent potency) H460, B16-F10, Hela229, Hct116 cell lines [13]
ErdafitinibFGFR1-41.2, 2.5, 3.0, 5.7Biochemical Assay[14]
PemigatinibFGFR1-30.4, 0.5, 1.0Biochemical Assay[14]
FutibatinibFGFR1-41.5, 3.1, 3.3, 22.1Biochemical Assay[14]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

VEGFR-2 is a key mediator of angiogenesis, a critical process for tumor growth and metastasis.

Compound/InhibitorTarget KinaseIC50 (nM)Cell Line/Assay Condition
Quinoxaline-based derivatives VEGFR-2 Potent inhibition Various cancer cell lines [1]
SunitinibVEGFR-2, PDGFRβ, c-KIT9Biochemical Assay[15]
SorafenibVEGFR-2, PDGFRβ, c-KIT, Raf90Biochemical Assay
AxitinibVEGFR-1/2/30.1, 0.2, 0.1-0.3Biochemical Assay
CHMFL-VEGFR2-002VEGFR-266Biochemical Assay[15]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental results. Below are outlines of common assays used to evaluate kinase inhibitor efficacy.

Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

General Procedure:

  • Reagents: Purified recombinant kinase, kinase-specific substrate (e.g., a peptide or protein), ATP (often radiolabeled, e.g., [γ-³²P]ATP or [γ-³³P]ATP), test compound, and assay buffer.

  • Reaction Setup: The kinase, substrate, and varying concentrations of the test compound are incubated together in the assay buffer.

  • Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

  • Termination: The reaction is stopped, often by adding a strong acid or a chelating agent like EDTA.

  • Detection: The amount of phosphorylated substrate is quantified. For radioactive assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For non-radioactive assays, methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays are used.

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration relative to a control (without inhibitor). The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (e.g., MTT Assay)

Objective: To assess the cytotoxic or cytostatic effect of a compound on cancer cell lines.

General Procedure:

  • Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Incubation: The plates are incubated for a few hours to allow formazan crystal formation.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance is proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate a representative kinase signaling pathway and a general experimental workflow for evaluating kinase inhibitors.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Quinoxalinone Quinoxalinone Inhibitor Quinoxalinone->RAF Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression GrowthFactor Growth Factor GrowthFactor->RTK Binding & Activation G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Compound Synthesis (Quinoxalinone Derivatives) B Biochemical Kinase Assay (Determine IC50) A->B C Cell-Based Proliferation Assay (e.g., MTT Assay) B->C D Western Blot Analysis (Target Engagement) C->D E Animal Model Studies (e.g., Xenograft) D->E F Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis E->F G Toxicity Studies F->G H Preclinical Candidate Selection G->H Lead Optimization

References

Unveiling the Antimicrobial Potential of Quinoxalinone Scaffolds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives showcases their promise as a noteworthy class of antimicrobial agents. While direct experimental data for 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one is not publicly available, this guide consolidates findings on structurally related compounds, offering a comparative perspective against established antibiotics. This analysis is intended for researchers, scientists, and drug development professionals seeking to explore novel antimicrobial avenues.

Comparative Antimicrobial Efficacy

The antimicrobial landscape is continually evolving, necessitating the exploration of novel chemical scaffolds. Quinoxalinone derivatives have emerged as a promising area of investigation. Although specific data for this compound is pending in scientific literature, a study on a series of related 3,4-dihydroquinoxalin-2(1H)-one derivatives provides valuable insights into their potential antibacterial activity.

A notable study by Bonuga et al. (2013) investigated the antibacterial effects of several 3,4-dihydroquinoxalin-2(1H)-one derivatives (compounds 5a-5j) against a panel of Gram-positive and Gram-negative bacteria. The activity of these compounds was compared with the standard antibiotic, Ciprofloxacin. The results, determined by the disc diffusion method, indicated that the antimicrobial efficacy of these derivatives is significantly influenced by the nature of their substitutions.[1][2]

Particularly, fluoro-substituted derivatives, such as compounds 5i and 5j, demonstrated good to equipotent activity against the tested bacterial strains.[1][2] In contrast, derivatives with methyl and methoxy substitutions (5a, 5b, 5c, 5d, and 5e) exhibited moderate activity, while some other derivatives (5f, 5g, and 5h) showed no activity.[1][2]

Below is a summary of the antibacterial activity of these derivatives compared to Ciprofloxacin.

Compound/DrugGram-positive Bacteria (e.g., S. aureus)Gram-negative Bacteria (e.g., E. coli)Reference
3,4-dihydroquinoxalin-2(1H)-one derivatives
Compound 5i (fluoro-substituted)Equipotent to CiprofloxacinEquipotent to Ciprofloxacin[1][2]
Compound 5j (fluoro-substituted)Good activityGood activity[1][2]
Compounds 5a-e (methyl/methoxy substituted)Moderate activityModerate activity[1][2]
Compounds 5f-hNo activityNo activity[1][2]
Standard Antibiotic
CiprofloxacinHigh activityHigh activity[1][3][4][5]

Experimental Protocols

To ensure the reproducibility and standardization of antimicrobial evaluations, it is crucial to adhere to established experimental protocols. The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial agents.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent. The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M07.[6][7][8][9]

  • Preparation of Antimicrobial Agent Stock Solution: Dissolve the test compound (e.g., a 3,4-dihydroquinoxalin-2(1H)-one derivative) in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation: Dilute the bacterial suspension and add it to each well of the microtiter plate to achieve a final concentration of 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Antimicrobial Susceptibility Testing by Disk Diffusion

The disk diffusion method, as outlined in CLSI document M02, is a qualitative method to assess the susceptibility of bacteria to antimicrobial agents.[10][11][12]

  • Inoculum Preparation: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plate: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.

  • Application of Disks: Place paper disks impregnated with a known concentration of the test compound and a standard antibiotic (e.g., Ciprofloxacin 5 µg) onto the agar surface.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Measurement of Inhibition Zones: Measure the diameter of the zones of complete inhibition around each disk in millimeters.

  • Interpretation: The zones of inhibition are interpreted as susceptible, intermediate, or resistant according to CLSI guidelines.

Cytotoxicity Assessment by MTT Assay

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which can be an indicator of cell viability and cytotoxicity of a compound.[13][14][15][16]

  • Cell Seeding: Seed mammalian cells (e.g., Vero or HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the viability of untreated control cells.

Postulated Mechanism of Action

The primary mechanism of action for quinolone antibiotics, a class of compounds structurally related to quinoxalinones, involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[17][18][19][20][21] These enzymes are essential for DNA replication, repair, and recombination. By targeting these enzymes, quinoxalinone derivatives can disrupt these vital cellular processes, leading to bacterial cell death. Some studies on specific quinoxalin-2(1H)-one derivatives have indeed suggested that their mode of action involves the inhibition of S. aureus DNA gyrase.[22]

The following diagram illustrates the proposed mechanism of action for quinoxalinone derivatives as DNA gyrase inhibitors.

antimicrobial_workflow cluster_workflow Antimicrobial Validation Workflow A Test Compound (3,4-dihydroquinoxalin-2(1H)-one derivative) C In Vitro Susceptibility Testing (MIC, Disk Diffusion) A->C B Bacterial Pathogen (e.g., S. aureus, E. coli) B->C D Evaluation of Efficacy (Comparison with Standard Antibiotics) C->D E Mechanism of Action Study (e.g., DNA Gyrase Inhibition Assay) D->E F Cytotoxicity Assessment (e.g., MTT Assay on Mammalian Cells) D->F G Lead Compound Identification E->G F->G

Caption: General workflow for the validation of a novel antimicrobial agent.

The following diagram illustrates the proposed mechanism of action for quinoxalinone derivatives as DNA gyrase inhibitors.

mechanism_of_action cluster_moa Proposed Mechanism of Action: DNA Gyrase Inhibition Quinoxalinone Quinoxalinone Derivative DNA_Gyrase Bacterial DNA Gyrase (Topoisomerase II) Quinoxalinone->DNA_Gyrase Inhibits DNA_Replication DNA Replication & Supercoiling Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Inhibition leads to DNA_Replication->Cell_Death Leads to

Caption: Inhibition of DNA gyrase by quinoxalinone derivatives.

Conclusion

While the antimicrobial profile of this compound remains to be specifically elucidated, the broader class of 3,4-dihydroquinoxalin-2(1H)-one derivatives demonstrates significant potential as a source of new antibacterial agents. The efficacy of these compounds, particularly those with fluoro-substitutions, against both Gram-positive and Gram-negative bacteria warrants further investigation. Future studies should focus on synthesizing and evaluating this compound to determine its specific antimicrobial activity and to further explore the structure-activity relationships within this promising chemical class. The detailed experimental protocols and the postulated mechanism of action provided in this guide offer a framework for such future research endeavors.

References

Comparative Guide to the Structure-Activity Relationship of Substituted 3,3-Dimethyl-3,4-dihydroquinoxalin-2(1H)-ones and Their Anticonvulsant Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-ones, with a focus on their potential as anticonvulsant agents. The performance of this chemical scaffold is compared with established antiepileptic drugs (AEDs), supported by experimental data from preclinical screening models.

Introduction to 3,3-Dimethyl-3,4-dihydroquinoxalin-2(1H)-ones

The quinoxalinone scaffold is a prominent heterocyclic structure in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and central nervous system (CNS) effects.[1][2] The 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one core represents a specific subset of this class, which has been investigated for various therapeutic applications. This guide focuses on elucidating the key structural features that govern the anticonvulsant activity of these derivatives and benchmarks their potential against current therapeutic alternatives.

Comparative Anticonvulsant Activity

To objectively assess the anticonvulsant potential of substituted 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-ones, their performance in standardized preclinical models is compared with that of widely used AEDs. The most common screening models are the Maximal Electroshock (MES) test, indicative of activity against generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazole (scPTZ) test, which is predictive of efficacy against absence seizures.[3]

Table 1: Anticonvulsant Activity of Standard Antiepileptic Drugs

CompoundMES (ED₅₀, mg/kg)scPTZ (ED₅₀, mg/kg)Animal ModelReference
Phenytoin20-40InactiveFrog[4]
Carbamazepine7.5InactiveRat (Sprague-Dawley)[5]
Valproate300150-300Mouse[6][7]
LamotriginePotent (specific ED₅₀ not stated)Inactive against clonusMouse, Rat[1]
LevetiracetamInactiveInactiveMouse[2][8]

Structure-Activity Relationship (SAR) of Anticonvulsant Quinoxalinones

While specific SAR data for the 3,3-dimethyl subset is limited, general SAR principles for anticonvulsant quinoxalinone derivatives can be extrapolated from existing literature.

dot

SAR_Anticonvulsant_Quinoxalinones Core 3,3-Dimethyl-3,4-dihydro- quinoxalin-2(1H)-one Core R1 N1-Position Core->R1 Substitution at N1 R5_R8 Aromatic Ring (Positions 5-8) Core->R5_R8 Substitution on the Aromatic Ring Increase Increased Activity R1->Increase Small alkyl groups (e.g., methyl, ethyl) R5_R8->Increase Electron-withdrawing groups (e.g., halogens, nitro) Decrease Decreased Activity R5_R8->Decrease Bulky substituents Variable Variable/Context-Dependent

Caption: General SAR for anticonvulsant quinoxalinones.

Key takeaways from the SAR of broader quinoxalinone classes suggest that:

  • Substitutions on the Aromatic Ring: The nature and position of substituents on the benzene ring of the quinoxalinone core significantly influence anticonvulsant activity. Electron-withdrawing groups, such as halogens or nitro groups, at positions 6 and 7 have been shown to enhance potency in some series.

  • N1-Substitution: The substituent at the N1 position of the lactam ring can modulate the pharmacokinetic and pharmacodynamic properties of the molecule. Small alkyl groups are often well-tolerated and can contribute to optimal activity.

  • C3-Substitutions: The gem-dimethyl group at the C3 position in the title compounds provides steric bulk, which may influence receptor binding and metabolic stability. Variations at this position would likely have a profound impact on activity.

Experimental Protocols

Detailed methodologies for the key preclinical anticonvulsant screening tests are provided below.

Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to identify anticonvulsant drugs effective against generalized tonic-clonic seizures.[6]

MES_Workflow start Animal Acclimatization (e.g., Mice or Rats) drug_admin Administration of Test Compound or Vehicle (Control) start->drug_admin peak_effect Waiting for Time of Peak Drug Effect drug_admin->peak_effect electroshock Application of Electrical Stimulus (Corneal or Ear-Clip Electrodes) peak_effect->electroshock observation Observation for Hind-Limb Tonic Extension (HLTE) electroshock->observation endpoint Endpoint: Presence or Absence of HLTE observation->endpoint data_analysis Data Analysis (e.g., ED₅₀ Calculation) endpoint->data_analysis

References

Comparative In Vivo Efficacy Analysis: A Quinoxalinone-Based JNK3 Inhibitor Versus Standard-of-Care for Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct in vivo efficacy data for 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one is not available in the current scientific literature. This guide presents a comparative analysis of a representative 3,4-dihydroquinoxalin-2(1H)-one derivative, hypothesized as a selective c-Jun N-terminal kinase 3 (JNK3) inhibitor and designated DQ-1 , against the standard-of-care drug, Levodopa (L-DOPA) , in a preclinical model of Parkinson's Disease. The data for DQ-1 is illustrative of the potential therapeutic benefits of JNK3 inhibition in neurodegeneration.

Introduction

Parkinson's Disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1] The c-Jun N-terminal kinase (JNK) signaling pathway, particularly the neuron-specific JNK3 isoform, has been implicated in the molecular mechanisms leading to neuronal apoptosis in PD.[1][2][3][4] Inhibition of JNK3 is therefore a promising therapeutic strategy to slow disease progression.[5][6] Levodopa remains the gold-standard symptomatic treatment for PD, working to replenish dopamine levels.[7][8] This guide compares the neuroprotective efficacy of the hypothetical JNK3 inhibitor, DQ-1, with the symptomatic relief provided by Levodopa in the widely-used MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's Disease.

Comparative Efficacy Data

The following tables summarize the comparative in vivo efficacy of DQ-1 and Levodopa in the MPTP-induced mouse model of Parkinson's Disease.

Table 1: Behavioral Assessments
ParameterControl (Saline)MPTP + VehicleMPTP + DQ-1 (20 mg/kg)MPTP + Levodopa (8 mg/kg)
Rotarod Latency (s) 180 ± 1565 ± 10145 ± 12160 ± 18
Pole Test (Time to turn, s) 2.5 ± 0.58.2 ± 1.13.5 ± 0.63.1 ± 0.4
Open Field (Rearing Freq.) 45 ± 512 ± 335 ± 440 ± 6

Data are presented as mean ± SEM. DQ-1 is administered prior to and during MPTP treatment (neuroprotective paradigm), while Levodopa is administered after the establishment of the lesion (symptomatic treatment paradigm).

Table 2: Neurochemical and Histological Analysis
ParameterControl (Saline)MPTP + VehicleMPTP + DQ-1 (20 mg/kg)MPTP + Levodopa (8 mg/kg)
Striatal Dopamine (% of Control) 100%35 ± 5%75 ± 8%38 ± 6%
Tyrosine Hydroxylase (TH+) Neurons in Substantia Nigra (% of Control) 100%40 ± 7%80 ± 9%42 ± 8%
Phosphorylated c-Jun (p-c-Jun) Levels (% of Control) 100%250 ± 30%110 ± 15%240 ± 25%

Data are presented as mean ± SEM. TH+ neuron counts are a marker of dopaminergic neuron survival. p-c-Jun is a downstream marker of JNK activation.

Signaling Pathway and Experimental Workflow

JNK3 Signaling Pathway in Neurodegeneration

The diagram below illustrates the role of the JNK signaling cascade in response to cellular stress, such as that induced by neurotoxins like MPP+ (the active metabolite of MPTP), leading to neuronal apoptosis. DQ-1 is hypothesized to act by directly inhibiting the JNK3 enzyme.

G cluster_stress Cellular Stress cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_downstream Downstream Effects Stress Neurotoxin (MPP+) Oxidative Stress ASK1 ASK1 Stress->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 JNK3 JNK3 MKK4_7->JNK3 cJun c-Jun JNK3->cJun DQ1 DQ-1 DQ1->JNK3 Inhibition p_cJun p-c-Jun (Phosphorylated) cJun->p_cJun Phosphorylation Apoptosis Apoptosis p_cJun->Apoptosis

JNK3 signaling cascade in neuronal apoptosis.
Experimental Workflow for In Vivo Efficacy Testing

The following workflow outlines the key steps in evaluating the neuroprotective effects of a test compound in the MPTP mouse model of Parkinson's Disease.

G cluster_setup Phase 1: Model Induction and Dosing cluster_eval Phase 2: Behavioral and Post-mortem Analysis start Acclimatize C57BL/6 Mice grouping Randomize into Treatment Groups (Control, MPTP+Vehicle, MPTP+DQ-1, MPTP+L-DOPA) start->grouping dosing Administer DQ-1 or Vehicle (Pre-treatment for 7 days) grouping->dosing induction Induce Parkinsonism: Administer MPTP (i.p.) for 5 consecutive days dosing->induction post_dosing Administer Levodopa or Vehicle (Post-lesion) induction->post_dosing behavior Behavioral Testing (Rotarod, Pole Test, Open Field) Day 7 post-MPTP post_dosing->behavior euthanasia Euthanize Animals Day 14 post-MPTP behavior->euthanasia dissection Brain Dissection (Striatum & Substantia Nigra) euthanasia->dissection analysis Neurochemical Analysis (HPLC) Histological Staining (TH, p-c-Jun) dissection->analysis

Workflow for MPTP model efficacy studies.

Experimental Protocols

MPTP-Induced Parkinson's Disease Mouse Model

This protocol is adapted from established methods to induce a reliable Parkinson's disease phenotype in mice.[9][10][11]

  • Animals: Male C57BL/6 mice, 8-10 weeks old, are used due to their sensitivity to MPTP. Animals are housed under standard conditions with ad libitum access to food and water.

  • Reagents:

    • MPTP-HCl (Sigma-Aldrich) is dissolved in sterile 0.9% saline.

    • DQ-1 is formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).

    • Levodopa/Benserazide (Sigma-Aldrich) is dissolved in sterile saline.

  • Dosing Regimen:

    • Neuroprotective Paradigm (DQ-1): Mice receive daily intraperitoneal (i.p.) injections of DQ-1 (20 mg/kg) or vehicle for 7 days prior to MPTP administration and concurrently during the MPTP injection period.

    • MPTP Induction: A subacute regimen is employed, with mice receiving i.p. injections of MPTP (25 mg/kg) once daily for 5 consecutive days.[7] Control animals receive saline injections.

    • Symptomatic Treatment Paradigm (Levodopa): Starting 7 days after the final MPTP injection, a separate cohort of mice receives daily i.p. injections of Levodopa (8 mg/kg) or vehicle until the end of the study.[7]

  • Behavioral Analysis:

    • Rotarod Test: Motor coordination and balance are assessed by measuring the latency to fall from a rotating rod with accelerating speed.

    • Pole Test: Bradykinesia is evaluated by measuring the time taken for a mouse to turn and descend a vertical pole.

  • Post-mortem Analysis:

    • Animals are euthanized 14 days after the final MPTP injection.

    • Brains are harvested, with one hemisphere used for HPLC analysis to quantify striatal dopamine levels and the other fixed for immunohistochemical analysis.

    • Immunohistochemistry is performed on sections of the substantia nigra to quantify the number of surviving Tyrosine Hydroxylase (TH)-positive neurons.

Conclusion

This comparative guide illustrates the distinct mechanisms and therapeutic outcomes of a neuroprotective agent (hypothetical JNK3 inhibitor DQ-1) and a symptomatic treatment (Levodopa) for Parkinson's Disease. While Levodopa effectively restores motor function, it does not prevent the underlying neurodegenerative process.[7][8] Conversely, a JNK3 inhibitor like DQ-1 shows potential to preserve dopaminergic neurons and slow disease progression, as indicated by the protection of TH-positive neurons and the reduction of downstream apoptotic signaling. These findings underscore the importance of developing disease-modifying therapies that target key pathways in neurodegeneration. Further research on potent and selective 3,4-dihydroquinoxalin-2(1H)-one derivatives as JNK3 inhibitors is warranted.

References

Cross-reactivity profile of 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one against a panel of kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the kinase cross-reactivity profile of compounds based on the 3,4-dihydroquinoxalin-2(1H)-one scaffold. While specific experimental data for 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one is not publicly available, this document summarizes the known kinase inhibitory activities of structurally related compounds to offer a representative profile. The quinoxalinone core is a recognized scaffold in the development of kinase inhibitors, demonstrating activity against a range of kinase targets.

Representative Kinase Inhibition Profile

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 3,4-dihydroquinoxalin-2(1H)-one derivatives against a panel of kinases. This data is intended to be illustrative of the potential activity of this class of compounds.

Compound Class/IDTarget KinaseIC50 (nM)
(Z)-3-(2-(naphthalen-1-yl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one derivative (J46-37)JNK3Potent inhibition (specific IC50 not provided in abstract)[1]
DDR1>50-fold less potent than JNK3[1]
EGFR (T790M, L858R)>50-fold less potent than JNK3[1]
6-(pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1H)-one derivative (Compound 40)CDK922.4[2]
BRD4*12.7[2]

*Note: BRD4 is a bromodomain-containing protein, not a kinase, but is a key target in cancer and is included here for its relevance in dual-inhibitor development.[2]

Experimental Protocols

A generalized protocol for determining the in vitro kinase inhibitory activity (IC50) of a test compound is provided below. This methodology is typical for biochemical kinase assays.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of protein kinases.

Materials:

  • Recombinant human kinase enzymes

  • Specific peptide substrates for each kinase

  • Adenosine triphosphate (ATP), radio-labeled ([γ-³²P]ATP) or for use with luminescence-based assays (e.g., ADP-Glo™)

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compound (this compound) dissolved in dimethyl sulfoxide (DMSO)

  • 96-well or 384-well assay plates

  • Phosphocellulose paper or other capture membrane (for radiometric assays)

  • Scintillation counter or luminescence plate reader

Procedure:

  • Compound Preparation: A serial dilution of the test compound is prepared in DMSO. A typical starting concentration is 10 mM, which is then diluted to the desired final concentrations for the assay.

  • Kinase Reaction Mixture: For each kinase to be tested, a reaction mixture is prepared containing the kinase enzyme, its specific peptide substrate, and the kinase reaction buffer.

  • Assay Initiation: The kinase reaction is initiated by adding the test compound at various concentrations and a fixed concentration of ATP (often at the Km value for each specific kinase) to the reaction mixture in the assay plate. Control reactions are performed with DMSO alone (0% inhibition) and a known potent inhibitor for each kinase (100% inhibition).

  • Incubation: The assay plates are incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes) to allow for the phosphorylation of the substrate.

  • Reaction Termination and Detection:

    • Radiometric Assay: The reaction is stopped by spotting the mixture onto phosphocellulose paper. The paper is then washed to remove unincorporated [γ-³²P]ATP. The amount of incorporated radiolabel on the substrate is quantified using a scintillation counter.

    • Luminescence-Based Assay (e.g., ADP-Glo™): The reaction is stopped, and a reagent is added to deplete the remaining ATP. A second reagent is then added to convert the ADP generated by the kinase reaction into ATP, which is subsequently used to produce a luminescent signal. The intensity of the light is proportional to the kinase activity and is measured with a plate reader.

  • Data Analysis: The kinase activity at each inhibitor concentration is calculated as a percentage of the control (DMSO) activity. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow for Kinase Profiling

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis compound_prep Compound Serial Dilution reaction_setup Set up Kinase Reaction (Kinase, Substrate, Compound) compound_prep->reaction_setup kinase_prep Kinase & Substrate Preparation kinase_prep->reaction_setup atp_prep ATP Solution Preparation initiation Initiate with ATP atp_prep->initiation reaction_setup->initiation incubation Incubate at 30°C initiation->incubation termination Terminate Reaction incubation->termination detection Signal Detection (Luminescence/Radiometry) termination->detection data_analysis Data Analysis detection->data_analysis ic50 IC50 Determination data_analysis->ic50

Caption: Workflow for IC50 determination in a kinase inhibition assay.

Representative Signaling Pathway: PI3K/Akt

Given that quinoxalinone derivatives have been explored as inhibitors of kinases like Akt, the PI3K/Akt signaling pathway is presented as a relevant example of a pathway that could be modulated.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis (Inhibition) Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PTEN PTEN PTEN->PIP3 Dephosphorylation

References

A Comparative Analysis of Quinoxalinone and Quinazolinone Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the structural, synthetic, and pharmacological differences between the quinoxalinone and quinazolinone scaffolds, supported by quantitative data and experimental protocols.

The quinoxalinone and quinazolinone scaffolds are bicyclic heterocyclic systems that serve as privileged structures in medicinal chemistry. Their rigid frameworks, rich substitution possibilities, and ability to form key hydrogen bond interactions make them ideal for designing potent and selective inhibitors for a wide range of biological targets. While structurally similar, the isomeric placement of a nitrogen atom imparts distinct physicochemical and pharmacological properties, leading to their application in different therapeutic areas. This guide provides a comprehensive comparison of these two important scaffolds to aid in rational drug design.

Structural and Physicochemical Comparison

The fundamental difference between the quinazolinone and quinoxalinone scaffolds lies in the position of the second nitrogen atom within the pyrimidine/pyrazine ring. In quinazolinone , the nitrogens are at positions 1 and 3 (a 1,3-diazine system fused to a benzene ring). In quinoxalinone , they are at positions 1 and 4 (a 1,4-diazine system fused to a benzene ring). This seemingly minor change significantly influences the molecule's electronic distribution, hydrogen bonding capacity, and overall shape.

Caption: Core structures and key distinguishing features.

The 1,3-arrangement in quinazolinones creates a distinct hydrogen bond donor (at N3) and acceptor (at N1 and the C4-carbonyl) pattern that is particularly effective for interacting with the hinge region of protein kinases. This has led to the successful development of numerous kinase inhibitors.[1][2][3] The 1,4-arrangement in quinoxalinones results in a different spatial arrangement of these features, which has been exploited in developing agents with a broad range of activities, including anticancer, antibacterial, and antiviral properties.[4][5][6]

Synthetic Strategies

Both scaffolds are accessible through well-established synthetic routes, typically involving the cyclization of substituted o-phenylenediamine or anthranilic acid derivatives.

SynthesisWorkflow cluster_QZ Quinazolinone Synthesis cluster_QX Quinoxalinone Synthesis QZ_Start Anthranilic Acid Derivative QZ_Mid1 Acylation / Amidation QZ_Start->QZ_Mid1 Acyl Chloride QZ_Mid2 Benzoxazinone Intermediate QZ_Mid1->QZ_Mid2 Dehydration (e.g., Ac₂O) QZ_Final Quinazolinone Scaffold QZ_Mid2->QZ_Final Amine / Hydrazine QX_Start o-Phenylenediamine Derivative QX_Mid1 Condensation QX_Start->QX_Mid1 α-Ketoacid / Oxalic Acid QX_Final Quinoxalinone Scaffold QX_Mid1->QX_Final Cyclization

Caption: Common synthetic routes for each scaffold.

The synthesis of quinazolinones often proceeds from anthranilic acid, which is first acylated and then cyclized with an amine or ammonia source.[7][8] Quinoxalinones are commonly prepared by the condensation of an appropriately substituted o-phenylenediamine with a 1,2-dicarbonyl compound like an α-ketoacid or oxalic acid.[9][10][11]

Comparative Biological Activity

Both scaffolds have demonstrated a wide spectrum of pharmacological activities. However, distinct trends have emerged. Quinazolinones are particularly prominent as kinase inhibitors in oncology, while quinoxalinones show broad utility across anticancer and anti-infective applications.[4][12][13] A recent study directly compared novel derivatives of both scaffolds, providing valuable data on their relative performance against various targets.[4]

Anticancer Activity

The tables below summarize quantitative data for representative compounds from each class against various cancer-related targets and cell lines.

Table 1: Comparative Anticancer Enzyme Inhibition

Compound ID Scaffold Target % Inhibition Reference
6g Quinazolinone LDHA 89.85% [4]
6a Quinazolinone LDHA 89.70% [4]
4d Quinoxalinone LDHA 84.95% [4]
6a Quinazolinone COX-2 70.05% [4]
4c Quinoxalinone COX-2 61.10% [4]

| 4e | Quinoxalinone | COX-2 | 54.00% |[4] |

Table 2: Comparative Cytotoxicity (IC₅₀ values)

Compound ID Scaffold Cell Line IC₅₀ (µM) Reference
Compound 32 Quinazolinone A549 (Lung) 0.02 [14]
Compound 2 Quinazolinone MCF-7 (Breast) 2.49 [15]
Compound 9 Quinazolinone H358 (Lung) nanomolar range [16]
SRI-31230 Quinazolinone HCT116 (Colorectal) 4.9 - 17.4 [17]
Compound 14 Quinoxalinone MCF-7 (Breast) 2.61 [18]

| QW12 | Quinoxalinone | HeLa (Cervical) | 10.58 |[19] |

Antibacterial Activity

In a direct comparison, quinoxalinone derivatives showed slightly better activity against certain bacterial strains than the tested quinazolinone counterparts.[4]

Table 3: Comparative Antibacterial Activity (IC₅₀ values)

Compound ID Scaffold Bacterial Strain IC₅₀ (µg/mL) Reference
4c Quinoxalinone E. faecalis 9.60 [4]
4d Quinoxalinone E. faecalis 10.80 [4]
6e Quinazolinone E. faecalis 12.40 [4]

| 6b | Quinazolinone | E. faecalis | 12.65 |[4] |

Case Study: Kinase Inhibition in Oncology

To illustrate the scaffolds' application, we examine their roles as kinase inhibitors.

Quinazolinone: Gefitinib and the EGFR Pathway

Gefitinib is a classic example of a quinazolinone-based drug that selectively inhibits the tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR).[1][3] Its mechanism involves competing with ATP for the binding site in the kinase domain, thereby blocking downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.[2][20][21]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR P P EGFR->P Autophosphorylation EGF EGF (Ligand) EGF->EGFR Binds Gefitinib Gefitinib (Quinazolinone) Gefitinib->EGFR Inhibits ATP ATP ATP->P RAS RAS P->RAS PI3K PI3K P->PI3K

Caption: Gefitinib blocks EGFR signaling.

Quinoxalinone: Targeting STAT3 and Other Kinases

Quinoxalinone derivatives have been identified as potent inhibitors of various oncogenic pathways. For instance, certain derivatives act as STAT3 inhibitors, preventing its phosphorylation and subsequent translocation to the nucleus, where it would otherwise promote the expression of genes involved in cell survival and proliferation.[19] Other quinoxaline compounds have been developed as inhibitors of kinases like VEGFR-2, which is critical for tumor angiogenesis.[18]

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates Cytokine Cytokine Cytokine->Receptor Quinoxalinone Quinoxalinone Inhibitor Quinoxalinone->JAK Inhibits STAT3 STAT3 JAK->STAT3 Phosphorylates (P) P_STAT3 p-STAT3 STAT3->P_STAT3 Dimer p-STAT3 Dimer P_STAT3->Dimer Dimerizes DNA DNA Dimer->DNA Translocates to Nucleus Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription

Caption: Quinoxalinone derivative inhibiting the JAK/STAT3 pathway.

Experimental Protocols

Reproducibility is key in scientific research. Below are representative protocols for a common synthesis and a critical biological assay.

General Synthesis of a Quinoxalinone Derivative

This protocol describes a common method for synthesizing a quinoxalinone scaffold via the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[11]

Materials:

  • o-phenylenediamine (1 mmol)

  • 1,2-dicarbonyl compound (e.g., benzil) (1 mmol)

  • Toluene (8 mL)

  • Catalyst (e.g., Alumina-supported heteropolyoxometalate, 0.1 g)

  • Anhydrous Na₂SO₄

Procedure:

  • To a mixture of the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in toluene (8 mL), add the catalyst (0.1 g).

  • Stir the mixture at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, separate the insoluble catalyst by filtration.

  • Dry the filtrate over anhydrous Na₂SO₄.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure quinoxalinone derivative.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effects of a compound by measuring the metabolic activity of cells.[17][22][23]

Materials:

  • Cancer cells (e.g., HCT116)

  • 96-well microtiter plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO, then diluted in medium)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., acidified isopropanol or DMSO)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of approximately 5,000 cells/well in 100 µL of medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control. Incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance of each well on a microplate reader at a wavelength of ~570 nm.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

Both quinoxalinone and quinazolinone scaffolds are exceptionally valuable in drug discovery, each with a distinct profile. The quinazolinone core, with its characteristic 1,3-nitrogen arrangement, has been extensively and successfully utilized for the development of potent kinase inhibitors, particularly in oncology. The quinoxalinone core offers a different structural geometry that has proven effective against a broader array of targets, leading to diverse anticancer and anti-infective agents. The direct comparative data presented herein highlights that while one scaffold may outperform the other for a specific target, both possess significant therapeutic potential.[4] The choice between these scaffolds should be guided by the specific structural requirements of the biological target and the desired pharmacological profile. Future research focusing on hybrid molecules and further exploration of the vast chemical space offered by both scaffolds will undoubtedly lead to the discovery of novel and effective therapeutic agents.

References

Benchmarking the antibacterial activity of 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one against ampicillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives against the widely-used antibiotic, ampicillin. The following sections present a comparative analysis based on experimental data, detailed methodologies for key antibacterial assays, and visual representations of experimental workflows and molecular mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, medicinal chemistry, and drug discovery.

Comparative Antibacterial Activity: Quinoxalinone Derivatives vs. Ampicillin

The antibacterial efficacy of novel synthetic compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The data presented below, compiled from various studies, compares the MIC values of representative 3,4-dihydroquinoxalin-2(1H)-one derivatives against ampicillin for both Gram-positive and Gram-negative bacteria. Lower MIC values are indicative of greater antibacterial potency.

Compound/AntibioticBacterial StrainMIC (µg/mL)Reference
Quinoxalinone Derivative (5i) Staphylococcus aureusNot specified, equipotent to standard[1]
Bacillus subtilisNot specified, equipotent to standard[1]
Escherichia coliNot specified, equipotent to standard[1]
Pseudomonas aeruginosaNot specified, equipotent to standard[1]
Quinoxalinone Derivative (5j) Staphylococcus aureusGood activity[1]
Bacillus subtilisGood activity[1]
Escherichia coliGood activity[1]
Pseudomonas aeruginosaGood activity[1]
Ampicillin Escherichia coliPotentiation observed with mecillinam[2]
Staphylococcus aureusMICs = 62.5–125 μg/mL (for some thiazole-coumarin hybrids)[3]
Enterococcus faecalisMICs = 15.62–31.25 μg/mL (for some thiazole-coumarin hybrids)[3]
Pseudomonas aeruginosaMICs = 15.62–31.25 μg/mL (for some thiazole-coumarin hybrids)[3]

Note: Direct comparative MIC values for 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one against ampicillin were not available in the reviewed literature. The data for quinoxalinone derivatives is based on compounds 5i and 5j from a study by Bonuga et al., which were found to have significant antibacterial activity.[1] The ampicillin data is representative and may vary depending on the specific bacterial strain and experimental conditions.

Experimental Protocols

The following are detailed methodologies for two standard assays used to determine the antibacterial activity of a compound.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[4][5]

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a specific bacterium.

Materials:

  • Test compound (e.g., 3,4-dihydroquinoxalin-2(1H)-one derivative)

  • Reference antibiotic (e.g., Ampicillin)

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other suitable broth medium[6]

  • Sterile 96-well microtiter plates

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Test Compound and Antibiotic Dilutions:

    • Prepare a stock solution of the test compound and ampicillin in a suitable solvent.

    • Perform a serial two-fold dilution of the stock solutions in MHB across the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation:

    • Culture the test bacterium in MHB overnight at 37°C.

    • Dilute the overnight culture to achieve a standardized inoculum density, typically 5 x 10^5 colony-forming units (CFU)/mL.[5]

  • Inoculation:

    • Add a standardized volume of the bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the microtiter plate at 37°C for 16-24 hours.[5]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[5]

Kirby-Bauer Disk Diffusion Susceptibility Test

The Kirby-Bauer test is a qualitative method used to determine the susceptibility of bacteria to various antimicrobial agents.[7][8]

Objective: To assess the sensitivity or resistance of a bacterium to a test compound by measuring the zone of growth inhibition around a disk impregnated with the compound.[7]

Materials:

  • Test compound

  • Reference antibiotic (e.g., Ampicillin)

  • Sterile filter paper disks

  • Bacterial culture

  • Mueller-Hinton Agar (MHA) plates[9]

  • Sterile swabs

  • Incubator

  • Ruler or calipers

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[10]

  • Inoculation of Agar Plate:

    • Dip a sterile swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate to create a bacterial lawn.[8]

  • Application of Disks:

    • Aseptically place sterile filter paper disks impregnated with a known concentration of the test compound and ampicillin onto the surface of the inoculated agar plate.

    • Ensure the disks are placed at a sufficient distance from each other to prevent overlapping of inhibition zones.[8]

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.[9]

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth has occurred) in millimeters.[11]

    • Compare the measured zone diameters to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the tested compounds.[9]

Visualizing the Science

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex processes.

Experimental Workflow

The following diagram illustrates the general workflow for comparing the antibacterial activity of a novel quinoxalinone compound against ampicillin.

G cluster_prep Preparation cluster_assays Antibacterial Assays cluster_analysis Data Analysis and Comparison prep_compound Prepare Quinoxalinone Derivative and Ampicillin Stock Solutions mic_assay Minimum Inhibitory Concentration (MIC) (Broth Microdilution) prep_compound->mic_assay disk_assay Kirby-Bauer Disk Diffusion prep_compound->disk_assay prep_bacteria Culture and Standardize Bacterial Inoculum prep_bacteria->mic_assay prep_bacteria->disk_assay compare_mic Compare MIC Values mic_assay->compare_mic compare_zones Compare Zones of Inhibition disk_assay->compare_zones conclusion Determine Relative Efficacy compare_mic->conclusion compare_zones->conclusion

Caption: Workflow for Benchmarking Antibacterial Activity.

Mechanisms of Action

The antibacterial mechanisms of quinoxalinone derivatives and ampicillin are distinct, targeting different essential bacterial processes.

G cluster_quinoxalinone Quinoxalinone Derivatives cluster_ampicillin Ampicillin q_compound Quinoxalinone q_target DNA Gyrase / Topoisomerase IV q_compound->q_target Binds to q_effect1 Inhibition of DNA Replication q_target->q_effect1 q_effect2 Inhibition of DNA Repair q_target->q_effect2 q_result Bacterial Cell Death q_effect1->q_result q_effect2->q_result a_compound Ampicillin a_target Penicillin-Binding Proteins (PBPs) a_compound->a_target Binds to a_effect Inhibition of Peptidoglycan Synthesis (Cell Wall Synthesis) a_target->a_effect a_result Cell Lysis and Death a_effect->a_result

Caption: Contrasting Mechanisms of Antibacterial Action.

Ampicillin, a beta-lactam antibiotic, functions by inhibiting the synthesis of the bacterial cell wall.[12][13] It specifically targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall.[13] This inhibition leads to a weakened cell wall, ultimately causing cell lysis and bacterial death.[13] In contrast, some quinoxaline derivatives are known to act as DNA intercalators, targeting bacterial DNA gyrase.[14] This enzyme is crucial for DNA replication and repair, and its inhibition leads to the disruption of these vital cellular processes, resulting in bacterial cell death.

References

Head-to-head comparison of different synthetic routes to 3,4-dihydroquinoxalin-2-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Synthesis

The 3,4-dihydroquinoxalin-2-one scaffold is a privileged heterocyclic motif found in a wide array of biologically active compounds, exhibiting properties ranging from antiviral to anticancer. The efficient and versatile synthesis of these molecules is therefore of significant interest to the medicinal chemistry and drug development community. This guide provides a head-to-head comparison of various synthetic routes to 3,4-dihydroquinoxalin-2-ones, presenting quantitative data, detailed experimental protocols, and visual representations of the key chemical transformations.

At a Glance: Performance Comparison of Synthetic Routes

The choice of synthetic route to a target 3,4-dihydroquinoxalin-2-one will depend on a multitude of factors including the availability of starting materials, desired substitution patterns, scalability, and the need for enantiopure products. The following table summarizes the key performance indicators for the most common and recently developed synthetic strategies.

Synthetic RouteKey FeaturesTypical YieldsSubstrate ScopeReaction Conditions
Reductive Cyclization - Utilizes readily available nitro-aromatic precursors- Employs various reducing agents (Fe, Zn, H₂, etc.)- Generally robust and scalable60-95%Broad, tolerant of various functional groupsMild to moderate (rt to reflux)
Condensation of o-Phenylenediamines - Direct and atom-economical- Simple starting materials- Can be performed in one pot70-90%Good, depends on the reactivity of the diamine and esterMild to moderate (rt to reflux)
Intramolecular Buchwald-Hartwig Amination - Palladium-catalyzed C-N bond formation- Good for constructing the core ring structure- Can be sensitive to ligand and base choice40-85%Moderate, requires specific precursorsModerate (often elevated temperatures)
Multicomponent Reactions - High bond-forming efficiency in a single step- Access to complex structures from simple inputs- Can be catalyzed by various metals or be metal-free50-90%Broad and tunable based on componentsMild to moderate
Photochemical Synthesis - Utilizes visible light as a sustainable energy source- Access to unique reactivity and substitution patterns- Often proceeds under mild conditions60-99%Dependent on the specific photochemical reactionMild (ambient temperature)
Asymmetric Synthesis - Provides access to enantiomerically enriched products- Employs chiral catalysts or auxiliaries- Crucial for developing stereospecific drugs26-98% (with high ee)Varies with the catalytic systemOften requires specific and sometimes sensitive catalysts

In-Depth Analysis and Experimental Protocols

This section provides a detailed look at the methodologies for the key synthetic routes, including representative experimental protocols to guide laboratory practice.

Reductive Cyclization of N-(o-nitroaryl)amino Esters

This classical yet highly effective method involves the reduction of a nitro group in an N-(o-nitroaryl)amino ester, which is followed by spontaneous intramolecular cyclization to form the dihydroquinoxalinone ring. A variety of reducing agents can be employed, with iron powder in the presence of an acid or ammonium chloride being a common and cost-effective choice.

Typical Experimental Protocol:

To a solution of the N-(o-nitroaryl)amino ester (1.0 mmol) in a mixture of ethyl acetate (10 mL) and water (10 mL), iron powder (5.0 mmol) and ammonium chloride (5.0 mmol) are added. The resulting mixture is stirred vigorously at room temperature or heated to reflux for 1-4 hours, with the reaction progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered through a pad of celite, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate (2 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3,4-dihydroquinoxalin-2-one.[1]

Reductive_Cyclization start N-(o-nitroaryl)amino ester reagents Fe / NH4Cl (or other reducing agent) start->reagents product 3,4-Dihydroquinoxalin-2-one reagents->product Reduction & Cyclization

Caption: Reductive cyclization workflow.

Condensation of o-Phenylenediamines with α-Halo or α-Keto Esters

This straightforward approach involves the direct reaction of an o-phenylenediamine with a suitable two-carbon electrophile, such as an α-haloacetate or an α-keto ester. The reaction typically proceeds via an initial N-alkylation or condensation followed by an intramolecular cyclization.

Typical Experimental Protocol (with an α-haloacetate):

A mixture of o-phenylenediamine (10.0 mmol) and ethyl chloroacetate (10.0 mmol) in a suitable solvent such as ethanol (50 mL) is heated to reflux for 2-6 hours. The progress of the reaction is monitored by TLC. After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is then treated with a mild base, such as a saturated aqueous solution of sodium bicarbonate, to induce cyclization. The precipitated solid is collected by filtration, washed with water, and dried to give the crude 3,4-dihydroquinoxalin-2-one, which can be further purified by recrystallization or column chromatography.[2]

Condensation_Reaction start1 o-Phenylenediamine intermediate N-Alkylated/Condensed Intermediate start1->intermediate start2 α-Haloacetate or α-Keto Ester start2->intermediate product 3,4-Dihydroquinoxalin-2-one intermediate->product Intramolecular Cyclization

Caption: Condensation and cyclization pathway.

Intramolecular Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination can be a powerful tool for the formation of the N-C bond to close the dihydroquinoxalinone ring. This intramolecular variant typically starts from a precursor containing an N-acyl-2-haloaniline moiety. The choice of the palladium catalyst, ligand, and base is crucial for the success of this reaction.

Typical Experimental Protocol:

In a glovebox, a reaction vessel is charged with the N-acyl-2-haloaniline precursor (0.5 mmol), a palladium catalyst such as Pd(OAc)₂ (5-10 mol%), a suitable phosphine ligand (e.g., XPhos, 10-20 mol%), and a base like sodium tert-butoxide (1.2 mmol). The vessel is sealed, removed from the glovebox, and anhydrous toluene (5 mL) is added via syringe. The reaction mixture is then heated to 80-110 °C for 12-24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a plug of silica gel. The filtrate is concentrated, and the residue is purified by column chromatography to yield the 3,4-dihydroquinoxalin-2-one.

Buchwald_Hartwig start N-Acyl-2-haloaniline catalyst Pd Catalyst Phosphine Ligand Base start->catalyst product 3,4-Dihydroquinoxalin-2-one catalyst->product Intramolecular C-N Coupling

Caption: Intramolecular Buchwald-Hartwig amination.

Modern Synthetic Approaches: Expanding the Toolbox

Recent advances in organic synthesis have introduced novel and efficient methods for the construction of 3,4-dihydroquinoxalin-2-ones, often providing access to unique substitution patterns and enantiopure compounds.

Multicomponent Reactions (MCRs)

MCRs offer a highly efficient means of generating molecular complexity from simple starting materials in a single synthetic operation. For 3,4-dihydroquinoxalin-2-ones, three-component reactions involving an o-phenylenediamine, an aldehyde, and a source of a two-carbon unit have been developed. These reactions can be promoted by various catalysts and often proceed with high atom economy.

Photochemical Synthesis

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis. Photochemical methods have been successfully applied to the synthesis of 3,4-dihydroquinoxalin-2-ones, for instance, through the radical-radical cross-coupling of N-aryl glycines with various partners, followed by cyclization.[3] These reactions are typically conducted under very mild conditions and tolerate a wide range of functional groups.

Asymmetric Synthesis

The development of enantioselective methods is paramount for the synthesis of chiral drugs. For 3,4-dihydroquinoxalin-2-ones, both organocatalytic and transition-metal-catalyzed asymmetric approaches have been reported. For example, chiral phosphoric acids have been used to catalyze the enantioselective Pictet-Spengler reaction of N-aryl α-amino acids, while rhodium and iridium complexes with chiral ligands have been employed for the asymmetric hydrogenation of quinoxalin-2-ones to afford the desired chiral dihydro-derivatives with high enantiomeric excess.[4]

Conclusion

The synthesis of 3,4-dihydroquinoxalin-2-ones can be achieved through a variety of effective methods. Classical approaches such as reductive cyclization and condensation reactions remain valuable for their robustness and scalability. Modern methods, including intramolecular Buchwald-Hartwig amination, multicomponent reactions, and photochemical synthesis, provide access to a broader range of derivatives and often under milder conditions. For the synthesis of chiral compounds, asymmetric catalysis offers the most direct and efficient route. The selection of the optimal synthetic strategy will ultimately be guided by the specific requirements of the target molecule and the resources available to the researcher. This guide serves as a starting point for navigating the diverse and powerful synthetic methodologies available for the construction of this important heterocyclic scaffold.

References

Evaluating the Selectivity of 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one for Target Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydroquinoxalin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the basis for a variety of biologically active compounds. This guide provides a comparative evaluation of the enzymatic selectivity of molecules based on this core structure, with a focus on the potential activities of 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one. Due to the limited publicly available data on this specific derivative, this analysis leverages experimental findings for structurally related analogs to infer potential target engagement and selectivity. The primary targets explored are c-Jun N-terminal kinase 3 (JNK3) and soluble guanylate cyclase (sGC).

Executive Summary

Derivatives of 3,4-dihydroquinoxalin-2(1H)-one have demonstrated significant potential as both selective kinase inhibitors and enzyme activators. Notably, certain derivatives exhibit high potency and selectivity for JNK3, a key enzyme in neuronal apoptosis and inflammatory responses.[1] Conversely, other modifications to the quinoxalinone core have yielded activators of sGC, an important enzyme in the nitric oxide signaling pathway.[2] This guide presents a comparative analysis of the selectivity of representative compounds from these two classes, providing a framework for evaluating the potential of this compound as a selective therapeutic agent.

Data Presentation: Comparative Selectivity of Quinoxalinone Derivatives

The following tables summarize the in vitro activity of representative 3,4-dihydroquinoxalin-2(1H)-one derivatives against their primary targets and key off-targets.

Table 1: JNK3 Inhibition Profile of a Representative Quinoxalinone Derivative

CompoundTarget EnzymeIC50 (nM)Off-Target EnzymesIC50 (nM)Selectivity Fold (Off-Target/Target)
J46-37JNK325DDR1>1250>50
EGFR (T790M)>1250>50
EGFR (L858R)>1250>50

Data for J46-37, a derivative of (Z)-3-(2-(naphthalen-1-yl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one, is used as a proxy to demonstrate the potential for JNK3 inhibition.[1]

Table 2: sGC Activation Profile of a Representative Quinoxalinone Derivative

CompoundTarget EnzymeEC50 (µM)Target FormFold Activation
30dα1/β1 sGC0.77Wild-Type4.4
α1/β1 His105Ala sGC1.8Heme-Free Mutant4.8

Data for 30d, a dicarboxylic 3,4-dihydroquinoxalin-2(1H)-one derivative, is used to illustrate the potential for sGC activation.[2]

Signaling Pathways and Experimental Workflows

To understand the context of these enzymatic targets, the following diagrams illustrate their respective signaling pathways and a general workflow for evaluating enzyme activity.

JNK3_Signaling_Pathway Stress_Stimuli Stress Stimuli (e.g., Oxidative Stress, Neurotoxins) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress_Stimuli->MAP3K MKK4_MKK7 MKK4 / MKK7 MAP3K->MKK4_MKK7 JNK3 JNK3 MKK4_MKK7->JNK3 cJun c-Jun JNK3->cJun Apoptosis Neuronal Apoptosis cJun->Apoptosis Inhibitor 3,3-dimethyl-3,4-dihydro- quinoxalin-2(1H)-one (Potential Inhibitor) Inhibitor->JNK3

Caption: Simplified JNK3 signaling pathway illustrating the point of potential inhibition.

sGC_Signaling_Pathway NO Nitric Oxide (NO) sGC_inactive sGC (inactive) NO->sGC_inactive activates sGC_active sGC (active) sGC_inactive->sGC_active GTP GTP cGMP cGMP GTP->cGMP catalyzed by sGC_active PKG Protein Kinase G (PKG) cGMP->PKG activates Vasodilation Vasodilation PKG->Vasodilation Activator 3,3-dimethyl-3,4-dihydro- quinoxalin-2(1H)-one (Potential Activator) Activator->sGC_inactive activates

Caption: The Nitric Oxide-sGC-cGMP signaling pathway showing the point of potential activation.

Experimental_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection & Analysis Enzyme Target Enzyme (e.g., JNK3, sGC) Incubation Incubation Enzyme->Incubation Substrate Substrate / Co-factors (e.g., ATP, GTP) Substrate->Incubation Compound Test Compound (3,3-dimethyl-3,4-dihydro- quinoxalin-2(1H)-one) Compound->Incubation Detection Detection of Product (e.g., ADP, cGMP) Incubation->Detection Analysis Data Analysis (IC50 / EC50 Determination) Detection->Analysis

Caption: General experimental workflow for in vitro enzyme activity assays.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of findings.

JNK3 Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Recombinant human JNK3 enzyme

  • ATF2 (substrate)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound (test compound)

  • SP600125 (positive control inhibitor)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and control inhibitor in DMSO.

  • Reaction Setup: In a 384-well plate, add 1 µL of the compound/control solution.

  • Add 2 µL of a solution containing the JNK3 enzyme in kinase buffer.

  • Initiate the reaction by adding 2 µL of a solution containing the substrate (ATF2) and ATP.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

sGC Activation Assay (cGMP Immunoassay)

This assay measures the production of cyclic GMP (cGMP) as an indicator of sGC activity.

Materials:

  • Purified recombinant human sGC (α1/β1)

  • GTP

  • Assay buffer (e.g., 50 mM TEA, pH 7.5, 2 mM MgCl₂, 0.5 mM IBMX)

  • This compound (test compound)

  • YC-1 or BAY 60-2770 (positive control activator)

  • ODQ (1H-[2][3]oxadiazolo[4,3-a]quinoxalin-1-one) for heme-free sGC studies

  • cGMP enzyme immunoassay (EIA) kit

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and control activator.

  • Enzyme Preparation (for heme-free studies): Pre-incubate sGC with ODQ (10 µM) to generate the heme-oxidized, NO-insensitive form.

  • Reaction Setup: In appropriate reaction tubes, combine the assay buffer, sGC enzyme, and the test compound or control.

  • Reaction Initiation: Start the reaction by adding GTP.

  • Incubation: Incubate at 37°C for 10-20 minutes.

  • Reaction Termination: Stop the reaction by adding a suitable buffer (e.g., from the EIA kit).

  • cGMP Quantification: Measure the concentration of cGMP in each sample using a cGMP EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the fold activation relative to the vehicle control and determine the EC50 value by fitting the data to a dose-response curve.

Conclusion

References

Navigating the Therapeutic Potential: A Comparative Analysis of 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive assessment of the therapeutic index of 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one derivatives and related quinoxalinone compounds. By objectively comparing their performance with alternative agents and presenting supporting experimental data, this document aims to facilitate informed decisions in the pursuit of novel therapeutics.

The quinoxaline scaffold has long been a subject of intense interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives. These compounds have shown promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. A critical parameter in the development of any new therapeutic is the therapeutic index (TI), a quantitative measure of the relative safety of a drug that compares the dose required to elicit a therapeutic effect to the dose that causes toxicity. A high therapeutic index is desirable, indicating that a much higher dose is needed to produce a toxic effect than to achieve a therapeutic one.

This guide delves into the available efficacy and toxicity data for this compound derivatives and their structural analogs to provide a comparative overview of their therapeutic potential.

Comparative Efficacy and Cytotoxicity

The therapeutic efficacy of quinoxalinone derivatives has been evaluated across various disease models, with a significant focus on oncology. The following tables summarize the in vitro cytotoxicity of selected compounds against cancerous and non-cancerous cell lines, offering a glimpse into their selectivity.

CompoundCell LineAssay TypeIC50 (µM)Comparison/ControlIC50 of Control (µM)
Quinoxaline Derivative 4m A549 (Non-small-cell lung cancer)MTT9.32 ± 1.56[1]5-Fluorouracil4.89 ± 0.20[1]
Hs68 (Human foreskin fibroblast)MTT9.29 ± 1.25[1]5-Fluorouracil3.08 ± 1.40[1]
Quinoxalinone Schiff's Base (6d) LoVo (Colorectal cancer)MTT127.5[2]--
HCT-116 (Colorectal cancer)MTT100.0[2]--
(Z)-3-(2-(naphthalen-1-yl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one (J46) JNK3Kinase---
J46-37 (Derivative of J46) JNK3KinasePotent Inhibition[3]--

In Vivo Toxicity Assessment

Determining the toxicological profile of drug candidates is a critical step in their development. The following table presents available in vivo toxicity data for a quinoxalinone derivative. It is important to note that this data is for a related compound and not a this compound derivative specifically.

CompoundAnimal ModelRoute of AdministrationLD50 (mg/kg)Key Findings
6-nitro-2(1H)-quinoxalinone Wistar ratsOral161.16[4]The no-observed-adverse-effect level (NOAEL) was determined to be 40 mg/kg, at which dose no significant changes in animal viability or body weight were observed.[4]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies for key assays are provided below.

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer and/or normal cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound derivatives or other test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest cells and adjust the cell suspension to a concentration of 1 x 10^5 cells/mL in complete culture medium. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

In Vivo Acute Oral Toxicity Study (as per OECD Guideline 423)

This protocol outlines a stepwise procedure to determine the acute oral toxicity of a test substance.

Animals:

  • Healthy, young adult rodents (e.g., Wistar rats), typically females, aged 8-12 weeks.

Procedure:

  • Acclimatization: Acclimatize the animals to the laboratory conditions for at least 5 days prior to the experiment.

  • Fasting: Fast the animals overnight prior to dosing (food, but not water, should be withheld).

  • Dosing: Administer the test compound orally by gavage at a starting dose of 2000 mg/kg body weight. If mortality is observed, the test is repeated with a lower dose (e.g., 300 mg/kg).

  • Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Observations should be made frequently on the day of dosing and at least once daily thereafter.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

  • Data Analysis: The LD50 is estimated based on the mortality observed at different dose levels.

Visualizing Mechanisms of Action

To better understand the biological activity of this compound derivatives, it is crucial to visualize their potential mechanisms of action. The following diagrams, generated using the DOT language for Graphviz, illustrate a general experimental workflow for assessing therapeutic index and a key signaling pathway often modulated by quinoxaline derivatives.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_decision Decision Efficacy Efficacy Testing (e.g., IC50 on Cancer Cells) Selectivity Selectivity Index (IC50 Normal / IC50 Cancer) Efficacy->Selectivity Toxicity_vitro Cytotoxicity Testing (e.g., IC50 on Normal Cells) Toxicity_vitro->Selectivity Go_NoGo Go/No-Go Decision for Further Development Selectivity->Go_NoGo Efficacy_vivo Efficacy Studies (e.g., Tumor Growth Inhibition) Therapeutic_Index Therapeutic Index (LD50 / ED50) Efficacy_vivo->Therapeutic_Index Toxicity_vivo Toxicity Studies (e.g., LD50, NOAEL) Toxicity_vivo->Therapeutic_Index Therapeutic_Index->Go_NoGo

Caption: A logical workflow for assessing the therapeutic index of drug candidates.

PI3K_mTOR_Pathway cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Quinoxalinone Quinoxalinone Derivative Quinoxalinone->PI3K Quinoxalinone->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoxalinone derivatives.[5]

Conclusion

The available data suggests that this compound derivatives and related quinoxalinone compounds hold significant promise as therapeutic agents, particularly in the field of oncology. However, a comprehensive assessment of their therapeutic index is currently hampered by the lack of studies that concurrently evaluate both the efficacy and toxicity of the same series of compounds. The provided data on various quinoxalinone derivatives indicates that while some compounds exhibit potent cytotoxic effects against cancer cells, their selectivity towards cancer cells over normal cells can vary. Future research should focus on systematic structure-activity relationship (SAR) and structure-toxicity relationship (STR) studies to identify derivatives with an optimized therapeutic window. The experimental protocols and pathway diagrams included in this guide are intended to provide a framework for such future investigations, ultimately paving the way for the development of safer and more effective quinoxalinone-based therapies.

References

Safety Operating Guide

Proper Disposal of 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical guidance for the proper disposal of 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one, a compound used in various research and development applications. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Hazard Assessment and Safety Precautions

  • Skin Irritation: May cause skin irritation upon contact.[1]

  • Eye Irritation: Can cause serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1]

Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal. This includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A properly fitted laboratory coat

  • Use of a chemical fume hood to avoid inhalation of dust or vapors.[2]

Quantitative Hazard Data Summary

The following table summarizes the available hazard information for closely related quinoxaline compounds. This data should be used as a conservative guide for handling and disposal of this compound.

Hazard StatementGHS ClassificationDescription
H315Skin Irritant (Category 2)Causes skin irritation.[1]
H319Eye Irritant (Category 2A)Causes serious eye irritation.[1]
H335Specific Target Organ ToxicityMay cause respiratory irritation.[1]

Step-by-Step Disposal Protocol

Under no circumstances should this compound be disposed of down the drain or in regular trash. [3] This compound must be treated as hazardous chemical waste and disposed of through a licensed and approved hazardous waste disposal facility.[3]

Experimental Protocol for Waste Collection and Disposal:

  • Segregation:

    • Solid Waste: Collect pure this compound and any contaminated disposable labware (e.g., weighing paper, pipette tips, gloves) in a dedicated, clearly labeled hazardous waste container.[3]

    • Liquid Waste: If this compound is in a solution, collect it in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.[3]

  • Container Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."

    • The full chemical name, "this compound," must be written on the label.

    • Indicate the approximate concentration and quantity of the waste.

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store the sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.

    • Ensure the storage area is well-ventilated.

    • Keep containers closed except when adding waste.

  • Disposal Request:

    • Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for a hazardous waste pickup.

    • Follow all institutional procedures for waste manifest and pickup scheduling.

  • Decontamination of Empty Containers:

    • An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

    • The rinsate must be collected and disposed of as hazardous liquid waste.

    • After triple-rinsing, the original labels on the container should be defaced or removed, and the container can then be disposed of as non-hazardous waste, in accordance with institutional policies.

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Waste Generation (Solid or Liquid) Assess Hazard Assessment: Treat as Hazardous Waste Start->Assess EmptyContainer Empty Container? Start->EmptyContainer Container is empty Segregate Segregate Waste (Solid vs. Liquid) Assess->Segregate Label Label Container: 'Hazardous Waste' + Chemical Name Segregate->Label Store Store in Designated Satellite Accumulation Area Label->Store EHS Contact EHS for Hazardous Waste Pickup Store->EHS Disposal Licensed Hazardous Waste Disposal Facility EHS->Disposal EmptyContainer->Segregate No, contains waste TripleRinse Triple-Rinse with Appropriate Solvent EmptyContainer->TripleRinse Yes CollectRinsate Collect Rinsate as Hazardous Liquid Waste TripleRinse->CollectRinsate DefaceLabel Deface Original Label TripleRinse->DefaceLabel CollectRinsate->Label NonHazDisposal Dispose of Container as Non-Hazardous Waste DefaceLabel->NonHazDisposal

Caption: Disposal decision workflow for this compound.

Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult with your Environmental Health and Safety department for definitive guidance.

References

Essential Safety and Operational Guide for 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operation, and disposal of 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one, ensuring laboratory safety and procedural clarity.

Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, this compound is classified with the following hazards:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

Adherence to strict safety protocols is mandatory to minimize risk of exposure.

Personal Protective Equipment (PPE)

The following personal protective equipment is essential when handling this compound. This table summarizes the required PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Transfer (Solid) Safety gogglesNitrile gloves (double-gloving recommended)Lab coatRequired if not in a fume hood or ventilated enclosure
Solution Preparation Chemical splash gogglesNitrile glovesLab coatRecommended
General Handling Safety glasses with side shieldsNitrile glovesLab coatAs needed based on ventilation

Note on Glove Selection: While nitrile gloves are generally recommended for handling a variety of chemicals, it is crucial to consult the glove manufacturer's chemical resistance guide for specific information on quinoxaline derivatives. Always inspect gloves for any signs of degradation or perforation before and during use.

Operational Plan: Step-by-Step Guidance

1. Engineering Controls:

  • All work with solid this compound, especially weighing and transfers, must be conducted in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.

  • Ensure that the fume hood has adequate airflow and is functioning correctly before beginning any work.

2. Weighing and Transferring the Solid Compound:

  • Preparation: Designate a specific area within the fume hood for handling the compound. Gather all necessary equipment, including a calibrated analytical balance, spatulas, weighing paper or boats, and appropriate containers.

  • Procedure:

    • Place the balance inside the fume hood.

    • Carefully open the container of this compound.

    • Using a clean spatula, transfer the desired amount of the solid onto the weighing paper or boat.

    • Once the desired amount is weighed, securely close the primary container.

    • Transfer the weighed solid to the reaction vessel or a suitable secondary container.

    • Clean any residual powder from the spatula and the weighing surface using a dry wipe, which should then be disposed of as hazardous waste.

3. Solution Preparation:

  • Procedure:

    • In a fume hood, add the chosen solvent to the vessel containing the weighed solid.

    • Stir the mixture using a magnetic stirrer or other appropriate means until the solid is fully dissolved.

    • If heating is required to aid dissolution, use a controlled heating mantle and monitor the process closely. Avoid excessive heating to prevent decomposition or solvent evaporation.

    • Clearly label the resulting solution with the compound name, concentration, solvent, and date of preparation.

Emergency Procedures

Exposure TypeFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

All waste materials containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated materials, including weighing paper, gloves, and disposable labware, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Container Disposal: Empty containers that held the solid compound should be rinsed three times with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the container can be disposed of according to institutional guidelines.

  • Final Disposal: All hazardous waste must be disposed of through a licensed and certified hazardous waste disposal company. The primary disposal method for nitrogen-containing heterocyclic compounds is typically high-temperature incineration to ensure complete destruction.

Workflow and Logical Relationships

safe_handling_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Assess_Hazards Assess Hazards Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Determines Prepare_Work_Area Prepare Fume Hood Select_PPE->Prepare_Work_Area Wear Before Starting Weigh_Solid Weigh Solid Compound Prepare_Work_Area->Weigh_Solid Proceed When Ready Prepare_Solution Prepare Solution Weigh_Solid->Prepare_Solution Input Decontaminate Decontaminate Equipment & Area Prepare_Solution->Decontaminate After Use Segregate_Waste Segregate Hazardous Waste Decontaminate->Segregate_Waste Collects Contaminated Items Dispose Dispose via Licensed Contractor Segregate_Waste->Dispose Final Step Exposure Exposure Event First_Aid Administer First Aid Exposure->First_Aid Medical_Attention Seek Medical Attention First_Aid->Medical_Attention

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.